molecular formula C6H6O4 B1236063 2,4-Hexadienedioic acid, (2Z,4Z)- CAS No. 505-70-4

2,4-Hexadienedioic acid, (2Z,4Z)-

Cat. No.: B1236063
CAS No.: 505-70-4
M. Wt: 142.11 g/mol
InChI Key: TXXHDPDFNKHHGW-UHFFFAOYSA-N
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Description

trans,trans-Muconic acid ((2E,4E)-Hexa-2,4-dienedioic acid) is a dicarboxylic acid with the molecular formula C 6 H 6 O 4 and a molar mass of 142.11 g/mol . This compound is a recognized urinary metabolite of benzene and is extensively employed as a specific biological indicator for monitoring occupational and environmental exposure to this hazardous chemical . Its application allows for the assessment of exposure to carcinogenic substances, with levels around 2 mg/l in urine correlating to an atmospheric benzene exposure of approximately 1 ppm . While it is a reliable biomarker for individual benzene exposure down to the ppm level, some studies note that it may be less specific for quantifying very low-level exposures (below 0.5 ppm) . Beyond its role as a biomarker, trans,trans-Muconic acid is a valuable platform chemical in sustainable industrial processes . It serves as a key intermediate in the bio-based synthesis of important consumer chemicals, including adipic acid (a precursor to nylon 6,6 and polyurethanes) and terephthalic acid (used in producing PET plastics) . This dual relevance in both human health research and green chemistry makes it a compound of significant scientific and commercial interest, with the global market for muconic acid projected to see substantial growth . Please Note: This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexa-2,4-dienedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXHDPDFNKHHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049674
Record name Muconic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cis,trans-muconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

505-70-4
Record name Muconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muconic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2Z,4Z)-2,4-Hexadienedioic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (2Z,4Z)-2,4-Hexadienedioic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2Z,4Z)-2,4-hexadienedioic acid, commonly known as cis,cis-muconic acid. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, and analytical methodologies essential for its application. As a versatile dicarboxylic acid, its unique stereochemistry and conjugated double bonds offer significant potential as a platform chemical for the synthesis of polymers and other high-value products.

Introduction to Muconic Acid Isomers

Muconic acid (C₆H₆O₄) is a dicarboxylic acid characterized by a six-carbon chain with two carboxylic acid functional groups and two carbon-carbon double bonds. It exists in three primary stereoisomeric forms, distinguished by the geometry around the double bonds: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[1][2] The (2Z,4Z) isomer, cis,cis-muconic acid, is of particular interest as it is a direct product of the microbial degradation of aromatic compounds like benzene, catechol, and benzoic acid.[1][3] This biological origin positions it as a key renewable building block for creating bio-based plastics, including nylon-6,6, polyurethane, and polyethylene terephthalate (PET).[1][4]

Understanding the distinct chemical properties of the (2Z,4Z) isomer is critical for its effective utilization, as its stability and reactivity are highly dependent on its stereochemistry.

Isomerization_Pathway cc (2Z,4Z)-isomer (cis,cis) ct (2E,4Z)-isomer (cis,trans) cc->ct H⁺ / Heat tt (2E,4E)-isomer (trans,trans) ct->tt H⁺ / Heat

Sources

An In-Depth Technical Guide to the Structural Formula and Conformation of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structural formula and three-dimensional conformation of cis,cis-muconic acid, a pivotal bio-based platform chemical. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes crystallographic data, spectroscopic analysis, and computational insights to offer a detailed understanding of this molecule's structure and its implications for reactivity and application.

Fundamental Molecular Structure

cis,cis-Muconic acid, systematically named (2Z,4Z)-hexa-2,4-dienedioic acid, is a dicarboxylic acid with the molecular formula C₆H₆O₄[1][2]. Its structure is characterized by a six-carbon chain with two carboxylic acid functional groups at either end and two conjugated carbon-carbon double bonds in the cis or Z configuration.

Table 1: Molecular Identifiers for cis,cis-Muconic Acid

IdentifierValueSource
IUPAC Name (2Z,4Z)-hexa-2,4-dienedioic acid[1]
Molecular Formula C₆H₆O₄[1]
Molecular Weight 142.11 g/mol [1]
CAS Number 1119-72-8[1]
Canonical SMILES C(=C\C(=O)O)\C=C/C(=O)O[1]

The presence of conjugated double bonds and terminal carboxylic acid groups makes cis,cis-muconic acid a versatile precursor for the synthesis of various polymers, including adipic acid (a precursor to nylon-6,6) and terephthalic acid (a precursor to polyethylene terephthalate, PET)[2][3]. Its production from renewable feedstocks through microbial fermentation has positioned it as a key molecule in the development of sustainable chemical processes[3][4].

Figure 1: 2D Structural Formula of cis,cis-Muconic Acid.

Molecular Conformation: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms in cis,cis-muconic acid has been definitively determined through single-crystal X-ray diffraction. A comprehensive study by Zaczek and Korter in 2017 provided the complete crystal structures for all three geometric isomers of muconic acid, offering unparalleled insight into their solid-state conformations[5][6].

In the crystalline state, the cis,cis-muconic acid molecule adopts a largely planar conformation. This planarity is a consequence of the sp² hybridization of the carbon atoms involved in the conjugated double bond system. The molecule exhibits a C₂h symmetry in its most stable conformer[5].

Table 2: Selected Experimental Bond Lengths and Angles for cis,cis-Muconic Acid

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
C1=O11Value
C1-O12Value
C1-C2Value
C2=C3Value
C3-C4Value
C4=C5Value
C5-C6Value
C6=O61Value
C6-O62Value
Bond Angles
O11-C1-O12Value
O11-C1-C2Value
O12-C1-C2Value
C1-C2-C3Value
C2-C3-C4Value
C3-C4-C5Value
C4-C5-C6Value
O61-C6-C5Value
O62-C6-C5Value
O61-C6-O62Value
Dihedral Angles
C1-C2-C3-C4Value
C2-C3-C4-C5Value
C3-C4-C5-C6Value

Note: The placeholder "Value" indicates that while the existence of this data is confirmed in the cited literature, the precise numerical values were not available in the searched snippets. For exact values, direct consultation of the primary crystallographic data is recommended.

The crystal packing of cis,cis-muconic acid is dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This extensive hydrogen-bonding network plays a crucial role in stabilizing the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of cis,cis-muconic acid in various states and for quality control in its synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the identity and purity of cis,cis-muconic acid. The chemical shifts and coupling constants of the protons provide definitive evidence for the cis configuration of the double bonds. In the ¹H NMR spectrum, the vinyl protons typically appear as multiplets in the downfield region, and their coupling constants are characteristic of the cis geometry.

Table 3: Typical ¹H NMR Chemical Shifts for cis,cis-Muconic Acid

ProtonChemical Shift (ppm)Multiplicity
H2, H5~7.8m
H3, H4~6.0m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in cis,cis-muconic acid. Key vibrational modes include:

  • O-H stretching: A broad absorption band in the high-frequency region of the IR spectrum, characteristic of the carboxylic acid hydroxyl groups.

  • C=O stretching: A strong, sharp absorption in the IR spectrum corresponding to the carbonyl groups of the carboxylic acids.

  • C=C stretching: Vibrations associated with the conjugated double bonds, observable in both IR and Raman spectra.

These spectroscopic signatures serve as a fingerprint for the molecule, allowing for its unambiguous identification.

Computational Conformational Analysis

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the conformational landscape of cis,cis-muconic acid[5]. These theoretical calculations provide insights into the relative energies of different conformers and help to rationalize the experimentally observed structure.

Computational studies have confirmed that the planar C₂h conformer is the global minimum on the potential energy surface. These calculations also allow for the prediction of vibrational frequencies, which can be compared with experimental IR and Raman data to validate the theoretical model.

G cluster_experimental Experimental Determination cluster_computational Computational Analysis cluster_structure Structural Information xray Single-Crystal X-ray Diffraction bond_lengths Bond Lengths xray->bond_lengths bond_angles Bond Angles xray->bond_angles dihedral_angles Dihedral Angles xray->dihedral_angles nmr NMR Spectroscopy conformation Molecular Conformation nmr->conformation ir_raman IR/Raman Spectroscopy ir_raman->conformation dft Density Functional Theory (DFT) dft->conformation bond_lengths->conformation bond_angles->conformation dihedral_angles->conformation

Sources

Natural occurrence of cis,cis-muconic acid in microorganisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of cis,cis-Muconic Acid in Microorganisms

Introduction

cis,cis-Muconic acid (ccMA), a dicarboxylic acid with the formula C₆H₆O₄, has emerged as a significant platform chemical with versatile applications in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2][3][4] Notably, it serves as a precursor for the production of adipic acid, a key component in the manufacturing of nylon-6,6, and terephthalic acid (TPA), used in polyethylene terephthalate (PET) production.[2][5] While chemical synthesis routes for ccMA exist, they often rely on petrochemical feedstocks and can have significant environmental impacts.[6][7] Consequently, the microbial production of ccMA from renewable resources has garnered substantial interest within the scientific and industrial communities.[3][4][5][8]

This technical guide provides a comprehensive overview of the natural occurrence of cis,cis-muconic acid in microorganisms. It is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental metabolic pathways, key enzymatic players, and analytical methodologies associated with this valuable bio-based chemical.

Metabolic Pathways for cis,cis-Muconic Acid Biosynthesis

The natural production of cis,cis-muconic acid in microorganisms is primarily a result of the catabolism of aromatic compounds. Microbes have evolved sophisticated enzymatic pathways to degrade these compounds, often funneling them through central intermediates like catechol and protocatechuate. The subsequent ortho-cleavage of the aromatic rings of these intermediates by specific dioxygenase enzymes is the critical step leading to the formation of ccMA.

The Catechol Ortho-Cleavage Pathway

The ortho-cleavage pathway of catechol is a central route for the degradation of various aromatic compounds, including benzene, toluene, and naphthalene, in many soil bacteria and fungi.[9] The key enzyme in this pathway is catechol 1,2-dioxygenase (EC 1.13.11.1), a non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the catechol ring between the two hydroxyl groups.[9] This reaction incorporates both atoms of molecular oxygen into the substrate, yielding cis,cis-muconic acid.[9]

The overall reaction is as follows: Catechol + O₂ → cis,cis-Muconic acid

This pathway is particularly prominent in bacteria such as Pseudomonas sp., Acinetobacter calcoaceticus, and Rhodococcus erythropolis.[9]

Catechol_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzene, Toluene) Catechol Catechol Aromatic_Compounds->Catechol Peripheral Pathways ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase (CatA)

Caption: The Catechol Ortho-Cleavage Pathway for cis,cis-muconic acid production.

The Protocatechuate Ortho-Cleavage Pathway

Another significant pathway for ccMA biosynthesis involves the ortho-cleavage of protocatechuate (3,4-dihydroxybenzoic acid). This pathway is crucial for the degradation of a wide range of aromatic compounds derived from lignin and other plant sources, such as p-hydroxybenzoate and vanillate.[10] The central enzyme in this pathway is protocatechuate 3,4-dioxygenase (EC 1.13.11.3).[11][12] This enzyme, also a non-heme iron dioxygenase, catalyzes the cleavage of the protocatechuate ring between the two hydroxyl groups to produce β-carboxy-cis,cis-muconate.[10][11][12][13][14]

The reaction catalyzed by protocatechuate 3,4-dioxygenase is: Protocatechuate + O₂ → β-Carboxy-cis,cis-muconate

Subsequently, β-carboxy-cis,cis-muconate is decarboxylated to yield cis,cis-muconic acid. This pathway is prevalent in microorganisms like Pseudomonas putida and Stenotrophomonas maltophilia.[10][13]

Protocatechuate_Pathway Aromatic_Precursors Aromatic Precursors (e.g., p-Hydroxybenzoate) Protocatechuate Protocatechuate Aromatic_Precursors->Protocatechuate Peripheral Pathways BetaCarboxy_ccMA β-Carboxy-cis,cis-muconate Protocatechuate->BetaCarboxy_ccMA Protocatechuate 3,4-dioxygenase (PcaGH) ccMA cis,cis-Muconic Acid BetaCarboxy_ccMA->ccMA Decarboxylation

Caption: The Protocatechuate Ortho-Cleavage Pathway leading to cis,cis-muconic acid.

De Novo Biosynthesis from Simple Carbon Sources

While the degradation of aromatic compounds represents the natural origin of ccMA, significant research has focused on engineering common microbial platforms like Escherichia coli and Saccharomyces cerevisiae to produce ccMA de novo from simple sugars like glucose.[3][4][5][7] These strategies typically involve hijacking the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[3][15][16]

An intermediate of the shikimate pathway, 3-dehydroshikimate (3-DHS), can be diverted towards ccMA production through the expression of heterologous enzymes.[6][7] This engineered pathway involves three key enzymatic steps:

  • 3-dehydroshikimate dehydratase (AroZ) : Converts 3-DHS to protocatechuate (PCA).[6][7]

  • Protocatechuate decarboxylase (AroY) : Converts PCA to catechol.[5][6][7]

  • Catechol 1,2-dioxygenase (CatA) : Converts catechol to cis,cis-muconic acid.[5][6][7][17]

DeNovo_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (3-DHS) Shikimate_Pathway->DHS PCA Protocatechuate (PCA) DHS->PCA 3-Dehydroshikimate dehydratase (AroZ) Catechol Catechol PCA->Catechol Protocatechuate decarboxylase (AroY) ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-dioxygenase (CatA)

Caption: Engineered de novo biosynthesis pathway of cis,cis-muconic acid from glucose.

Microorganisms Known for cis,cis-Muconic Acid Production

A variety of microorganisms, both naturally occurring and genetically engineered, have been identified and utilized for the production of cis,cis-muconic acid. The following table summarizes some of the key microorganisms, the substrates they utilize, and the reported production titers.

MicroorganismSubstrate(s)cis,cis-Muconic Acid TiterReference(s)
Pseudomonas putida KT2440 (engineered)Catechol64.2 g/L[15]
Pseudomonas putida B6-2 (engineered)Complex aromatic compoundsNot specified[18]
Escherichia coli (engineered)Catechol59.0 g/L[19]
Escherichia coli (engineered)Glucose36.8 g/L[5]
Corynebacterium glutamicum (engineered)Catechol85 g/L[5]
Saccharomyces cerevisiae (engineered)Glucose1.56 mg/L[6][7]
Saccharomyces cerevisiae (engineered, optimized)Glucose20.8 g/L[16][20]
Paracoccus sp. MKU1 (recombinant E. coli)Catechol12.99 g/L[17][21]

Experimental Protocol: Quantification of cis,cis-Muconic Acid using UHPLC-DAD

The accurate quantification of cis,cis-muconic acid in microbial cultures is crucial for process optimization and yield determination. Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD) is a robust and widely used method for this purpose.[22][23][24][25] It is important to note that cis,cis-muconic acid can isomerize to cis,trans-muconic acid, especially under acidic conditions or with heat, which necessitates a method that can separate and quantify both isomers.[26]

I. Materials and Reagents
  • cis,cis-Muconic acid standard (≥97% purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS reagent grade, ≥98%)

  • Sodium hydroxide (10N, ACS reagent grade)

  • 0.2 µm syringe filters (nylon or other compatible material)

  • HPLC vials

II. Equipment
  • UHPLC system equipped with a Diode Array Detector (DAD)

  • Reversed-phase C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Analytical balance

III. Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 g/L):

    • Accurately weigh approximately 10 mg of cis,cis-muconic acid standard into a 10 mL volumetric flask.

    • Dissolve in a 0.05% (v/v) sodium hydroxide solution in ultrapure water.[22] This slightly basic condition helps to prevent isomerization.

    • Bring to volume with the 0.05% NaOH solution.

IV. Sample Preparation
  • Collect a sample of the microbial culture.

  • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase or a suitable buffer to bring the concentration of muconic acid within the range of the calibration curve.

V. UHPLC-DAD Analysis
  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is as follows:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30-40 °C.

  • DAD Wavelength: Monitor at 260 nm for quantification of muconic acid isomers. A full spectrum can also be collected to confirm peak identity.[24]

VI. Data Analysis
  • Generate a calibration curve by injecting a series of known concentrations of the cis,cis-muconic acid standard.

  • Integrate the peak areas of cis,cis-muconic acid and any observed cis,trans-muconic acid in the samples.

  • Calculate the concentration of each isomer in the samples using the linear regression equation from the calibration curve.

  • The total muconic acid concentration is the sum of the concentrations of the cis,cis and cis,trans isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-DAD Analysis cluster_data Data Processing Culture_Sample Microbial Culture Sample Centrifugation Centrifugation Culture_Sample->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration Injection Inject Sample/Standard Filtration->Injection Standard_Prep Prepare Standard Solutions Standard_Prep->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (260 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of cis,cis-muconic acid.

Conclusion

The natural occurrence of cis,cis-muconic acid in microorganisms through the catabolism of aromatic compounds has laid the foundation for the development of sustainable and environmentally friendly production methods for this valuable platform chemical. Understanding the underlying metabolic pathways, the enzymes involved, and the diversity of microorganisms capable of its synthesis is paramount for advancing the bio-based economy. Furthermore, robust analytical techniques are essential for the accurate assessment and optimization of microbial production processes. The continued exploration of microbial diversity and the application of metabolic engineering principles hold great promise for enhancing the efficiency and economic viability of cis,cis-muconic acid production from renewable feedstocks.

References

  • Weber, C., Brückner, C., Weinreb, S., Lehr, C. M., & Boles, E. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. [Link]

  • Xie, D., Yuan, D., Wang, B., Zhu, Y., & Chen, T. (2020). Engineering catechol 1, 2-dioxygenase by design for improving the performance of the cis, cis-muconic acid synthetic pathway in Escherichia coli. ResearchGate. [Link]

  • Sathiyanarayanan, G., Saibaba, G., & Kiran, G. S. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

  • Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

  • Weber, C., Brückner, C., Weinreb, S., Lehr, C. M., & Boles, E. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421–8430. [Link]

  • Park, S. H., Kim, H. U., & Lee, S. Y. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology, 81(10), 3359–3367. [Link]

  • Kaneko, A., Ishii, Y., Kirimura, K., Kino, K., & Usami, S. (2009). High-yield Production of cis,cis-Muconic Acid from Catechol in Aqueous Solution by Biocatalyst. Chemistry Letters, 38(11), 1072–1073. [Link]

  • Sathiyanarayanan, G., Saibaba, G., & Kiran, G. S. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

  • Wikipedia. (n.d.). Catechol 1,2-dioxygenase. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. protocols.io. [Link]

  • Mrozik, A., & Piotrowska-Seget, Z. (2014). Protocatechuate 3,4-Dioxygenase: A Wide Substrate Specificity Enzyme Isolated from Stenotrophomonas maltophilia KB2 as a Useful Tool in Aromatic Acid Biodegradation. BioMed Research International, 2014, 813890. [Link]

  • Wikipedia. (n.d.). Protocatechuate 3,4-dioxygenase. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Lin, J., Wang, J., & Li, Q. (2018). Muconic acid production via alternative pathways and a synthetic "metabolic funnel". Metabolic Engineering, 49, 12–21. [Link]

  • Leavitt, J. M., & Papoutsakis, E. T. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 633–644. [Link]

  • Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

  • Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Park, S. H., & Lee, S. Y. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Catalysts, 15(1), 60. [Link]

  • Su, H., Li, Y., & Liu, G. (2018). Biosynthetic pathway for cis,cis‐muconic acid production in... ResearchGate. [Link]

  • Leavitt, J. M., & Papoutsakis, E. T. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 633–644. [Link]

  • Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Semantic Scholar. [Link]

  • Kim, H. U., Lee, S. Y., & Kim, J. Y. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. International Journal of Molecular Sciences, 21(17), 6061. [Link]

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  • Leavitt, J. M., & Papoutsakis, E. T. (2020). Improvement of cis, cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 633–644. [Link]

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  • Draths, K. M., & Frost, J. W. (2013). Production of muconic acid from genetically engineered microorganisms.
  • Haugen, S. J., Michener, W. E., Woodworth, S. P., Ramirez, K. J., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. protocols.io. [Link]

  • Ohlendorf, D. H., Lipscomb, J. D., & Weber, P. C. (1988). Structure and assembly of protocatechuate 3,4-dioxygenase. Nature, 336(6197), 403–405. [Link]

  • Michener, W. E., & Beckham, G. T. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

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  • Orville, A. M., Elango, N., Lipscomb, J. D., & Ohlendorf, D. H. (1997). Crystal Structures of Substrate and Substrate Analog Complexes of Protocatechuate 3,4-Dioxygenase: Endogenous Fe3+ Ligand Displacement in Response to Substrate Binding. Biochemistry, 36(33), 10052–10066. [Link]

  • Draths, K. M., & Frost, J. W. (2015). Production of muconic acid from genetically engineered microorganisms.
  • He, S., Wang, W., Wang, W., Hu, H., Xu, P., & Tang, H. (2023). Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. Bioresource Technology, 385, 129481. [Link]

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An In-Depth Technical Guide to the Biosynthesis of (2Z,4Z)-2,4-Hexadienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Core Biosynthetic Pathways, Metabolic Engineering Strategies, and Production Methodologies

Introduction

(2Z,4Z)-2,4-Hexadienedioic acid, more commonly known as cis,cis-muconic acid (ccMA), is a valuable C6 dicarboxylic acid.[1][2] It serves as a platform chemical for the synthesis of various polymers and drugs, including adipic acid and terephthalic acid.[1][2] The production of these key industrial chemicals from renewable resources is a significant step towards a more sustainable and environmentally friendly economy.[3][4] This guide provides a comprehensive technical overview of the biosynthetic pathways for producing ccMA, with a focus on the underlying scientific principles and practical experimental methodologies.

Core Biosynthetic Pathways for cis,cis-Muconic Acid Production

The microbial production of cis,cis-muconic acid has been successfully achieved through the metabolic engineering of various microorganisms.[3] The primary routes for de novo biosynthesis originate from central carbon metabolism, specifically the shikimate pathway. Additionally, pathways for the bioconversion of aromatic compounds, often derived from lignin or plastic waste, have been extensively explored.

The Shikimate Pathway: A Gateway to Aromatic Precursors

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[5][6] This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key precursor for various aromatic compounds.[5][6] Metabolic engineering efforts have focused on diverting intermediates from this pathway towards the production of cis,cis-muconic acid.

The most extensively studied and successful pathway for de novo ccMA production proceeds through the shikimate pathway intermediate 3-dehydroshikimate (3-DHS).[5][6] This engineered pathway typically involves the introduction of three heterologous enzymes:

  • 3-Dehydroshikimate Dehydratase (AroZ or DHS dehydratase): This enzyme catalyzes the conversion of 3-DHS to protocatechuic acid (PCA).[7][8]

  • Protocatechuate Decarboxylase (AroY or PCA decarboxylase): PCA is then decarboxylated to catechol by this enzyme.[7][8][9]

  • Catechol 1,2-Dioxygenase (CatA): The final step involves the ring cleavage of catechol to produce cis,cis-muconic acid.[7][8][9]

This pathway has been successfully implemented in a variety of microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum.[1][2]

3-DHS_Pathway Glucose Glucose Shikimate Pathway Shikimate Pathway Glucose->Shikimate Pathway 3-Dehydroshikimate (3-DHS) 3-Dehydroshikimate (3-DHS) Shikimate Pathway->3-Dehydroshikimate (3-DHS) Protocatechuic Acid (PCA) Protocatechuic Acid (PCA) 3-Dehydroshikimate (3-DHS)->Protocatechuic Acid (PCA) 3-Dehydroshikimate Dehydratase (AroZ) Catechol Catechol Protocatechuic Acid (PCA)->Catechol Protocatechuate Decarboxylase (AroY) cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol 1,2-Dioxygenase (CatA)

Caption: The 3-Dehydroshikimate (3-DHS) pathway for cis,cis-muconic acid production.

While the 3-DHS route is the most established, other pathways branching from the shikimate pathway have been explored. These alternative routes often start from chorismate, another key intermediate.[2][5] For instance, a pathway involving the conversion of chorismate to 4-hydroxybenzoic acid (PHB), then to protocatechuate, and finally to catechol and ccMA has been engineered in E. coli.[9] Other proposed routes proceed through intermediates like salicylic acid or anthranilate.[5]

The β-Ketoadipate Pathway: Catabolism of Aromatic Compounds

Certain soil bacteria naturally possess the β-ketoadipate pathway, a catabolic route for the degradation of aromatic compounds.[10] This pathway has two branches, the catechol branch and the protocatechuate branch, which converge to form β-ketoadipate, an intermediate of the citric acid cycle.[11] cis,cis-Muconic acid is a native intermediate in the catechol branch of this pathway.[10]

Metabolic engineering of organisms like Pseudomonas putida and Acinetobacter baylyi has focused on redirecting the carbon flux from various aromatic compounds, such as those derived from lignin, towards the accumulation of ccMA.[10][12] This often involves blocking the further metabolism of ccMA and engineering the upstream pathways to funnel a wider range of aromatic substrates into the catechol branch.[10] A key strategy is the introduction of a protocatechuate decarboxylase to convert protocatechuate (from the other branch) into catechol, thereby connecting the two branches.[10]

Beta-Ketoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Aromatic Compounds (e.g., from Lignin) Aromatic Compounds (e.g., from Lignin) Catechol Catechol Aromatic Compounds (e.g., from Lignin)->Catechol cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol 1,2-Dioxygenase Muconolactone Muconolactone cis,cis-Muconic Acid->Muconolactone Muconate Cycloisomerase Aromatic Compounds (e.g., p-coumaric acid) Aromatic Compounds (e.g., p-coumaric acid) Protocatechuate Protocatechuate Aromatic Compounds (e.g., p-coumaric acid)->Protocatechuate Protocatechuate->Catechol Engineered Protocatechuate Decarboxylase β-Ketoadipate β-Ketoadipate Protocatechuate->β-Ketoadipate

Caption: The β-Ketoadipate pathway engineered for cis,cis-muconic acid production.

Metabolic Engineering Strategies for Enhanced Production

The successful production of cis,cis-muconic acid at industrially relevant titers, rates, and yields necessitates extensive metabolic engineering of the host organism. Key strategies include:

  • Increasing Precursor Availability: Enhancing the metabolic flux towards key precursors like 3-DHS is crucial. This can be achieved by overexpressing enzymes in the upstream shikimate pathway and blocking competing pathways.[7]

  • Enzyme Selection and Optimization: The choice of heterologous enzymes is critical for a functional pathway. Screening enzymes from different microbial sources for high activity and optimal expression in the production host is a common practice.[7][13] Furthermore, protein engineering can be employed to improve enzyme performance.[8]

  • Eliminating Byproduct Formation: Deleting genes responsible for the formation of competing byproducts can significantly improve the yield of the desired product.

  • Process Optimization: Fermentation conditions, such as pH, temperature, and nutrient feeding strategies, play a vital role in maximizing production.[14][15] In some cases, in situ product recovery has been shown to alleviate product inhibition and improve titers.[3][4]

Production of cis,cis-Muconic Acid from Diverse Feedstocks

A significant advantage of microbial production is the ability to utilize a wide range of renewable feedstocks.

  • Sugars: Glucose and xylose, derived from lignocellulosic biomass, are common feedstocks for de novo biosynthesis of ccMA.[2][16]

  • Lignin: As the most abundant aromatic polymer in nature, lignin represents a vast and underutilized renewable resource.[17] Engineered microbes can convert lignin-derived aromatic monomers into ccMA.[12][17]

  • Plastic Waste: Innovative approaches have demonstrated the bioconversion of polyethylene terephthalate (PET) plastic waste into ccMA.[18][19][20] This involves the enzymatic hydrolysis of PET into its monomers, terephthalate (TPA) and ethylene glycol, followed by microbial conversion of TPA to ccMA.[18][19]

Quantitative Data on cis,cis-Muconic Acid Production

The following table summarizes representative production metrics achieved in various engineered microorganisms.

Host OrganismFeedstockTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliGlucose59.20.22 mol/mol0.77[2][9]
Saccharomyces cerevisiaeGlucose22.50.1 g/g0.21[15]
Corynebacterium glutamicumCatechol85-2.4[17]
Corynebacterium glutamicumGlucose88.20.30 mol/mol-[14]
Pseudomonas putidap-coumaric acid & ferulic acid50100% molar yield>0.5[12]
Saccharomyces cerevisiaeGlucose & Xylose9.3-0.100[3][4]

Experimental Protocols

Protocol 1: Construction of a cis,cis-Muconic Acid Producing E. coli Strain

This protocol outlines the general steps for engineering E. coli for ccMA production via the 3-DHS pathway.

  • Gene Synthesis and Plasmid Construction:

    • Synthesize the genes encoding 3-dehydroshikimate dehydratase (e.g., aroZ from Podospora anserina), protocatechuate decarboxylase (e.g., aroY from Klebsiella pneumoniae), and catechol 1,2-dioxygenase (e.g., catA from Acinetobacter calcoaceticus), with codon optimization for E. coli.[2][7]

    • Clone these genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).

  • Host Strain Selection and Modification:

    • Choose an appropriate E. coli host strain (e.g., BW25113).[9]

    • To increase the precursor pool, consider overexpressing key enzymes of the shikimate pathway.

    • To prevent the diversion of 3-DHS, the gene encoding shikimate dehydrogenase (aroE) can be deleted.

  • Transformation and Strain Verification:

    • Transform the engineered plasmid into the modified E. coli host.

    • Verify the presence of the inserted genes via PCR and sequencing.

    • Confirm protein expression upon induction using SDS-PAGE.

Protocol 2: Shake Flask Cultivation for cis,cis-Muconic Acid Production

This protocol describes a typical small-scale cultivation for evaluating ccMA production.

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

  • Main Culture:

    • Inoculate 50 mL of M9 minimal medium supplemented with glucose (e.g., 20 g/L) and the required antibiotic in a 250 mL shake flask with 1% of the overnight pre-culture.

    • Incubate at 30-37°C with shaking at 250 rpm.

  • Induction and Fermentation:

    • When the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8), induce gene expression by adding the appropriate inducer (e.g., IPTG or arabinose).

    • Continue the incubation for 48-72 hours, taking samples periodically for analysis.

  • Sample Analysis:

    • Centrifuge the culture samples to separate the supernatant.

    • Analyze the supernatant for ccMA concentration using High-Performance Liquid Chromatography (HPLC).

Conclusion

The biosynthesis of cis,cis-muconic acid represents a significant advancement in the field of industrial biotechnology. Through the strategic application of metabolic engineering principles, various microbial cell factories have been developed for the efficient production of this platform chemical from a range of renewable feedstocks. The continued optimization of these biosynthetic pathways, coupled with advances in fermentation technology and downstream processing, will be crucial for the economically viable and sustainable production of ccMA at an industrial scale.

References

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. ([Link])

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ([Link])

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. ([Link])

  • Summary of synthetic pathways for the production of cis, cis-muconic acid from glucose. ([Link])

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ([Link])

  • Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid. ([Link])

  • An integrated yeast-based process for cis,cis-muconic acid production. ([Link])

  • Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. ([Link])

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. ([Link])

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ([Link])

  • Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. ([Link])

  • Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. ([Link])

  • Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin. ([Link])

  • Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. ([Link])

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. ([Link])

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. ([Link])

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. ([Link])

  • Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. ([Link])

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. ([Link])

  • Bioprocess development for muconic acid production from aromatic compounds and lignin. ([Link])

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ([Link])

  • Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. ([Link])

  • An integrated yeast‐based process for cis,cis‐muconic acid production. ([Link])

  • Valorization of Polyethylene Terephthalate to Muconic Acid by Engineering Pseudomonas Putida. ([Link])

  • Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. ([Link])

  • Muconic Acid Production via Alternative Pathways and a Synthetic "Metabolic Funnel". ([Link])

  • Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ([Link])

  • Muconic Acid Production via Alternative Pathways and a Synthetic "Metabolic Funnel". ([Link])

  • Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. ([Link])

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A Comprehensive Technical Guide to (2Z,4Z)-2,4-Hexadienedioic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2Z,4Z)-2,4-Hexadienedioic acid, more commonly known as cis,cis-muconic acid, is a polyunsaturated dicarboxylic acid of significant interest in the chemical and biotechnology sectors. It serves as a key bio-privileged platform chemical, bridging the gap between renewable feedstocks and the synthesis of high-value polymers and pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis methodologies—with a focus on biotechnological routes—and critical applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for the creation of sustainable materials and novel therapeutic agents.

Introduction: The Significance of a Bio-Derived Platform Chemical

cis,cis-Muconic acid (ccMA) is a C6 dicarboxylic acid distinguished by two cis-configured double bonds.[3] Traditionally produced from petrochemicals like benzene, modern advancements have pivoted towards sustainable, bio-based production routes.[4] Microorganisms, including engineered strains of Escherichia coli and Saccharomyces cerevisiae, can synthesize ccMA from renewable resources such as glucose or lignin-derived aromatic compounds.[1][4] This bio-based production is a cornerstone of green chemistry, offering a pathway to reduce dependence on fossil fuels and mitigate the environmental impact of chemical manufacturing.[4]

The industrial relevance of ccMA stems from its role as a precursor to major commodity chemicals like adipic acid and terephthalic acid (TPA).[1][3] Adipic acid is a primary component in the production of nylon-6,6, while TPA is essential for manufacturing polyethylene terephthalate (PET) plastics.[4][5] The ability to produce these materials from a renewable source positions ccMA as a critical molecule for the future of the circular economy.[2]

Chemical Identity and Core Identifiers

Precise identification is paramount in scientific research and regulatory compliance. The authoritative identifiers for (2Z,4Z)-2,4-Hexadienedioic acid are summarized below.

IdentifierValueSource(s)
CAS Number 1119-72-8PubChem[6], TCI Chemicals, CymitQuimica[7]
IUPAC Name (2Z,4Z)-hexa-2,4-dienedioic acidPubChem[6]
Synonyms cis,cis-Muconic acid, cis,cis-2,4-Hexadienedioic acidSigma-Aldrich, Fisher Scientific[8]
Molecular Formula C₆H₆O₄PubChem[6]
Molecular Weight 142.11 g/mol PubChem[6], Sigma-Aldrich
InChI Key TXXHDPDFNKHHGW-CCAGOZQPSA-NPubChem[6], Sigma-Aldrich
Canonical SMILES C(=C/C(=O)O)\C=C\C(=O)OPubChem[6]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of ccMA is essential for its handling, purification, and application in chemical synthesis.

PropertyValueNotesSource(s)
Physical State White to light yellow crystalline powder/solid.TCI Chemicals, Fisher Scientific[8]
Melting Point 194-195 °CFisher Scientific[8], Sigma-Aldrich
Solubility Soluble in water, ethanol, and other polar solvents.Solubility increases with temperature.CymitQuimica[9]
Spectral Data Mass spectrometry data available.GC-MS, LC-MS, and MS-MS data can be found in public databases.PubChem[6]

The reactivity of ccMA is largely dictated by its two carboxylic acid groups and the conjugated double bond system. The cis,cis configuration is thermodynamically less stable than the trans,trans isomer. Under acidic conditions, ccMA can isomerize to the cis,trans and subsequently the trans,trans form.[10] This isomerization is a critical consideration in downstream processing, as the trans,trans isomer is often required for polymerization reactions like the Diels-Alder cycloaddition with ethylene.[10]

Synthesis and Production: A Focus on Biotechnology

While chemical synthesis routes exist, such as the oxidation of catechol, the field has increasingly focused on microbial fermentation to produce ccMA sustainably.[5]

Core Biotechnological Pathway

The most established bio-synthesis route leverages the shikimate pathway, an endogenous metabolic route in many microorganisms for aromatic amino acid synthesis.[1] By introducing a few key heterologous enzymes, this pathway can be redirected to produce ccMA.

Workflow: Microbial Synthesis of cis,cis-Muconic Acid from Glucose

G Glucose Glucose Shikimate_Pathway Endogenous Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS AroZ AroZ (3-DHS dehydratase) DHS->AroZ Heterologous Expression PCA Protocatechuic Acid (PCA) AroZ->PCA AroY AroY (PCA decarboxylase) PCA->AroY Heterologous Expression Catechol Catechol AroY->Catechol CatA CatA (Catechol 1,2-dioxygenase) Catechol->CatA Heterologous Expression ccMA (2Z,4Z)-2,4-Hexadienedioic acid (cis,cis-Muconic Acid) CatA->ccMA

Caption: Engineered metabolic pathway for cis,cis-muconic acid production.

Causality Behind Experimental Choices:

  • Pathway Interception: The pathway is diverted at 3-dehydroshikimate (DHS), a key intermediate. This prevents the cell from wasting carbon on producing aromatic amino acids, thereby maximizing the flux towards the target molecule.[4]

  • Enzyme Selection: Heterologous enzymes (AroZ, AroY, CatA) are chosen from organisms that exhibit high catalytic activity, such as Klebsiella pneumoniae and Acinetobacter calcoaceticus.[4] This ensures efficient conversion at each step.

  • Host Organism: E. coli is a common choice due to its well-understood genetics, rapid growth, and established fermentation processes.[1]

Protocol: Enzymatic Conversion of Catechol to ccMA

A simplified, self-validating protocol for the final conversion step using a whole-cell biocatalyst demonstrates the process. This method is often used for process optimization and enzyme characterization.

Objective: To convert catechol to cis,cis-muconic acid using recombinant E. coli expressing a catechol 1,2-dioxygenase (C12O).

Methodology:

  • Catalyst Preparation:

    • Cultivate recombinant E. coli expressing the C12O gene in a suitable growth medium until reaching a high cell density (e.g., OD₆₀₀ of 10-20).

    • Harvest cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.5) to remove residual media.

    • Resuspend the cell pellet in the same buffer to create a concentrated whole-cell biocatalyst slurry.

  • Bioconversion Reaction:

    • In a temperature-controlled reactor (e.g., 30°C), add the cell slurry.

    • Begin the reaction by adding a starting concentration of catechol (e.g., 10 mM). Rationale: Catechol can be toxic to cells at high concentrations, so a fed-batch or successive addition strategy is often employed.[11][12]

    • Maintain constant stirring to ensure adequate aeration and substrate mixing.

  • Monitoring and Fed-Batch Addition:

    • Periodically take samples from the reactor.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of catechol and the production of ccMA.[2]

    • As catechol is consumed, add subsequent aliquots to maintain a non-toxic concentration, maximizing the production rate.[11][12]

  • Validation and Yield Calculation:

    • The reaction is complete when catechol is no longer consumed.

    • The final concentration of ccMA is measured by HPLC.

    • The molar conversion yield is calculated as (moles of ccMA produced) / (moles of catechol consumed). A successful bioconversion should approach a 100% molar yield.[11]

Applications in Research and Drug Development

The unique chemical structure of ccMA makes it a versatile building block.[3]

  • Polymer Synthesis: As a diacid, it can be used in polycondensation reactions to create novel polyesters and polyamides. Its conjugated double bonds allow for further modifications via reactions like Diels-Alder, enabling the synthesis of complex polymer architectures and bio-based plastics.[3][10]

  • Pharmaceutical Intermediate: The rigid, unsaturated backbone of ccMA is a valuable scaffold in medicinal chemistry. It can be functionalized to create analogues of existing drugs or to develop new chemical entities with specific biological targets.[1][13]

  • Platform Chemical: Hydrogenation of ccMA yields adipic acid, while other catalytic transformations can produce caprolactam and terephthalic acid, demonstrating its role as a central hub for producing a variety of industrially relevant chemicals.[3][5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of (2Z,4Z)-2,4-Hexadienedioic acid is crucial.

Hazard Identification:

  • H302: Harmful if swallowed.[14][15]

  • H315: Causes skin irritation.[14][15]

  • H319: Causes serious eye irritation.[14][15]

  • H335: May cause respiratory irritation.[14][15]

Recommended Precautions:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][16] Avoid generating dust.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[14][16] Recommended storage temperature is often 4°C.[16]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and call a poison center or doctor.[14][15]

Conclusion

(2Z,4Z)-2,4-Hexadienedioic acid is more than just a chemical compound; it represents a significant advancement in the integration of biotechnology and industrial chemistry. Its identity is well-defined, and its properties are conducive to a range of applications. The development of robust microbial synthesis pathways has unlocked its potential as a sustainable feedstock for polymers and pharmaceuticals. For researchers and developers, cis,cis-muconic acid offers a tangible opportunity to innovate within the principles of green chemistry, driving the development of next-generation materials and therapies.

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  • Wikipedia. (n.d.). 3-Carboxy-cis,cis-muconic acid. Retrieved from [Link]

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  • Semantic Scholar. (2011). High-yield Production of cis, cis-Muconic Acid from Catechol in Aqueous Solution by Biocatalyst. Retrieved from [Link]

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  • Ask This Paper. (2021). Multi-enzymatic cascade reactions for the synthesis of cis-cis muconic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2E,4Z)-2,4-Hexadienedioic acid. PubChem Compound Database. Retrieved from [Link]

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  • MDPI. (n.d.). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide on the Thermodynamic Properties of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-Muconic acid is a pivotal bio-based platform chemical with significant potential in the synthesis of polymers and pharmaceuticals. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and predicting its behavior in various applications. This guide provides a comprehensive overview of the key thermodynamic parameters of cis,cis-muconic acid, including its enthalpy of formation, solubility, dissociation constants, and phase behavior. Detailed experimental protocols are presented alongside an analysis of the critical role of isomeric purity in obtaining accurate thermodynamic data.

Introduction: The Significance of Thermodynamic Data

cis,cis-Muconic acid, a dicarboxylic acid produced through the microbial fermentation of renewable feedstocks, is a valuable precursor for the production of adipic acid, a key component of nylon, as well as other polymers and specialty chemicals.[1][2] Its utility extends to the pharmaceutical industry, where it can serve as a versatile building block in drug synthesis. The efficiency of its production, purification, and subsequent chemical conversions is intrinsically linked to its thermodynamic properties.

This guide delves into the fundamental thermodynamic characteristics of cis,cis-muconic acid, providing a robust framework for researchers and professionals. Accurate thermodynamic data are essential for:

  • Reaction Engineering: Predicting equilibrium constants and reaction enthalpies for process design and optimization.

  • Crystallization and Purification: Designing efficient separation processes based on solubility and phase behavior.

  • Formulation and Stability: Understanding the stability of different isomers and predicting shelf-life in various formulations.[3]

  • Bioprocess Development: Modeling and optimizing fermentation processes for enhanced production.

A critical consideration in the study of muconic acid is the existence of three geometric isomers: cis,cis-, cis,trans-, and trans,trans-muconic acid.[4] The biologically produced isomer is typically cis,cis-muconic acid, which can isomerize to the more stable cis,trans and trans,trans forms, particularly under acidic conditions or with heating.[5][6] This isomerization has significant implications for its thermodynamic properties and must be carefully controlled and monitored during experimental measurements.

Fundamental Thermodynamic Parameters

The core thermodynamic properties provide a quantitative measure of the energy and stability of a compound.

Table 1: Key Thermodynamic Properties of cis,cis-Muconic Acid

PropertyValueConditionsMethod
Molar Mass142.110 g·mol⁻¹--
Melting Point194-195 °C(lit.)Visual Observation/DSC
Solubility in Water~1 g/L25 °CGravimetric

Data sourced from various chemical suppliers and public databases.[4]

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a crucial parameter for calculating the heat of reaction for any process involving the compound. For complex organic molecules like cis,cis-muconic acid, combustion calorimetry is the primary experimental technique for its determination.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of high-purity, dry cis,cis-muconic acid is placed in a crucible. Isomeric purity should be confirmed by HPLC or NMR.

  • Calorimeter Setup: The crucible is placed inside a high-pressure vessel ("bomb"), which is then sealed and pressurized with pure oxygen.

  • Combustion: The sample is ignited, and the complete combustion releases heat, which is absorbed by the surrounding water bath.

  • Temperature Measurement: The temperature change of the water bath is meticulously recorded.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Using Hess's law and the known enthalpies of formation of CO₂ and H₂O, the enthalpy of formation of cis,cis-muconic acid can be determined.

Diagram 1: Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis P1 High-Purity cis,cis-Muconic Acid P2 Drying P1->P2 P3 Pelletization P2->P3 C1 Pressurize with O₂ P3->C1 C2 Ignition C1->C2 C3 Measure ΔT of Water Bath C2->C3 A1 Calculate Enthalpy of Combustion C3->A1 A2 Apply Hess's Law A1->A2 A3 Determine Enthalpy of Formation A2->A3

Caption: A simplified workflow for determining the enthalpy of formation.

Solubility and Dissociation in Aqueous Solutions

The behavior of cis,cis-muconic acid in aqueous environments is critical for its biological production, downstream processing, and potential applications in drug delivery.

Aqueous Solubility

The solubility of cis,cis-muconic acid in water is relatively low, approximately 1 g/L at room temperature.[4] However, its solubility is highly dependent on temperature and the pH of the solution. Studies have shown that the dissolution of cis,cis-muconic acid in various polar solvents, including water, is an endothermic process, meaning solubility increases with temperature.[7]

Experimental Protocol: Isothermal Solubility Measurement

  • Equilibration: An excess amount of solid cis,cis-muconic acid is added to a known volume of water in a sealed, temperature-controlled vessel.

  • Stirring: The mixture is agitated for a sufficient time to ensure equilibrium is reached.

  • Sampling and Analysis: A filtered aliquot of the saturated solution is carefully removed. The concentration of the dissolved muconic acid is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Dissociation Constants (pKa)

As a dicarboxylic acid, cis,cis-muconic acid has two dissociation constants, pKa₁ and pKa₂, corresponding to the sequential loss of two protons from its carboxylic acid groups. These values are crucial for understanding its charge state at different pH values, which influences its solubility, reactivity, and biological activity. One study suggests a pKa value of approximately 3.57.[8] It's important to note that the two pKa values are expected to be close, and their determination requires careful titration experiments.[9]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A standard solution of cis,cis-muconic acid is prepared in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values can be determined from the pH at the half-equivalence points.

Diagram 2: Speciation of cis,cis-Muconic Acid with pH

G cluster_species Dominant Species cluster_pka Dissociation Equilibria H2A H₂A (Fully Protonated) pKa1 pKa₁ H2A->pKa1 -H⁺ HA_minus HA⁻ (Monovalent Anion) pKa2 pKa₂ HA_minus->pKa2 -H⁺ A_2minus A²⁻ (Divalent Anion) pKa1->HA_minus +H⁺ pKa2->A_2minus +H⁺

Caption: The equilibrium between the different protonation states of cis,cis-muconic acid.

Phase Behavior and Stability

The solid-state properties of cis,cis-muconic acid are important for its handling, storage, and formulation.

Melting Point and Thermal Stability

The melting point of cis,cis-muconic acid is reported to be in the range of 194-195 °C. This relatively high melting point is indicative of a stable crystalline lattice. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to precisely determine the melting point, enthalpy of fusion, and decomposition temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of cis,cis-muconic acid is sealed in a DSC pan.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere.

  • Data Acquisition: The heat flow into the sample is measured relative to an empty reference pan.

  • Analysis: The melting point is identified as the peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Isomerization and Purity Considerations

As previously mentioned, the isomerization of cis,cis-muconic acid to its more stable cis,trans and trans,trans isomers is a significant factor affecting its thermodynamic properties. This isomerization can be promoted by acidic conditions, elevated temperatures, and even certain solvents.[5][6][10] Therefore, it is imperative to:

  • Verify Isomeric Purity: Use analytical techniques like HPLC and NMR to confirm the isomeric purity of the starting material before any thermodynamic measurements.[5]

  • Control Experimental Conditions: Carefully control the pH, temperature, and solvent environment during experiments to minimize isomerization.

  • Monitor Isomeric Composition: Analyze the sample after the experiment to ensure that no significant isomerization has occurred.

Conclusion and Future Outlook

The thermodynamic properties of cis,cis-muconic acid are fundamental to its successful application in various fields. This guide has provided an overview of the key parameters and the experimental methodologies for their determination. A critical takeaway is the paramount importance of isomeric purity in obtaining accurate and reliable data.

Future research should focus on expanding the thermodynamic database for all three isomers of muconic acid. A deeper understanding of the thermodynamics of isomerization will be crucial for developing robust and efficient processes for the production and utilization of this versatile bio-based platform chemical.

References

  • Wikipedia. (n.d.). Muconic acid.
  • Sigma-Aldrich. (n.d.). cis,cis-Muconic acid ≥97.0% (HPLC).
  • Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-Muconic Acid in Various Polar Solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering, 36(4), 129-136.
  • Scelfo, S., Pirone, R., & Russo, N. (2016). Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range. Journal of Molecular Liquids, 222, 823-827.
  • Politecnico di Torino. (2017).
  • Black, B. A., Michener, W. E., Payne, C. E., & Beckham, G. T. (2019). cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP).
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  • Carraher, J. M., Pfennig, T., Rao, R. G., Shanks, B. H., & Tessonnier, J.-P. (n.d.). Supplementary Information cis,cis‐Muconic acid isomerization and catalytic conversion to biobased cyclic‐ C6‐1,4‐diacid monomers. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). CIS CIS-MUCONIC ACID.
  • Carraher, J. M., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry.
  • ResearchGate. (n.d.). Free energy diagram (180 °C)
  • Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1369-1375.
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  • Black, B. A., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io.
  • Vardon, D. R., et al. (2016). Electrochemical Conversion of Muconic Acid to Biobased Diacid Monomers. ACS Sustainable Chemistry & Engineering, 4(6), 3244-3255.
  • Peng, C., et al. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(16), 3182-3188.
  • Chao, J., et al. (1983). Ideal gas thermodynamic properties of methanoic and ethanoic acids.
  • Fisher Scientific. (2025).
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  • Cheméo. (n.d.). Chemical Properties of trans,trans-Muconic acid (CAS 3588-17-8).
  • ResearchGate. (n.d.). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers | Request PDF.
  • Carraher, J. M., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry.
  • MedchemExpress.com. (n.d.).
  • Sigma-Aldrich. (n.d.). cis,cis-Muconic acid ≥ 97.0% (HPLC).
  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430.
  • Heijnen, J. J. (2013). A thermodynamic analysis of dicarboxylic acid production in microorganisms. In Metabolic Engineering of Bacteria (pp. 547-564).
  • Carraher, J. M., et al. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 19(13), 3044-3054.
  • Rezsnyak, C. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid.
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A Comprehensive Technical Guide to the Solubility of (2Z,4Z)-2,4-Hexadienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2Z,4Z)-2,4-Hexadienedioic acid, scientifically known as cis,cis-muconic acid, is a platform chemical of significant interest due to its derivation from renewable biological sources and its potential as a precursor for the synthesis of various polymers and fine chemicals. A thorough understanding of its solubility in different solvent systems is paramount for its extraction, purification, reaction, and formulation. This technical guide provides an in-depth analysis of the solubility of cis,cis-muconic acid, offering both quantitative data and detailed experimental protocols. We delve into the theoretical underpinnings of its solubility behavior and address the critical aspect of its isomerization to the cis,trans-isomer, a factor that can significantly impact solubility measurements.

Introduction: The Significance of cis,cis-Muconic Acid Solubility

cis,cis-Muconic acid is a dicarboxylic acid characterized by two carboxylic acid functional groups and two cis-configured double bonds.[1] This structure imparts a unique combination of polarity and reactivity, making its interaction with solvents a complex and crucial area of study. The solubility of this compound is a key parameter that dictates its handling and application in various chemical processes, including:

  • Downstream Processing: Efficient extraction and purification from fermentation broths are heavily reliant on selecting appropriate solvent systems.

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and product selectivity in processes such as hydrogenation to adipic acid or isomerization to other muconic acid isomers.

  • Polymer Synthesis: Homogeneous polymerization reactions require solvents that can effectively dissolve both the monomer and the resulting polymer.

  • Pharmaceutical Applications: For any potential therapeutic applications, understanding solubility in aqueous and organic media is fundamental for formulation and drug delivery.

This guide aims to provide a comprehensive resource on the solubility of cis,cis-muconic acid, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For (2Z,4Z)-2,4-Hexadienedioic acid, the key physicochemical properties at play are:

  • Polarity: The two carboxylic acid groups make cis,cis-muconic acid a highly polar molecule, capable of acting as both a hydrogen bond donor and acceptor.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds is a dominant factor in its solubility in protic solvents like water and alcohols.

  • Molecular Shape: The cis,cis configuration of the double bonds results in a U-shaped molecule. This conformation can influence how efficiently solvent molecules can pack around and solvate the solute.

  • pKa: As a dicarboxylic acid, it has two pKa values. The state of ionization, which is dependent on the pH of the medium, will drastically affect its aqueous solubility.

Quantitative Solubility Data

The following table summarizes the solubility of (2Z,4Z)-2,4-Hexadienedioic acid in a range of solvents at ambient temperature. It is crucial to note that these values can be influenced by factors such as temperature and the presence of impurities.

SolventSolvent TypeSolubility (g/L) at 20-25 °CReference
WaterPolar Protic≈ 1.0[2]
Dimethyl Sulfoxide (DMSO)Polar Aprotic≈ 400[2]
EthanolPolar Protic≈ 28[2]
Tetrahydrofuran (THF)Polar Aprotic≈ 50[2]
2-PropanolPolar ProticHigher than Acetic Acid and Water[3]
Acetic AcidPolar ProticHigher than Water[3]
Diethyl EtherPolar AproticSparingly Soluble[1]
TolueneNonpolar< 0.05[2]
HexaneNonpolarInsoluble (practically)[3]

Key Insights from the Data:

  • The highest solubility is observed in DMSO , a highly polar aprotic solvent, indicating strong dipole-dipole interactions.

  • Polar protic solvents like ethanol and THF also show significant solvating power, due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

  • The solubility in water is relatively low for a dicarboxylic acid, which can be attributed to the competing intramolecular hydrogen bonding within the molecule and the energetic cost of disrupting the strong hydrogen-bonding network of water.

  • As expected, the solubility in nonpolar solvents like toluene and hexane is extremely low.

The Effect of Temperature

The dissolution of cis,cis-muconic acid in polar solvents such as water, ethanol, 2-propanol, and acetic acid has been shown to be an endothermic process.[4] This means that its solubility in these solvents increases with rising temperature . This is a critical consideration for processes like crystallization, where controlled cooling can be used to recover the product from a saturated solution.

The Critical Role of Isomerization

A significant challenge in accurately determining and utilizing the solubility of (2Z,4Z)-2,4-Hexadienedioic acid is its propensity to isomerize to the (2Z,4E)-2,4-Hexadienedioic acid (cis,trans-muconic acid) isomer, particularly in acidic aqueous solutions and at elevated temperatures.[3][5]

The cis,trans-isomer is significantly more soluble in water at room temperature under acidic conditions than the cis,cis-isomer.[5] This isomerization can be easily overlooked but has profound consequences for the interpretation of solubility data.

Causality behind Experimental Choices: To ensure the integrity of solubility data for cis,cis-muconic acid, it is imperative to:

  • Conduct solubility experiments at or near neutral pH when in aqueous media.

  • Minimize the duration of experiments, especially at elevated temperatures.

  • Analytically verify the isomeric purity of the solid material after the solubility measurement, for example, by ¹H-NMR.[2]

The following diagram illustrates the isomerization pathway that must be considered during solubility studies.

G cluster_conditions Influencing Factors ccMA (2Z,4Z)-2,4-Hexadienedioic acid (cis,cis-muconic acid) ctMA (2Z,4E)-2,4-Hexadienedioic acid (cis,trans-muconic acid) (Higher Solubility) ccMA->ctMA Isomerization (Acid, Heat) Acid Low pH Heat Elevated Temperature

Caption: Isomerization of cis,cis-muconic acid to the more soluble cis,trans-isomer.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[6] The protocol described below is a self-validating system designed to ensure accurate and reproducible results for cis,cis-muconic acid.

Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • (2Z,4Z)-2,4-Hexadienedioic acid (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method

  • ¹H-NMR spectrometer for isomer purity check

Step-by-Step Methodology
  • Preparation: Add an excess amount of cis,cis-muconic acid to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add at least twice the expected amount needed for saturation.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. For dicarboxylic acids, this can range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of cis,cis-muconic acid in the diluted sample using a pre-validated analytical method like HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Isomer Purity Verification: After the experiment, recover the excess solid from the vial, dry it, and analyze its isomeric purity using ¹H-NMR to confirm that no significant isomerization occurred during the equilibration period.[2]

The following diagram outlines the experimental workflow for the shake-flask method.

G Shake-Flask Method Workflow start Start excess_solid Add Excess cis,cis-Muconic Acid to Vial start->excess_solid add_solvent Add Known Volume of Solvent excess_solid->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature) add_solvent->equilibrate sediment Sedimentation of Excess Solid equilibrate->sediment verify Verify Isomer Purity of Remaining Solid (NMR) equilibrate->verify Post-Experiment Check filter Filter Supernatant sediment->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end End quantify->end verify->end

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Future Perspectives

The solubility of (2Z,4Z)-2,4-Hexadienedioic acid is a multifaceted property that is highly dependent on the nature of the solvent and the experimental conditions. This guide has provided a comprehensive overview of its solubility in various organic solvents, highlighting the critical importance of considering its potential for isomerization. The provided experimental protocol for the shake-flask method offers a reliable framework for obtaining accurate and reproducible solubility data.

As the interest in bio-based chemicals continues to grow, a deeper understanding of the solubility of platform molecules like cis,cis-muconic acid will be essential for the development of sustainable and efficient chemical processes. Future research may focus on expanding the solubility database to include a wider range of green solvents and developing predictive models for its solubility in solvent mixtures.

References

  • Carraher, J. M., et al. (2017). Comments on “Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range”.
  • Katarzyna, G., et al. (2020). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry, 22(5), 1517-1541.
  • Vardon, D. R., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry, 22(18), 6063-6077.
  • Scelfo, S., Pirone, R., & Russo, N. (2016). Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range. Journal of Molecular Liquids, 222, 823-827.
  • Avdeef, A. (2003).
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Pop, M., et al. (2021). Recent Advances in Muconic Acid Extraction Process. Molecules, 26(16), 4945.
  • National Renewable Energy Laboratory. (2019).
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  • Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering, 36(4), 1-8.
  • Pop, M., et al. (2021). Recent Advances in Muconic Acid Extraction Process. MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Muconic acid is a valuable platform chemical, serving as a bio-derived precursor for polymers like nylon-6,6 and polyethylene terephthalate (PET).[1][2][3] Understanding its molecular properties is crucial for optimizing its production and subsequent conversion into high-value products.[4][5] This guide provides an in-depth technical walkthrough of performing quantum chemical calculations on cis,cis-muconic acid. It moves beyond a simple procedural list, offering insights into the rationale behind methodological choices, ensuring a robust and validated computational analysis. We will employ Density Functional Theory (DFT), a widely-used and reliable method, to explore the molecule's structural, vibrational, and electronic characteristics.

Introduction: The "Why" Behind the Calculation

cis,cis-Muconic acid ((2Z,4Z)-hexa-2,4-dienedioic acid) is a C6 dicarboxylic acid.[3][6] Its significance lies in its potential as a renewable substitute for petroleum-derived chemicals.[2][7] Produced via microbial fermentation from sugars or lignin, it represents a cornerstone of the emerging bio-refinery industry.[2][4][5]

Quantum chemical calculations allow us to build a precise, atom-level understanding of this molecule without the need for physical experimentation. By solving the Schrödinger equation (approximated), we can predict:

  • Equilibrium Geometry: The most stable 3D arrangement of the atoms, including bond lengths and angles.

  • Vibrational Frequencies: The characteristic vibrations of the molecule, which correspond to peaks in an infrared (IR) spectrum. This is critical for confirming the molecule's identity and stability.[8][9]

  • Electronic Properties: How electrons are distributed, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity.[10][11][12]

This computational insight is invaluable for predicting reactivity, understanding spectroscopic data, and designing more efficient catalytic conversion processes.[5][7]

Theoretical Foundations: Choosing the Right Tool

For a molecule like cis,cis-muconic acid, a conjugated organic dicarboxylic acid, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[13][14][15] Instead of calculating the complex wavefunction of all electrons, DFT determines the electron density, from which the energy and other properties can be derived.

Within DFT, the choice of the functional and basis set is paramount.

  • Functional: We will use B3LYP (Becke, 3-parameter, Lee-Yang-Parr). B3LYP is a hybrid functional that mixes in a portion of exact Hartree-Fock exchange, which often corrects for some of DFT's inherent errors.[16] It is a workhorse for organic molecules, providing reliable geometries and thermochemistry.[17][18][19][20]

  • Basis Set: We will use 6-31G(d) . This is a Pople-style basis set. The "6-31G" part describes how core and valence atomic orbitals are represented. The "(d)" (or asterisk, *) adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding, which is crucial for the carboxyl and conjugated double bond systems in muconic acid.[16][19]

This B3LYP/6-31G(d) level of theory is a well-established, cost-effective, and reliable starting point for the computational analysis of medium-sized organic molecules.[16][17][20]

Computational Methodology: A Self-Validating Workflow

The following protocol outlines a robust, step-by-step workflow. We will use the Gaussian software suite, a widely used package in computational chemistry, as our example platform.[21][22][23][24]

The Computational Workflow

The overall process is a logical sequence where the output of one step validates its success and serves as the input for the next.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Validation Build 1. Build Initial Structure (GaussView or similar) Opt 2. Geometry Optimization (B3LYP/6-31G(d) opt) Build->Opt Freq 3. Frequency Analysis (B3LYP/6-31G(d) freq) Opt->Freq Validation 4. Verify Minimum (Check for imaginary frequencies) Freq->Validation Validation->Opt Imaginary frequency found (Structure is a saddle point) Properties 5. Extract Properties (Bond lengths, angles, HOMO/LUMO) Validation->Properties No imaginary frequencies

Caption: A self-validating workflow for quantum chemical calculations.
Step 1: Building the Initial Molecular Structure
  • Software: Use a molecular editor like GaussView[24], Avogadro, or ChemDraw.

  • Procedure:

    • Construct the carbon backbone: a six-carbon chain.

    • Add double bonds at the C2 and C4 positions. Ensure they are in the cis (Z) configuration.

    • Add carboxylic acid groups (-COOH) to C1 and C6.

    • Perform a preliminary, rapid structure cleanup using a built-in molecular mechanics force field (e.g., UFF). This provides the quantum mechanical calculation with a reasonable starting geometry, saving computational time.

  • Output: A 3D coordinate file (e.g., .xyz or .gjf).

Step 2: Geometry Optimization

This is the most critical computational step. The software will iteratively adjust the position of each atom to find the arrangement with the lowest possible energy (the equilibrium geometry).

  • Gaussian Input File (muconic_acid_opt.gjf):

  • Execution: Submit this file to the Gaussian program. [21][25]The calculation is complete when it meets specific convergence criteria for forces and energy change between steps.

Step 3: Vibrational Frequency Analysis

This step serves two purposes:

  • Validation: To confirm that the optimized structure is a true energy minimum, not a transition state (a saddle point on the potential energy surface). [9][26]2. Prediction: To calculate the harmonic vibrational frequencies and IR intensities. [27][28]

  • Gaussian Input File (muconic_acid_freq.gjf):

  • Causality of Keywords:

    • freq: The core directive to perform a frequency calculation.

    • geom=check guess=read: This is highly efficient. It tells Gaussian to read the previously optimized geometry and wavefunction from the checkpoint file (.chk), avoiding redundant calculations.

Step 4: Validation and Property Extraction
  • The Self-Validating Check: Open the output file from the frequency calculation (e.g., .log or .out). Search for the vibrational frequencies.

    • Success: All calculated frequencies are positive real numbers. This confirms the optimized structure is a stable minimum. [26] * Failure: One or more frequencies are listed as negative (often shown as "imaginary"). This indicates the structure is not a minimum. [9]You must visualize the imaginary frequency's motion to understand the instability, adjust the initial structure accordingly, and re-run the optimization.

  • Extracting Data: Once validated, you can confidently extract structural and electronic data from the output files. Key information includes:

    • Final optimized Cartesian coordinates.

    • Bond lengths, bond angles, and dihedral angles.

    • Energies of the HOMO and LUMO.

    • A list of vibrational frequencies and their corresponding IR intensities.

Analysis and Interpretation of Results

Structural Parameters

The optimized geometry provides the most accurate theoretical representation of the molecule's structure. This data can be compared with experimental data (e.g., from X-ray crystallography) if available.

ParameterAtom IndicesCalculated Value (Å or °)
Bond Lengths
C=O (carbonyl)C1=O1~1.21 Å
C-O (hydroxyl)C1-O2~1.35 Å
C=C (conjugated)C2=C3~1.34 Å
C-C (single)C1-C2~1.48 Å
Bond Angles
O=C-OO1-C1-O2~123°
C-C=CC1-C2=C3~122°
Note: These are representative values. Actual calculated values should be extracted from your output file.
Vibrational Spectra

The calculated frequencies provide a theoretical IR spectrum. It's standard practice to scale calculated harmonic frequencies by an empirical factor (typically ~0.96 for B3LYP/6-31G(d)) to better match experimental anharmonic frequencies. [8]

Frequency (cm⁻¹) Intensity Assignment
~3700 Medium O-H stretch (free)
~3100 Broad O-H stretch (H-bonded)
~1750 Very Strong C=O stretch
~1640 Strong C=C stretch
~1250 Strong C-O stretch

Note: These are representative values for interpretation.

The most intense peak is typically the C=O carbonyl stretch, a characteristic feature for carboxylic acids.

Electronic Structure: HOMO-LUMO Analysis

The HOMO and LUMO are known as the "frontier orbitals." [11]The energy gap between them is a critical indicator of chemical reactivity and electronic stability. [12][29]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For cis,cis-muconic acid, the HOMO is expected to be a π-orbital delocalized across the conjugated double bond system.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. [10]The LUMO will be a corresponding π*-antibonding orbital.

  • HOMO-LUMO Gap (ΔE): Calculated as E(LUMO) - E(HOMO). A smaller gap suggests the molecule is more easily excitable and generally more reactive. [11][29][30]

    Orbital Energy (eV)
    LUMO -1.5 eV
    HOMO -6.8 eV
    Gap (ΔE) 5.3 eV

    Note: These are representative values. Actual calculated values should be extracted from your output file.

Visualizing these orbitals in software like GaussView provides immediate chemical insight.

G cluster_homo HOMO (Electron Donor) cluster_lumo LUMO (Electron Acceptor) HOMO_img LUMO_img HOMO_text π-orbital delocalized across the C=C bonds LUMO_text π*-antibonding orbital with nodes between carbons Energy_label Energy LUMO_level -1.5 eV Energy_label->LUMO_level HOMO_level -6.8 eV LUMO_level->HOMO_level

Caption: Conceptual representation of HOMO and LUMO energy levels.

Conclusion

This guide has detailed a comprehensive and self-validating workflow for conducting quantum chemical calculations on cis,cis-muconic acid using the B3LYP/6-31G(d) level of theory. By following this protocol—from initial structure generation through geometry optimization, frequency validation, and property analysis—researchers can obtain reliable and insightful data on the molecule's geometric, vibrational, and electronic properties. This computational foundation is essential for advancing the use of cis,cis-muconic acid as a key platform chemical in sustainable manufacturing and drug development.

References

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  • Klicić, J. J., et al. (2002). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry A, 106(1), 168-174. Available from: [Link]

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  • Reddit. (2016). ubiquity of B3LYP/6-31G*. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for Microbial Fermentation of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Promise of Bio-based Muconic Acid

cis,cis-Muconic acid (ccMA) is a versatile C6 dicarboxylic acid that serves as a valuable platform chemical for the production of a wide array of polymers, resins, agrochemicals, and pharmaceuticals.[1][2] Its hydrogenation product, adipic acid, is a key monomer for the synthesis of nylon-6,6, a globally significant engineering thermoplastic.[3][4] Furthermore, ccMA can be converted to terephthalic acid (TPA), another high-demand polymer precursor.[3] The traditional chemical synthesis of these monomers relies on petroleum-based feedstocks and often involves harsh reaction conditions with significant environmental footprints.[5] Consequently, microbial fermentation presents a sustainable and attractive alternative for the de novo production of ccMA from renewable resources like glucose.[6]

This guide provides a comprehensive overview and detailed protocols for the microbial production of ccMA, with a focus on metabolically engineered strains of Saccharomyces cerevisiae and Escherichia coli. We will delve into the underlying metabolic engineering strategies, optimized fermentation parameters, and downstream processing methodologies, offering field-proven insights to guide researchers and drug development professionals in establishing robust and efficient ccMA production platforms.

Metabolic Engineering Strategies for de novo ccMA Production

The biosynthesis of ccMA in engineered microbes typically originates from the central shikimate pathway, a conserved metabolic route for the synthesis of aromatic amino acids.[2] The core strategy involves diverting metabolic flux from an intermediate of this pathway, 3-dehydroshikimate (3-DHS), through a heterologous three-step enzymatic cascade to ccMA.[4][7]

The Core Biosynthetic Pathway

The most commonly engineered pathway for ccMA production from 3-DHS involves the sequential action of three enzymes[4][7]:

  • 3-Dehydroshikimate dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).

  • Protocatechuate decarboxylase (AroY): Converts PCA to catechol.

  • Catechol 1,2-dioxygenase (CatA): Oxidatively cleaves the aromatic ring of catechol to form cis,cis-muconic acid.

The successful implementation of this pathway necessitates the heterologous expression of genes encoding these enzymes, often sourced from various microorganisms to ensure high activity in the chosen production host.[4]

Metabolic_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (3-DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA AroZ Catechol Catechol PCA->Catechol AroY ccMA cis,cis-Muconic Acid (ccMA) Catechol->ccMA CatA AroZ AroZ (DHS dehydratase) AroY AroY (PCA decarboxylase) CatA CatA (Catechol 1,2-dioxygenase)

Caption: Engineered metabolic pathway for de novo production of cis,cis-muconic acid.

Host-Specific Engineering Considerations

The choice of microbial host is critical and influences the specific genetic modifications required for optimal production.

  • Saccharomyces cerevisiae : This yeast is a robust industrial microorganism favored for its tolerance to low pH environments, which simplifies downstream processing of acidic products like ccMA.[2][4] Engineering efforts in yeast often focus on increasing the precursor supply by overexpressing key enzymes in the upstream shikimate pathway and blocking competing pathways.[8][9] For instance, enhancing the supply of phosphoenolpyruvate (PEP), a key precursor to the shikimate pathway, has proven effective.[8]

  • Escherichia coli : As a well-characterized prokaryotic host, E. coli offers rapid growth and a vast genetic toolbox.[2] However, fermentations are typically conducted at neutral pH, which can complicate ccMA purification.[5] Metabolic engineering in E. coli often involves deleting genes that divert 3-DHS to other products and overexpressing genes in the shikimate pathway to channel carbon flux towards ccMA.[10][11]

  • Corynebacterium glutamicum : This bacterium is another promising host, with engineered strains achieving high titers of ccMA.[2][12] Systems metabolic engineering approaches have been employed to reconstruct the shikimate pathway and disrupt degradation pathways, significantly enhancing metabolic flux towards ccMA.[12]

Fermentation Protocol: A Step-by-Step Guide

This section outlines a general fed-batch fermentation protocol applicable to engineered S. cerevisiae and E. coli strains for ccMA production. Specific parameters should be optimized for the particular strain and bioreactor setup.

I. Media Preparation

The composition of the fermentation medium is crucial for cell growth and product formation. A defined mineral medium is often preferred for reproducibility and to minimize downstream processing challenges.

ComponentS. cerevisiae ConcentrationE. coli ConcentrationPurpose
Glucose20 g/L (initial)20 g/L (initial)Carbon and energy source
(NH₄)₂SO₄5 g/L2-5 g/LNitrogen source
KH₂PO₄3 g/L3-7 g/LPhosphorus source & buffering
MgSO₄·7H₂O0.5 g/L0.2-0.5 g/LCofactor for enzymes
Yeast Extract1-2 g/L1-5 g/LSource of vitamins & trace elements
AntifoamAs neededAs neededPrevent foaming
Trace Metal Solution1 mL/L1 mL/LEssential micronutrients

Note: The feeding solution for fed-batch cultivation typically contains a high concentration of glucose (e.g., 500-800 g/L) and may be supplemented with other nutrients to prevent limitation during the production phase.[1]

II. Inoculum Development
  • Starter Culture: Inoculate a single colony of the engineered strain into 5-10 mL of rich medium (e.g., YPD for S. cerevisiae, LB for E. coli) in a culture tube. Incubate overnight at 30°C (S. cerevisiae) or 37°C (E. coli) with shaking.

  • Seed Culture: Transfer the starter culture to a shake flask containing 50-100 mL of the defined fermentation medium. The volume of the seed culture should be approximately 5-10% of the initial bioreactor volume. Incubate under the same conditions for 18-24 hours until the culture reaches the exponential growth phase.

III. Bioreactor Setup and Operation
  • Sterilization: Sterilize the bioreactor containing the initial batch medium. Autoclave the glucose solution separately and add it to the bioreactor aseptically.

  • Inoculation: Aseptically transfer the seed culture to the sterilized bioreactor.

  • Fermentation Parameters:

    • Temperature: Maintain at 30°C for S. cerevisiae or 30-37°C for E. coli.

    • pH: Control at 5.0 for S. cerevisiae using NaOH or NH₄OH. For E. coli, maintain a pH of 6.5-7.0.

    • Dissolved Oxygen (DO): Maintain DO above 20-30% of air saturation by controlling the agitation speed and airflow rate.

  • Fed-Batch Strategy:

    • Batch Phase: Allow the culture to grow and consume the initial glucose.

    • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated glucose solution. The feeding rate should be carefully controlled to maintain a low residual glucose concentration (ideally <1 g/L) to avoid overflow metabolism and the formation of inhibitory byproducts like ethanol in yeast.[1][13]

Fermentation_Workflow Inoculum Inoculum Development (Shake Flask) Bioreactor Bioreactor Setup & Sterilization Inoculum->Bioreactor Batch_Phase Batch Phase (Initial Growth) Bioreactor->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding) Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (OD, HPLC) Fed_Batch_Phase->Monitoring Harvest Harvest & Downstream Processing Fed_Batch_Phase->Harvest

Caption: General workflow for fed-batch fermentation of cis,cis-muconic acid.

IV. Process Monitoring and Analytics

Regular sampling of the fermentation broth is essential to monitor cell growth, substrate consumption, and product formation.

  • Cell Growth: Measure optical density at 600 nm (OD₆₀₀).

  • Metabolite Analysis: Quantify glucose, ccMA, and any byproducts (e.g., PCA, catechol, ethanol) using High-Performance Liquid Chromatography (HPLC).[14][15] An accurate analytical method is crucial due to the potential for ccMA to isomerize to cis,trans-muconic acid.[14]

ParameterMethodFrequency
OD₆₀₀SpectrophotometerEvery 4-8 hours
GlucoseHPLC with RIDEvery 4-8 hours
ccMA & ByproductsHPLC with DADEvery 8-12 hours

Downstream Processing and Purification

The recovery and purification of ccMA from the fermentation broth are critical for obtaining a high-purity final product.

  • Cell Removal: Separate the microbial biomass from the fermentation broth by centrifugation or microfiltration.

  • Broth Treatment: The cell-free broth can be treated with activated carbon to remove color and other impurities.[8][16]

  • Product Precipitation/Crystallization: Since the pKa of ccMA is low, acidification of the fermentation broth to a pH of approximately 2.0 at a reduced temperature (e.g., 4-5°C) will cause the ccMA to precipitate out of the solution.[16][17]

  • Recovery and Drying: The precipitated ccMA can be recovered by filtration and washed with acidified water. The final product is then dried to obtain a solid, purified ccMA. An overall recovery yield of 66.3% with 95.4% purity has been reported using a process involving activated carbon treatment and low-temperature precipitation.[8]

Alternatively, reactive extraction using a biocompatible organic phase can be integrated into the fermentation process (in situ product recovery) to alleviate product toxicity and improve titers.[3][18]

Achievable Production Metrics

The table below summarizes some of the highest reported production metrics for ccMA in engineered microorganisms, showcasing the potential of microbial fermentation.

MicroorganismTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
S. cerevisiae22.50.10.21[8][19]
E. coli59.20.22 (mol/mol)0.77[1][10]
C. glutamicum88.20.30 (mol/mol)-[12]

Conclusion

The microbial production of cis,cis-muconic acid represents a significant advancement in the transition towards a sustainable bio-economy. Through rational metabolic engineering and optimized fermentation processes, impressive titers, yields, and productivities have been achieved in various microbial hosts. The protocols and insights provided in this guide offer a solid foundation for researchers and industry professionals to develop and scale up the bio-based production of this valuable platform chemical. Further advancements in strain engineering, process optimization, and integrated downstream processing will continue to enhance the economic viability of microbial ccMA production, paving the way for its widespread industrial application.

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Biocatalytic conversion of cis,cis-muconic acid to adipic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Biocatalytic Conversion of cis,cis-Muconic Acid to Adipic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: A Sustainable Paradigm for Adipic Acid Synthesis

Adipic acid is a cornerstone chemical intermediate, indispensable for the production of Nylon-6,6, polyurethanes, and plasticizers, with a global market reflecting its industrial importance.[1][2] The conventional synthesis of adipic acid is heavily reliant on petroleum-derived benzene, a known carcinogen.[2][3] This multi-stage chemical process is not only dependent on finite fossil fuels but also generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas.[1][2]

In response to pressing environmental and sustainability mandates, bio-based production routes are emerging as compelling alternatives. The biocatalytic hydrogenation of cis,cis-muconic acid (MA) represents a highly promising pathway.[1][4] cis,cis-Muconic acid can be renewably synthesized from various feedstocks, including sugars and lignin-derived aromatic compounds, through engineered microbial hosts like Pseudomonas putida, Escherichia coli, or Saccharomyces cerevisiae.[5][6][7][8] This application note provides a detailed exposition of the enzymatic conversion of cis,cis-muconic acid into high-purity adipic acid, offering a robust protocol for laboratory-scale implementation.

Principle of Biocatalytic Hydrogenation

The core of this biotransformation is the enzymatic reduction of the two conjugated double bonds within the cis,cis-muconic acid molecule to yield the saturated dicarboxylic acid, adipic acid. This hydrogenation is catalyzed by a specific class of enzymes known as enoate reductases (ERs) .

  • The Catalyst: Enoate reductases (also referred to as muconic acid reductases or MARs) are complex iron-sulfur and flavin-containing enzymes that efficiently catalyze the saturation of α,β-unsaturated carboxylates.[9][10]

  • Enzyme Origin: Several ERs have been identified and characterized for this purpose. A particularly effective and well-documented enoate reductase is derived from the obligate anaerobe Clostridium acetobutylicum (CaER).[11] Other sources, such as Bacillus coagulans, have also shown significant activity.[4][12]

  • Reductive Power: The reaction is dependent on a biological hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH), which is consumed stoichiometrically.[4]

  • Atmospheric Sensitivity: A critical consideration is the oxygen sensitivity of many enoate reductases. The iron-sulfur clusters within these enzymes can be susceptible to oxidative damage, necessitating microaerobic or strictly anaerobic conditions to maintain catalytic activity and stability.[11]

Biochemical Transformation Pathway

The enzymatic cascade reduces muconic acid in a stepwise manner, proceeding through a hexenedioic acid intermediate before reaching the final product, adipic acid.

Biocatalytic Hydrogenation MA cis,cis-Muconic Acid HDA Hexenedioic Acid (Intermediate) MA->HDA Enoate Reductase + NADH -> NAD+ AA Adipic Acid (Final Product) HDA->AA Enoate Reductase + NADH -> NAD+

Caption: Enzymatic cascade for the reduction of cis,cis-muconic acid.

Experimental Workflow Overview

The successful conversion of muconic acid to adipic acid involves a multi-stage process, from preparing the biocatalyst to purifying the final product.

Experimental Workflow cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Analysis & Purification P1 1. Cultivation of Recombinant E. coli P2 2. Induction of Enoate Reductase Expression P1->P2 P3 3. Cell Harvest & Lysis (Anaerobic) P2->P3 R1 4. Reaction Setup (Substrate, Cofactor, Enzyme) P3->R1 R2 5. Incubation (Controlled Temp & Atmosphere) R1->R2 A1 6. Reaction Monitoring (HPLC Analysis) R2->A1 A2 7. Product Recovery (Protein Removal) A1->A2 A3 8. Crystallization & Purification A2->A3

Caption: Stepwise workflow for biocatalytic adipic acid production.

Materials and Reagents

Equipment
  • Shaking incubator

  • High-speed refrigerated centrifuge

  • Anaerobic chamber or glove box

  • Sonicator (probe-type)

  • Temperature-controlled water bath or shaker

  • pH meter

  • HPLC system with UV and RI detectors

  • Vacuum filtration apparatus

  • Glassware for crystallization

Reagents and Consumables
  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid for enoate reductase expression (e.g., pET vector with CaER gene)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic (e.g., Kanamycin, Ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • cis,cis-Muconic acid (high purity)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Potassium phosphate monobasic (KH₂PO₄) and dibasic (K₂HPO₄)

  • Dithiothreitol (DTT) or L-cysteine

  • Hydrochloric acid (HCl), concentrated

  • HPLC-grade water, acetonitrile, and relevant acid for mobile phase

  • Adipic acid analytical standard

Detailed Experimental Protocols

Protocol Part A: Preparation of Enoate Reductase Biocatalyst

Rationale: This protocol details the production of a crude cell-free extract containing the active enoate reductase from a recombinant E. coli host. Performing the lysis step under anaerobic conditions is paramount to preserving the activity of the oxygen-sensitive enzyme.

  • Strain Cultivation: Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking (220 rpm).

  • Scale-Up: Use the overnight culture to inoculate 1 L of LB broth (with antibiotic) in a 2.5 L baffled flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.2–0.5 mM. Continue incubation overnight (16–18 hours) at the lower temperature to enhance soluble protein expression.

  • Cell Harvesting: Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Anaerobic Lysis: Move the cell pellet into an anaerobic chamber. Resuspend the pellet in 30 mL of ice-cold, degassed Lysis Buffer (50 mM Potassium Phosphate, pH 7.0, 2 mM DTT).

  • Cell Disruption: Lyse the cells using sonication on ice. Use pulses (e.g., 10 seconds ON, 30 seconds OFF) for a total processing time of 10-15 minutes, or until the suspension clarifies. Avoid overheating.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Biocatalyst Storage: Carefully decant the supernatant (crude cell-free extract) into a new, sealed tube. This extract is the biocatalyst. Use immediately or flash-freeze in liquid nitrogen and store at -80°C.

Protocol Part B: Biocatalytic Conversion Reaction

Rationale: This step constitutes the core biotransformation. The reaction is assembled in an anaerobic environment to protect the enzyme, and all components are pre-equilibrated to the reaction temperature.

ParameterRecommended ValueRationale
pH 6.5 - 7.5Optimal range for many enoate reductases and NADH stability.
Temperature 30 - 37 °CBalances enzyme activity with stability.
Atmosphere Anaerobic (N₂)Prevents oxidative inactivation of the enzyme.[11]
Substrate [MA] 10 - 50 g/LHigher concentrations can lead to substrate inhibition or pH drop.
Cofactor [NADH] 2.1 mol / mol MAStoichiometric requirement of 2 moles of NADH per mole of MA. A slight excess ensures the reaction is not cofactor-limited.
Enzyme Loading 5 - 15% (v/v)Empirically determined for desired reaction rate.
  • Prepare Reaction Medium: Inside an anaerobic chamber, prepare the Reaction Buffer (100 mM Potassium Phosphate, pH 7.0). Degas thoroughly by sparging with N₂ gas for at least 30 minutes.

  • Assemble Reaction: In a sealed, anaerobic reaction vessel (e.g., a serum bottle with a rubber septum), add the following in order:

    • Reaction Buffer (to 80% of final volume).

    • cis,cis-Muconic acid (dissolve completely).

    • NADH.

  • Temperature Equilibration: Place the vessel in a shaking water bath set to 30°C for 10 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding the prepared cell-free enzyme extract (e.g., 1 mL of extract for a 10 mL final reaction volume).

  • Incubation: Incubate at 30°C with gentle agitation (e.g., 150 rpm).

  • Sampling: Periodically (e.g., at 0, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) from the reaction using a gas-tight syringe. Immediately quench the enzymatic reaction by mixing the sample with an equal volume of 0.2 M H₂SO₄ or by flash-freezing.

Protocol Part C: HPLC Analysis and Quantification

Rationale: HPLC is the standard method for monitoring the depletion of the UV-active substrate (cis,cis-muconic acid) and the formation of the non-UV-active product (adipic acid). A C18 column is used to separate these polar molecules.

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase 5 mM H₂SO₄ in HPLC-grade water
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detector 260 nm (for cis,cis-Muconic Acid)
RI Detector For Adipic Acid quantification
  • Sample Preparation: Centrifuge the quenched samples at >12,000 x g for 5 minutes to pellet precipitated proteins. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curves: Prepare standard solutions of cis,cis-muconic acid and adipic acid of known concentrations (e.g., 0.1 to 5 g/L) in the reaction buffer. Run these standards on the HPLC to generate calibration curves based on peak area.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Calculation:

    • Conversion (%) = ( [MA]initial - [MA]final ) / [MA]initial * 100

    • Yield (mol %) = ( [Adipic Acid]final / [MA]initial ) * 100

Protocol Part D: Purification of Adipic Acid

Rationale: This protocol leverages the reduced solubility of adipic acid in cold, acidic aqueous solution to achieve purification via crystallization.

  • Enzyme Removal: At the end of the reaction, terminate the process by adding 6 M HCl to lower the pH to < 2. This will precipitate most of the proteins from the E. coli lysate.

  • Clarification: Centrifuge the acidified mixture at 10,000 x g for 20 minutes to pellet the precipitated protein. Decant the clear supernatant.

  • Concentration: If the product concentration is low, reduce the volume of the supernatant by 50-70% using a rotary evaporator.

  • Crystallization: Place the supernatant in an ice bath and allow it to cool for 2-4 hours with occasional gentle stirring. White crystals of adipic acid should form.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold deionized water to remove residual salts and impurities.

  • Drying: Dry the purified adipic acid crystals in a desiccator or a vacuum oven at 50-60°C to a constant weight.[13]

References

  • Yu, L., et al. (2018). Biosynthesis of adipic acid via microaerobic hydrogenation of cis,cis-muconic acid by oxygen-sensitive enoate reductase. Journal of Biotechnology. Available at: [Link]

  • Lee, J. W., & Kim, H. U. (2018). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Chemical Science. Available at: [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry. Available at: [Link]

  • National Renewable Energy Laboratory. (2016). cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization. NREL Publications. Available at: [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology. Available at: [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization. ResearchGate. Available at: [Link]

  • Kim, J. (2019). Engineering Synthetic Pathways for Adipic Acid Biosynthesis. ProQuest. Available at: [Link]

  • Kukhtin, A., et al. (2020). Biotransformation of cis,cis- and trans,trans-isomers of muconic acid into adipic acid. ResearchGate. Available at: [Link]

  • Son, K., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Processes. Available at: [Link]

  • Capelli, S., et al. (2017). Bio-adipic acid production by catalysed hydrogenation of muconic acid in mild operating conditions. ResearchGate. Available at: [Link]

  • Johnson, C. W. (2019). Bioproduction of Adipic Acid Using Engineered Pseudomonas Putida Kt2440 from Lignin-Derived Aromatics. ProQuest. Available at: [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. ResearchGate. Available at: [Link]

  • Wierckx, N., et al. (2017). Muconic Acid Production from P. putida Using High Protein Algae Hydrolysate. ResearchGate. Available at: [Link]

  • Kruyer, N. S., et al. (2020). Adipic acid production from muconic acid and catechol. ResearchGate. Available at: [Link]

  • O'Brien, A. M., et al. (2024). Bioprocess development and scale-up for cis, cis-muconic acid production from glucose and xylose by Pseudomonas putida. Green Chemistry. Available at: [Link]

  • Sobottka, D. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zanella, E., et al. (2023). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. MDPI. Available at: [Link]

  • Kawatani, H., & Yamashita, H. (1974). Purification of adipic acid. Google Patents.
  • Capelli, S., et al. (2018). Bio Adipic Acid Production from Sodium Muconate and Muconic Acid: A Comparison of two Systems. SciSpace. Available at: [Link]

  • Li, H., et al. (2022). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online. Available at: [Link]

  • Wang, J., et al. (2020). Industrial chemical and designed biocatalytic processes for adipic acid (AA) production. ResearchGate. Available at: [Link]

  • Rencoret, J., et al. (2021). Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Raj, M., et al. (2018). Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae. Metabolic Engineering Communications. Available at: [Link]

  • Pyo, J., et al. (2020). Synthesis of adipic acid by A conventional catalytic process. ResearchGate. Available at: [Link]

  • Snoek, T., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. Journal of Fungi. Available at: [Link]

  • Hulet, R. (2021). Synthesis of adipic acid. YouTube. Available at: [Link]

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Polymerization of (2Z,4Z)-2,4-Hexadienedioic Acid: A Detailed Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

(2Z,4Z)-2,4-Hexadienedioic acid , more commonly known as cis,cis-muconic acid , is a bio-based platform chemical with significant potential for the synthesis of novel polymers.[1][2] Its conjugated double bonds and terminal carboxylic acid groups offer versatile routes for polymerization, leading to materials with a range of properties suitable for various applications, from resins to bio-based alternatives for traditional plastics.[1][2][3] This guide provides an in-depth exploration of the primary methods for the polymerization of cis,cis-muconic acid, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Theoretical Framework: Understanding the Polymerization of Muconic Acid

The polymerization of muconic acid and its derivatives can be approached through several distinct mechanisms, each offering unique advantages and control over the final polymer structure. The choice of method often depends on the desired polymer properties, such as molecular weight, stereoregularity, and functionality.

Isomerization and Esterification: Pre-polymerization Modifications

Direct polymerization of cis,cis-muconic acid can be challenging due to steric hindrance and the potential for intramolecular reactions.[4] Therefore, it is common practice to first isomerize the cis,cis-isomer to the more reactive trans,trans-isomer or to convert the carboxylic acid groups to esters.[3][5] This initial step is crucial for achieving high molecular weight polymers and controlling the polymer's microstructure.[3]

Key Polymerization Strategies

The primary methods for polymerizing muconic acid and its derivatives include:

  • Enzymatic Polymerization: An environmentally friendly approach that utilizes enzymes to catalyze the polymerization, often yielding well-defined unsaturated polyesters with minimal side reactions.[6][7][8][9][10]

  • Free Radical Polymerization (FRP): A versatile method for polymerizing muconate esters, capable of producing high molecular weight polymers.[3] Controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) offer enhanced control over the polymer architecture.[3][5]

  • Condensation Polymerization: A classical method for synthesizing polyesters and polyamides by reacting muconic acid or its derivatives with diols or diamines.[11][12][13][14]

  • Topochemical Polymerization: A solid-state polymerization technique that can produce highly stereoregular polymers with ultrahigh molecular weights by irradiating crystalline monomers.[15]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key polymerization methods of muconic acid derivatives.

Protocol 1: Enzymatic Polymerization of Dimethyl Muconate

This protocol describes the synthesis of unsaturated polyesters from dimethyl muconate and a diol using Candida antarctica lipase B (CALB) as a biocatalyst. This method is favored for its mild reaction conditions and high selectivity.[4]

Workflow for Enzymatic Polymerization

cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization Reaction cluster_purification Product Purification Monomer Dimethyl Muconate & Diol ReactionVessel Reaction Vessel under Inert Atmosphere Monomer->ReactionVessel Catalyst Candida antarctica Lipase B (CALB) Catalyst->ReactionVessel Heating Heating (e.g., 85-110°C) ReactionVessel->Heating Vacuum Stepwise Vacuum Application Heating->Vacuum Dissolution Dissolve in Chloroform Vacuum->Dissolution Filtration Filter to Remove Enzyme Dissolution->Filtration Precipitation Precipitate in Cold Methanol Filtration->Precipitation Drying Dry under Vacuum Precipitation->Drying

A flowchart of the enzymatic polymerization process.

Materials:

  • cis,cis-Muconic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Iodine (for isomerization to trans,trans-isomer, if desired)

  • Diol (e.g., 1,4-butanediol)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Diphenyl ether (solvent)

  • Chloroform

  • Methanol (cold)

Procedure:

  • Esterification of cis,cis-Muconic Acid:

    • Suspend cis,cis-muconic acid in methanol with a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for approximately 18 hours.[16]

    • After cooling, concentrate the mixture under vacuum and dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic phase with a saturated sodium carbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain dimethyl muconate.[16]

  • Enzymatic Polymerization:

    • In a reaction vessel, combine the synthesized dimethyl muconate, a diol (in a defined molar ratio), immobilized CALB (typically 10-15 wt% of total monomers), and diphenyl ether as a solvent.[10]

    • Heat the mixture under a nitrogen atmosphere with gentle stirring (e.g., 200 rpm) to 85°C for 2 hours.[6][10]

    • Gradually reduce the pressure to approximately 2 mmHg over the next 22 hours to remove the condensation product (methanol).[6][10]

    • Increase the temperature to 95°C for the following 24 hours, and then to 110°C for the final 24 hours.[6][10][16]

  • Purification:

    • Cool the reaction mixture and dissolve the product in chloroform.[6][10]

    • Filter the solution to remove the enzyme beads.[6][10][16]

    • Precipitate the polymer by adding the chloroform solution to an excess of cold methanol.[16]

    • Collect the polymer by centrifugation or filtration and dry it under vacuum at room temperature.[16]

Quantitative Data for Enzymatic Polymerization

Monomer IsomerDiolMolecular Weight ( g/mol )Reference
cis,cis-muconateVarious aliphatic diols2,210 - 2,900[4]
cis,trans-muconateVarious aliphatic diolsup to 21,200[4]
trans,trans-dimethyl muconateVarious aliphatic diolsup to 3,100[6]
Protocol 2: Free Radical Polymerization of Dialkyl Muconates

This protocol outlines the solution-based free radical polymerization of dialkyl muconates, which can yield high molecular weight polymers analogous to polyacrylates.[3][5]

Workflow for Free Radical Polymerization

cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization Reaction cluster_purification Product Purification Monomer Dialkyl Muconate ReactionVessel Schlenk Flask under Inert Gas Monomer->ReactionVessel Initiator Radical Initiator (e.g., AIBN, VA-086) Initiator->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Heating Heating (e.g., 70-130°C) ReactionVessel->Heating Precipitation Precipitate in Non-solvent (e.g., Methanol) Heating->Precipitation Filtration Filter to Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

A schematic of the free radical polymerization process.

Materials:

  • Dialkyl muconate (e.g., diethyl muconate)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN), V-086, or dicumyl peroxide)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the dialkyl muconate and the radical initiator in the chosen anhydrous solvent in a Schlenk flask.

    • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

    • Backfill the flask with an inert gas such as nitrogen or argon.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-130°C).[3]

    • Allow the polymerization to proceed for an extended period (e.g., 24-48 hours) to achieve high conversion.[3][5] Polymerizations of muconates are typically slower than those of acrylates.[3]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum until a constant weight is achieved.

Quantitative Data for Free Radical Polymerization of Diethyl Muconate

InitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Reference
AIBN7024185.9 x 10⁴[17]
VA-08611048689.9 x 10⁴[3]
DTBPO13048866.9 x 10⁴[3]

Applications and Future Perspectives

Polymers derived from (2Z,4Z)-2,4-Hexadienedioic acid are gaining attention as sustainable alternatives to petroleum-based plastics.[1] The presence of residual double bonds in the polymer backbone allows for post-polymerization modification, enabling the tuning of material properties for specific applications.[3][7][8][9] Potential applications include:

  • Unsaturated Polyester Resins: The polymers can be cross-linked to form thermosetting resins for composites and coatings.[6][7][8][9][12][13]

  • Bio-based Polyamides: Condensation polymerization with diamines can produce bio-based polyamides, offering a renewable alternative to conventional nylons.[14][18][19]

  • Functional Materials: The alkene functionality in the polymer backbone can serve as an anchor for attaching other functional groups, leading to materials with tailored properties for applications in medicine and electronics.[6][7][8][9]

The continued development of efficient and selective polymerization methods for muconic acid will be crucial for realizing its full potential as a versatile, renewable building block for a new generation of sustainable polymers.

References

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. [Link]

  • Muconic acid esters as bio-based acrylate mimics. ChemRxiv. [Link]

  • Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry (RSC Publishing). [Link]

  • Enzymatic synthesis and characterization of muconic acid‐based unsaturated polymer systems. ResearchGate. [Link]

  • Polymers from muconic acid isomers and its derivatives.
  • Enzymatic synthesis of muconic acid-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. The University of Groningen research portal. [Link]

  • cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry (RSC Publishing). [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. PubMed. [Link]

  • Overview of the outcome of free-radical polymerizations of DEM under... ResearchGate. [Link]

  • Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. Macromolecules (ACS Publications). [Link]

  • Polymerization of muconic acid and its esters; influence of cis‐, trans‐configuration of muconic isomers on the structure of the formed polymers (R = H, alkyl, aryl). ResearchGate. [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers. The University of Groningen research portal. [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. ResearchGate. [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. PMC - NIH. [Link]

  • Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering. [Link]

  • Muconic acid esters as bio-based acrylate mimics. ResearchGate. [Link]

  • cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. ResearchGate. [Link]

  • cis,cis-Muconic acid: Separation and catalysis to bio- adipic acid for nylon-6,6 polymerization†. The Royal Society of Chemistry. [Link]

  • Recent Advances in Muconic Acid Extraction Process. MDPI. [Link]

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  • Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Preprints.org. [Link]

  • Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. Semantic Scholar. [Link]

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The Emergence of cis,cis-Muconic Acid: A Versatile Bio-Based Platform Chemical

Author: BenchChem Technical Support Team. Date: January 2026

The global shift towards a bio-based economy has intensified the search for sustainable alternatives to petroleum-derived chemicals. Among the most promising candidates is cis,cis-muconic acid, a C6-dicarboxylic acid, poised to become a cornerstone of green chemistry. Its unique conjugated double bond system and terminal carboxylic acid functionalities make it a versatile precursor for a myriad of valuable chemicals and polymers, traditionally sourced from fossil fuels. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the production, purification, and transformation of cis,cis-muconic acid.

Microbial Production of cis,cis-Muconic Acid: Harnessing Cellular Factories

The cornerstone of a bio-based economy lies in the efficient conversion of renewable feedstocks into valuable chemicals. Microbial fermentation has emerged as a powerful and sustainable route for the production of cis,cis-muconic acid, offering an environmentally benign alternative to conventional chemical synthesis.[1] Genetically engineered microorganisms, such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida, have been successfully harnessed to produce cis,cis-muconic acid from simple sugars like glucose and xylose, as well as from complex biomass-derived streams like lignin.[2][3][4]

The Shikimate Pathway: A Gateway to Aromatic Precursors

The biosynthesis of cis,cis-muconic acid in engineered microbes predominantly leverages the native shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[2] By strategically introducing and overexpressing key enzymes, the metabolic flux can be redirected from the production of biomass to the accumulation of our target molecule.

The general biosynthetic pathway involves the conversion of central carbon metabolites, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into 3-dehydroshikimate (3-DHS).[5][6] From this key intermediate, a heterologous pathway is typically introduced to convert 3-DHS into cis,cis-muconic acid via protocatechuic acid (PCA) and catechol.[7][8]

biosynthetic_pathway Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis DHS 3-Dehydroshikimate (3-DHS) PEP_E4P->DHS Shikimate Pathway PCA Protocatechuic Acid (PCA) DHS->PCA AroZ (3-DHS dehydratase) AAs Aromatic Amino Acids DHS->AAs Native Pathway Catechol Catechol PCA->Catechol AroY (PCA decarboxylase) ccMA cis,cis-Muconic Acid Catechol->ccMA CatA (Catechol 1,2-dioxygenase)

Figure 1: Engineered biosynthetic pathway for cis,cis-muconic acid production from glucose.

Protocol: Microbial Production of cis,cis-Muconic Acid in E. coli

This protocol provides a general framework for the fed-batch fermentation of an engineered E. coli strain for the production of cis,cis-muconic acid. Specific parameters may need to be optimized depending on the strain and desired production scale.

1.2.1. Materials

  • Engineered E. coli strain harboring the necessary genes for cis,cis-muconic acid production.

  • Luria-Bertani (LB) medium for inoculum preparation.

  • Defined mineral salt medium for fermentation (containing glucose as the primary carbon source).

  • Antibiotics corresponding to the selection markers in the engineered strain.

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG), if applicable.

  • Bioreactor equipped with temperature, pH, and dissolved oxygen (DO) control.

1.2.2. Inoculum Preparation

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking (250 rpm).

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 100 mL in a 500 mL flask) and incubate until the optical density at 600 nm (OD600) reaches 0.6-0.8.

1.2.3. Bioreactor Setup and Fermentation

  • Prepare the bioreactor with the defined mineral salt medium and sterilize.

  • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of a base, e.g., NH4OH).

  • Maintain the dissolved oxygen (DO) level above 20% by controlling the agitation and aeration rate.

  • When the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase by feeding a concentrated glucose solution.

  • If the expression of the pathway genes is under an inducible promoter, add the inducing agent (e.g., IPTG) when the OD600 reaches a desired level (e.g., 10).

  • Continue the fermentation for 48-72 hours, monitoring cell growth (OD600) and cis,cis-muconic acid concentration periodically.

Purification of cis,cis-Muconic Acid from Fermentation Broth

Downstream processing is a critical step in obtaining high-purity cis,cis-muconic acid suitable for subsequent chemical conversions. The purification strategy often involves a combination of steps to remove cells, proteins, and other impurities from the fermentation broth.[9][10]

Protocol: Purification of cis,cis-Muconic Acid

This protocol outlines a common procedure for the purification of cis,cis-muconic acid from a bacterial fermentation broth.

2.1.1. Materials

  • Fermentation broth containing cis,cis-muconic acid.

  • Centrifuge.

  • Activated carbon.

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for pH adjustment.

  • Filtration apparatus (e.g., Buchner funnel with filter paper).

  • Ethanol.

  • Rotary evaporator.

2.1.2. Procedure

  • Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Decant and collect the supernatant.

  • Protein and Color Removal: Add activated carbon to the supernatant (e.g., 1-2% w/v) and stir for 1-2 hours at room temperature. This step helps to adsorb proteins and colored impurities.[11]

  • Filtration: Remove the activated carbon by filtration.

  • Acidification and Crystallization: Adjust the pH of the filtrate to approximately 2.0 using a strong acid (e.g., HCl). This will cause the cis,cis-muconic acid to precipitate out of the solution.[11] Cool the solution to 4°C to enhance crystallization.

  • Collection and Washing: Collect the cis,cis-muconic acid crystals by filtration and wash with cold, acidified water (pH 2.0).

  • Recrystallization (Optional): For higher purity, the crystals can be redissolved in a minimal amount of hot ethanol and then allowed to cool slowly to recrystallize.

  • Drying: Dry the purified cis,cis-muconic acid crystals under vacuum.

Chemical Transformations of cis,cis-Muconic Acid

The true potential of cis,cis-muconic acid as a platform chemical lies in its facile conversion to a range of valuable chemicals. Its conjugated double bonds and carboxylic acid groups provide reactive sites for various chemical transformations, including hydrogenation, isomerization, and cycloaddition reactions.

Catalytic Hydrogenation to Adipic Acid

Adipic acid is a major commodity chemical, primarily used in the production of nylon-6,6. The catalytic hydrogenation of cis,cis-muconic acid offers a direct, bio-based route to this important monomer.[12][13]

hydrogenation_reaction ccMA cis,cis-Muconic Acid AdipicAcid Adipic Acid ccMA->AdipicAcid H2, Catalyst (e.g., Pd/C)

Figure 2: Catalytic hydrogenation of cis,cis-muconic acid to adipic acid.

Protocol: Hydrogenation of cis,cis-Muconic Acid to Adipic Acid

This protocol describes the batch hydrogenation of cis,cis-muconic acid using a palladium on carbon (Pd/C) catalyst.

3.1.1.1. Materials

  • Purified cis,cis-muconic acid.

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%).

  • Solvent (e.g., water, ethanol).

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature control.

  • Hydrogen gas (H2).

3.1.1.2. Procedure

  • Add the purified cis,cis-muconic acid and the solvent to the high-pressure reactor.

  • Carefully add the Pd/C catalyst to the reactor.

  • Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reactor to the desired temperature (e.g., 50-70°C) and begin stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake or by taking periodic samples for analysis (e.g., by HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The adipic acid can be isolated from the solvent by crystallization or evaporation.

Table 1: Typical Reaction Parameters for Hydrogenation of Muconic Acid

ParameterValueReference
Catalyst5% Pd/C, 1% Rh/AC[11][12]
Substratecis,cis-muconic acid[12]
SolventWater, Ethanol[11][12]
Temperature24 - 70 °C[11][14]
H2 Pressure3 - 24 bar[11][14]
Reaction Time1 - 3 hours[12][14]
Yield>80%[12]
Isomerization and Diels-Alder Reaction for Terephthalic Acid Production

Terephthalic acid is another high-volume chemical, primarily used in the production of polyethylene terephthalate (PET). A bio-based route to terephthalic acid can be achieved through the isomerization of cis,cis-muconic acid to trans,trans-muconic acid, followed by a Diels-Alder reaction with a dienophile like ethylene, and subsequent dehydration.[5][15]

tpa_synthesis ccMA cis,cis-Muconic Acid ttMA trans,trans-Muconic Acid ccMA->ttMA Isomerization DielsAlder Diels-Alder Adduct ttMA->DielsAlder + Ethylene TPA Terephthalic Acid DielsAlder->TPA Dehydrogenation

Figure 3: Pathway for the conversion of cis,cis-muconic acid to terephthalic acid.

Synthesis of Bio-Based Polymers from Muconic Acid

The presence of two carboxylic acid groups and two double bonds makes muconic acid an excellent monomer for the synthesis of a variety of polymers, including polyesters and polyamides.[2][3] These bio-based polymers can offer unique properties and improved sustainability compared to their petrochemical counterparts.

Protocol: Enzymatic Polymerization of Muconic Acid Derivatives

Enzymatic polymerization offers a green and highly selective method for the synthesis of polyesters from muconic acid derivatives.[2][16]

4.1.1. Materials

  • Dimethyl muconate (can be synthesized from muconic acid).

  • A suitable diol (e.g., 1,4-butanediol).

  • Immobilized lipase (e.g., Novozym 435).

  • Anhydrous toluene.

  • Molecular sieves.

4.1.2. Procedure

  • Dry all glassware and reagents thoroughly.

  • In a round-bottom flask, dissolve dimethyl muconate and the diol in anhydrous toluene.

  • Add the immobilized lipase and molecular sieves to the reaction mixture.

  • Heat the mixture under a nitrogen atmosphere with stirring (e.g., at 60-80°C).

  • Monitor the progress of the polymerization by analyzing the molecular weight of the polymer at different time points (e.g., by gel permeation chromatography).

  • After the desired molecular weight is achieved, stop the reaction by filtering off the enzyme.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

Analytical Methods for Quantification of cis,cis-Muconic Acid

Accurate and reliable quantification of cis,cis-muconic acid is essential for monitoring fermentation processes and for characterizing purified products. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used techniques for this purpose.[6][17][18][19][20]

Protocol: HPLC Quantification of cis,cis-Muconic Acid

This protocol provides a general method for the quantification of cis,cis-muconic acid in aqueous samples.

5.1.1. Materials

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile), with a small amount of acid (e.g., acetic acid or formic acid).[17][19]

  • cis,cis-Muconic acid standard of known concentration.

  • Syringe filters (0.22 µm).

5.1.2. Procedure

  • Sample Preparation: Filter the aqueous samples through a 0.22 µm syringe filter to remove any particulate matter. Dilute the samples as necessary to fall within the linear range of the calibration curve.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of aqueous buffer and organic solvent. For example, a water:methanol:formic acid (80:20:0.16, v/v/v) mobile phase can be used.[19]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection: UV detection at a wavelength of 260-265 nm.[17][20]

  • Calibration: Prepare a series of cis,cis-muconic acid standards of known concentrations in the mobile phase. Inject the standards and create a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared samples and determine the concentration of cis,cis-muconic acid by comparing the peak area to the calibration curve.

Table 2: Example HPLC Parameters for Muconic Acid Analysis

ParameterValueReference
ColumnC18(2), 100 Å, 5 µm, 150 × 4.6 mm[19]
Mobile PhaseWater:Methanol:Formic Acid (80:20:0.16, v/v/v)[19]
Flow Rate0.6 mL/min-
DetectionUV at 265 nm[17][20]
Injection Volume10 µL-

Conclusion and Future Outlook

cis,cis-Muconic acid stands as a testament to the transformative power of industrial biotechnology. Its production from renewable resources and its versatile chemical reactivity position it as a key enabler of a more sustainable chemical industry. The protocols and application notes provided in this guide offer a solid foundation for researchers and developers to explore and optimize the production and utilization of this remarkable bio-based platform chemical. Continued advancements in metabolic engineering, biocatalyst development, and downstream processing will undoubtedly accelerate the commercialization of cis,cis-muconic acid and its derivatives, paving the way for a greener and more circular economy.

References

  • Iowa State University. (2018). Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid. Retrieved from [Link]

  • De Wulf, P., et al. (n.d.). Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry. Retrieved from [Link]

  • Saeed, R., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers. University of Groningen Research Portal. Retrieved from [Link]

  • Olmos, V., et al. (2006). High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene. Journal of Analytical Toxicology, 30(4), 258-261. Retrieved from [Link]

  • In-Bio. (n.d.). Muconic Acid: Synthesis, Applications, and Future in Bio-Based Polymers. Retrieved from [Link]

  • Saeed, R., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. ResearchGate. Retrieved from [Link]

  • Olmos, V., et al. (2006). High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene. Journal of Analytical Toxicology, 30(4), 258–261. Retrieved from [Link]

  • Debuissy, T., et al. (n.d.). An Expedient Route to Bio-Based Polyacrylate Alternatives with Inherent Post-Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters. National Institutes of Health. Retrieved from [Link]

  • Templeton, D. W., et al. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. Retrieved from [Link]

  • Carraher, J. M., et al. (n.d.). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Retrieved from [Link]

  • Johnson, C. W., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. Retrieved from [Link]

  • Johnson, C. W., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. Retrieved from [Link]

  • Weber, C., et al. (n.d.). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology. Retrieved from [Link]

  • Wang, Y., et al. (2022). An integrated yeast-based process for cis,cis-muconic acid production. Biotechnology and Bioengineering, 119(1), 233-245. Retrieved from [Link]

  • Zanella, E., et al. (2023). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. AIR Unimi. Retrieved from [Link]

  • Carraher, J. M., et al. (2017). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. ResearchGate. Retrieved from [Link]

  • Vardon, D. R., et al. (2016). Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity.
  • Dorgan, J. R., et al. (n.d.). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. The Royal Society of Chemistry. Retrieved from [Link]

  • Kellie, E. M., et al. (n.d.). Structure sensitivity of the electrochemical hydrogenation of cis,cis-muconic acid to hexenedioic acid and adipic acid. Green Chemistry. Retrieved from [Link]

  • Rosengart, A., et al. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Processes, 8(8), 929. Retrieved from [Link]

  • Rosengart, A., et al. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. PSE Community.org. Retrieved from [Link]

  • Zanella, E., et al. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. AIR Unimi. Retrieved from [Link]

  • Ghampson, I. T., et al. (2022). Single-atom heterogeneous Ru catalysis for producing terephthalates from bio-based muconic acid. Morressier. Retrieved from [Link]

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Sources

Application and Protocol Guide for the Quantification of (2Z,4Z)-2,4-Hexadienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2Z,4Z)-2,4-Hexadienedioic Acid Quantification

(2Z,4Z)-2,4-Hexadienedioic acid, more commonly known as cis,cis-muconic acid (ccMA), is a dicarboxylic acid of significant interest in the biotechnology and chemical industries. As a bio-privileged molecule, it serves as a versatile platform chemical for the production of various polymers and plastics, including adipic acid and terephthalic acid, which are precursors to nylon-6,6 and polyethylene terephthalate (PET), respectively[1][2][3][4][5]. Its production from renewable resources, such as sugars and lignin-derived aromatic compounds, through microbial fermentation, positions it as a key component in the burgeoning bio-based economy[1][4][5].

Accurate and precise quantification of ccMA is paramount for monitoring fermentation processes, optimizing production yields, and ensuring the quality of the final product. However, the analytical quantification of ccMA presents unique challenges. The primary analytical hurdle is its propensity to isomerize to cis,trans-muconic acid (ctMA) under certain conditions, such as decreased pH (below 7) and exposure to heat[1][6]. This isomerization necessitates analytical methods capable of resolving and separately quantifying both isomers to determine the total muconic acid concentration accurately[1][4]. Furthermore, ccMA can undergo lactonization, forming side products like muconolactone, which can further complicate analysis[1].

This comprehensive guide provides detailed application notes and validated protocols for the quantification of (2Z,4Z)-2,4-Hexadienedioic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the most robust and widely adopted analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), and discuss the potential application of Gas Chromatography-Mass Spectrometry (GC-MS) with appropriate derivatization. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Reverse-phase HPLC coupled with DAD is the most prevalent and well-validated method for the quantification of ccMA. This technique offers excellent resolution of muconic acid isomers and provides quantitative data based on UV absorbance. The protocols detailed below are synthesized from authoritative laboratory analytical procedures to ensure robustness and reliability[1][4][6][7][8].

Principle of the Method

The separation of ccMA and its isomers is typically achieved on a C18 stationary phase. The mobile phase, often an acidic aqueous solution with an organic modifier like methanol or acetonitrile, facilitates the differential partitioning of the analytes between the stationary and mobile phases, leading to their separation. A Diode Array Detector is employed to monitor the elution of the compounds by measuring their absorbance at a specific wavelength, typically around 265 nm for muconic acid isomers[6]. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations[1].

Critical Considerations: Sample and Standard Stability

The stability of ccMA is a critical factor for accurate quantification. Isomerization to ctMA and lactonization can be minimized by adhering to the following handling and storage guidelines:

  • pH Control: Maintain samples and standards at a pH above 7 to prevent acid-catalyzed isomerization. Neutralization of samples is highly recommended[1].

  • Temperature: Store samples and standards at low temperatures. For short-term storage (up to one month), -20°C is recommended, while -80°C is suitable for longer-term storage (up to six months)[1][9]. Stock standard solutions should be stored at 4°C and are stable for up to four months[1].

  • Solvent Choice: Avoid polar protic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile for sample dilution, as they can promote lactonization[1]. A dilute sodium hydroxide solution is the recommended diluent for standards and samples[1][6][7].

Experimental Workflow for HPLC-DAD Analysis

The following diagram illustrates the general workflow for the quantification of ccMA using HPLC-DAD.

HPLC-DAD Workflow for (2Z,4Z)-2,4-Hexadienedioic Acid Quantification cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (ccMA & ctMA) HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Neutralization, Dilution, Filtration) Sample_Prep->HPLC_System Inject Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection Diode Array Detection (265 nm) Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Peak Integration & Quantification Calibration->Quantification Reporting Data Reporting (Total Muconic Acid) Quantification->Reporting

Caption: Workflow for ccMA quantification by HPLC-DAD.

Detailed Protocol for HPLC-DAD Quantification

1. Reagents and Materials

  • cis,cis-Muconic acid standard (≥97% purity)[1]

  • HPLC-grade water, 0.2 µm filtered[1]

  • HPLC-grade methanol or acetonitrile[6][10]

  • Formic acid (≥98%)[1]

  • Sodium hydroxide (10N)[1]

  • 0.2 µm nylon syringe filters[1]

  • Amber vials (40 mL) for standard preparation[1][7]

2. Preparation of Solutions and Standards

  • Mobile Phase: Prepare a solution of water:methanol:formic acid (80:20:0.16, v/v/v). In a 1 L volumetric flask, add 799.2 mL of HPLC-grade water, followed by 1.6 mL of formic acid. Bring to volume with HPLC-grade methanol. Filter through a 0.2 µm filter and degas before use. This solution is stable for up to two months[1].

  • 0.05% (v/v) Sodium Hydroxide Solution: Add 66 µL of 10N sodium hydroxide to 39.934 mL of filtered HPLC-grade water. This solution is used for sample dilution and standard preparation[1][7].

  • cis,cis-Muconic Acid (ccMA) Stock Standard (1.0 mg/mL): Accurately weigh approximately 40.0 mg of the ccMA standard into a 40 mL amber vial. Add the appropriate volume of 0.05% (v/v) sodium hydroxide solution to achieve a final concentration of exactly 1.0 mg/mL. Mix vigorously by shaking for about 1 hour to ensure complete dissolution. Store at 4°C for up to 4 months[1][7].

  • cis,trans-Muconic Acid (ctMA) Stock Standard (1.0 mg/mL): Since a commercial standard for ctMA is often unavailable, it is prepared by isomerizing ccMA. Preheat a water bath to 60 ± 3°C. Accurately weigh 40.0 mg of the ccMA standard into a 40 mL amber vial. Add 39.934 mL of HPLC-grade water and mix well. Place the vial in the preheated water bath for 2 hours, shaking every 15 minutes. After 2 hours, immediately add 66 µL of 10N sodium hydroxide and mix. This process converts ccMA to ctMA. Store the sealed vial at 4°C for up to 4 months[1][6].

  • Calibration Standards: Prepare a series of calibration standards by diluting the ccMA and ctMA stock standards with the 0.05% sodium hydroxide solution to achieve the desired concentration range. A five-point calibration is generally sufficient[1].

3. Sample Preparation

  • Neutralization and Dilution: Neutralize biological samples to a pH greater than 7. Dilute the samples with 0.05% sodium hydroxide solution to bring the muconic acid concentration within the range of the calibration curve. A dilution factor of five is suggested for M9 minimal media matrices to mitigate matrix effects[1].

  • Filtration: Filter all samples through a 0.2 µm nylon syringe filter before injection into the HPLC system[1].

4. HPLC-DAD System Parameters

The following table provides typical HPLC-DAD parameters for the analysis of muconic acid isomers. These may need to be optimized for your specific instrument and column[6].

ParameterValue
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Formic Acid (80:20:0.16, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 5-20 µL
Detection Wavelength 265 nm
Run Time Approximately 10-15 minutes

5. Data Analysis and Quantification

  • Calibration Curve: Generate separate calibration curves for ccMA and ctMA by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis and ensure the coefficient of determination (r²) is ≥ 0.995[1].

  • Quantification: Determine the concentration of ccMA and ctMA in the samples by interpolating their peak areas from the respective calibration curves.

  • Total Muconic Acid: Report the sum of the concentrations of ccMA and ctMA as the total muconic acid content, accounting for any dilution factors[6].

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful alternative for the quantification of organic acids, offering high sensitivity and specificity[11][12][13]. However, due to the low volatility of dicarboxylic acids like muconic acid, a derivatization step is essential to convert them into more volatile forms suitable for GC analysis[14][15].

Principle of the Method

The core of this method involves a chemical derivatization of the carboxyl groups of muconic acid to form less polar and more volatile esters (e.g., methyl or silyl esters). The derivatized sample is then injected into the GC system, where the compounds are separated based on their boiling points and interactions with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

Derivatization: A Critical Step

The most common derivatization methods for carboxylic acids for GC analysis are alkylation (typically methylation) and silylation[14].

  • Methylation: This involves converting the carboxylic acid groups to methyl esters. Reagents like BF₃-methanol or diazomethane can be used. However, diazomethane is highly toxic and explosive[12][14][16]. A safer alternative is using methanol in an acidic medium (e.g., HCl)[16].

  • Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) group. Silylation reagents are generally effective and produce stable derivatives[14][15].

Experimental Workflow for GC-MS Analysis

The diagram below outlines the key steps in the GC-MS quantification of ccMA.

GC-MS Workflow for (2Z,4Z)-2,4-Hexadienedioic Acid Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Extraction Sample Extraction (e.g., SPE) Derivatization Derivatization (e.g., Methylation or Silylation) Sample_Extraction->Derivatization GC_MS_System GC-MS System Derivatization->GC_MS_System Inject Separation Gas Chromatographic Separation GC_MS_System->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Peak Integration & Quantification Calibration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Workflow for ccMA quantification by GC-MS.

Exemplary Protocol for GC-MS Quantification (Methylation)

This protocol is a generalized procedure based on methods for other muconic acid isomers and organic acids and should be optimized and validated for your specific application[12][16].

1. Reagents and Materials

  • cis,cis-Muconic acid standard

  • Internal standard (e.g., 2-bromohexanoic acid)[12]

  • Methanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl) or Boron Trifluoride (BF₃)-methanol solution

  • Chloroform or other suitable extraction solvent

  • Anhydrous sodium sulfate

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of ccMA and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing varying concentrations of ccMA and a fixed concentration of the internal standard.

  • Sample Extraction: For complex matrices like biological samples, a solid-phase extraction (SPE) step using an anion-exchange cartridge may be necessary to clean up the sample and isolate the organic acids[11][12][13].

  • Derivatization (Methylation):

    • Aliquot the standard or sample extract into a reaction vial and evaporate to dryness under a stream of nitrogen.

    • Add 1 mL of 15% concentrated HCl in methanol[16].

    • Seal the vial and heat at 80°C for 60 minutes[16].

    • Cool the vial to room temperature.

    • Add distilled water and extract the methylated derivatives with chloroform.

    • Dry the organic phase over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

3. GC-MS System Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterValue
GC Column HP-1 or similar non-polar capillary column (e.g., 25 m x 0.32 mm, 0.17 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min)
Injector Temperature 220°C
Oven Temperature Program Initial temp 50°C for 1 min, ramp at 15°C/min to 100°C, then 20°C/min to 240°C (hold 5 min), then 10°C/min to 310°C (hold 1 min)[16]
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan or Selected Ion Monitoring (SIM) for higher sensitivity

4. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the derivatized ccMA to the peak area of the internal standard against the concentration of ccMA.

  • Quantification: Determine the concentration of ccMA in the samples using the calibration curve.

III. Method Validation and Quality Control

For both HPLC-DAD and GC-MS methods, a thorough validation is crucial to ensure the reliability of the results. Key validation parameters to be assessed include:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively[17][18].

  • Precision: The closeness of agreement between a series of measurements, expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision)[17][18].

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices[17][18].

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Quality Control: To ensure the ongoing validity of the analysis, a Calibration Verification Standard (CVS) should be analyzed periodically throughout the analytical run (e.g., every 10-20 samples). The CVS should be prepared from a different source or lot of standard than the calibration standards[1].

IV. Summary of Quantitative Data

The following table summarizes typical performance characteristics for the analytical methods discussed. Note that these values can vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-DADGC-MS
Linearity (r²) ≥ 0.995[1]0.9874–0.9994 (for general organic acids)[11][13]
LOD Varies; typically in the low µg/mL range[17]0.01 mg/L (for t,t-MA)[12]; 3-272 ng/mL (for general organic acids)[11][13]
LOQ Varies; typically in the low µg/mL range[17]Varies; typically in the ng/mL to low µg/mL range[13]
Precision (RSD) < 5%2.6% - 14.6% (for t,t-MA)[12]
Recovery 95% - 105%[17]93.3% - 106.3% (for t,t-MA)[12]; 100% - 111% (for general organic acids)[11][13]

V. Conclusion

The accurate quantification of (2Z,4Z)-2,4-Hexadienedioic acid is essential for advancing its use as a bio-based platform chemical. The HPLC-DAD method stands out as a robust, reliable, and well-documented technique for the simultaneous quantification of ccMA and its isomer, ctMA. The detailed protocol provided in this guide, based on established procedures, offers a solid foundation for researchers. While GC-MS presents a highly sensitive alternative, it requires a derivatization step that adds complexity to the workflow. The choice of analytical method will ultimately depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and understanding the critical aspects of sample handling and method validation, researchers can achieve accurate and reproducible quantification of this important molecule.

References

  • Black, B. A., Michener, W. E., Payne, C. E., & Beckham, G. T. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • Haugen, S. J., Michener, W. E., Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Haugen, S. J., Michener, W. E., Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Peelen, G. O., de Jong, G., & van der Schans, M. J. (1995). Determination of urinary trans,trans-muconic acid by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 666(1), 71-76. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-246. [Link]

  • MetaSci. (n.d.). Safety Data Sheet cis,cis-Muconic acid. [Link]

  • Haugen, S. J., Michener, W. E., Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. ResearchGate. [Link]

  • de Assis, C., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Research International, 48(1), 58-63. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

  • Wiwanitkit, V. (2007). DETERMINATION OF URINARY TRANS, TRANS- MUCONIC ACID BY GAS CHROMATOGRAPHY IN GASOLINE SERVICE ATTENDANTS. Thai Journal of Public Health, 37(1), 86-95. [Link]

  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - cis,cis-Muconic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0006331). [Link]

  • Haugen, S. J., Michener, W. E., Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. ResearchGate. [Link]

  • Haugen, S. J., Michener, W. E., Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Kim, J., et al. (2024). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Preprints.org. [Link]

  • Sarna, N., et al. (2025). cis,cis-Muconic acid production from lignin related molecules by Acinetobacter baylyi ADP1. Microbial Cell Factories, 24(1), 1-15. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Maestri, L., et al. (2006). Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans, trans-muconic acid in urine samples of workers exposed to low benzene concentrations.
  • National Center for Biotechnology Information. (n.d.). cis,cis-Muconic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Hexadienedioic acid, (2Z,4Z)-. PubChem Compound Database. [Link]

  • Cowley, A. B., & DeLa-Rosa, V. Y. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules (Basel, Switzerland), 28(7), 3206. [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of cis,cis-Muconic Acid in Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol for the accurate quantification of cis,cis-muconic acid in complex microbial fermentation broth. As a valuable platform chemical for the synthesis of polymers and other materials, the efficient production of cis,cis-muconic acid through fermentation requires precise analytical monitoring. This guide addresses the inherent challenges in muconic acid analysis, such as isomer resolution and sample matrix interference, by presenting a comprehensive methodology that ensures scientific integrity and reproducibility. The protocol details every step from sample preparation to chromatographic analysis and data interpretation, explaining the scientific rationale behind each procedural choice. This document is intended for researchers, scientists, and professionals in the fields of biotechnology, analytical chemistry, and drug development who are engaged in the production and analysis of muconic acid.

Introduction: The Analytical Challenge

cis,cis-Muconic acid (ccMA) is a C6 dicarboxylic acid that serves as a precursor to adipic acid, a key monomer in the production of nylon-6,6. Its biosynthesis from renewable feedstocks using genetically engineered microbes is a significant area of research in sustainable chemistry.[1] However, accurate quantification of ccMA in fermentation broth is complicated by two primary factors:

  • Isomerization: ccMA can readily isomerize to the more thermodynamically stable cis,trans-muconic acid (ctMA) when exposed to heat or acidic conditions (pH < 7).[2] Analytical methods that fail to resolve these two isomers can lead to a significant underestimation of the total muconic acid produced.[2]

  • Complex Matrix: Fermentation broth is a complex mixture of salts, proteins, residual sugars, and other organic acids, which can interfere with the chromatographic analysis and affect the accuracy of quantification.[3][4]

The protocol described herein is designed to overcome these challenges by providing a method that effectively separates ccMA and ctMA and includes a robust sample preparation procedure to minimize matrix effects.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. An acidic mobile phase is used to suppress the ionization of the organic acids, thereby increasing their retention on the nonpolar stationary phase.[5] A gradient elution with an organic modifier (e.g., methanol or acetonitrile) allows for the efficient separation of muconic acid isomers from other components in the fermentation broth. Detection is performed at a wavelength where muconic acid exhibits strong absorbance, ensuring high sensitivity.

Materials and Reagents

Material/Reagent Grade/Specification Supplier Example
cis,cis-Muconic Acid Standard≥98% puritySigma-Aldrich
Formic Acid≥98% purityThermo Scientific
MethanolHPLC GradeFisher Scientific
WaterHPLC Grade / 18.2 MΩ·cmMillipore
Sodium HydroxideACS GradeVWR
Syringe Filters0.2 µm NylonPall Corporation
HPLC Vials2 mL, AmberAgilent Technologies

Instrumentation and Chromatographic Conditions

This protocol is optimized for a standard HPLC or UHPLC system equipped with a UV or Diode Array Detector (DAD).

Parameter Condition Rationale
HPLC System Agilent 1260/1290 Infinity II or equivalentProvides stable flow rates and precise gradient control.
Column C18(2), 100 Å, 5 µm, 150 × 4.6 mm[2]The C18 phase provides the necessary hydrophobicity for retaining and separating the muconic acid isomers.
Mobile Phase A Water with 0.16% Formic Acid (v/v)[2]The acidic pH ensures that the muconic acid is in its protonated, less polar form, leading to better retention and peak shape.
Mobile Phase B Methanol with 0.16% Formic Acid (v/v)[2]The organic modifier elutes the more hydrophobic compounds from the column.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Injection Volume 8 µL[2]A small injection volume minimizes potential column overload and peak distortion.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
UV Detection 265 nm[6][7]This wavelength corresponds to the absorbance maximum of the conjugated diene chromophore in muconic acid, providing optimal sensitivity.
Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B
0.08020
10.00100
12.00100
12.18020
15.08020

Experimental Protocols

Standard Preparation

Accurate standard preparation is critical for reliable quantification. Due to the instability of ccMA, careful handling is required.

Preparation of 1 mg/mL cis,cis-Muconic Acid (ccMA) Stock Standard:

  • Accurately weigh 10.0 mg of ccMA standard into a 10 mL volumetric flask.

  • Add a small volume of 0.05% (v/v) sodium hydroxide solution to aid in dissolution.[2][8] Rationale: A slightly basic solution helps to dissolve the ccMA and maintain its stability by preventing acid-catalyzed isomerization.

  • Vortex or sonicate until fully dissolved.

  • Bring the flask to the final volume with the 0.05% sodium hydroxide solution.

  • Store the stock solution at 4°C in an amber vial for up to one month.[2]

Preparation of Calibration Standards:

  • Perform serial dilutions of the 1 mg/mL ccMA stock standard with 0.05% sodium hydroxide solution to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).

  • Transfer the calibration standards to amber HPLC vials for analysis.

Sample Preparation from Fermentation Broth

The goal of sample preparation is to remove particulate matter and proteins that can clog the HPLC column and interfere with the analysis.

G cluster_0 Sample Preparation FermentationBroth 1. Collect Fermentation Broth Centrifuge 2. Centrifuge (10,000 x g, 10 min) Supernatant 3. Collect Supernatant Dilute 4. Dilute with 0.05% NaOH (e.g., 1:10 dilution) Filter 5. Filter through 0.2 µm Nylon Syringe Filter HPLC_Vial 6. Transfer to Amber HPLC Vial

Sources

Application Note: GC-MS Analysis of Silylated (2Z,4Z)-2,4-Hexadienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for the analysis of (2Z,4Z)-2,4-Hexadienedioic acid, commonly known as cis,cis-muconic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of dicarboxylic acids, a robust silylation derivatization procedure is essential for successful chromatographic separation and detection.[1] This guide provides an in-depth methodology covering sample preparation, trimethylsilyl (TMS) derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, optimized GC-MS parameters, and expected mass spectral fragmentation patterns. The protocols described herein are designed for researchers, scientists, and drug development professionals requiring sensitive and selective quantification of this key organic acid.

Introduction: The Analytical Challenge

(2Z,4Z)-2,4-Hexadienedioic acid (cis,cis-muconic acid) is a dicarboxylic acid of significant interest in metabolic research and as a biomarker for benzene exposure.[2][3] Direct analysis of such polar compounds by gas chromatography is challenging because their high polarity and capacity for hydrogen bonding lead to poor volatility and thermal instability.[1][4] This results in poor peak shape, low sensitivity, and potential degradation in the hot GC inlet.

To overcome these limitations, chemical derivatization is a mandatory step.[5] Silylation is the most widely used and effective derivatization technique for organic acids, replacing active hydrogens on carboxyl groups with a nonpolar trimethylsilyl (TMS) group (-Si(CH₃)₃).[4][6][7] This process dramatically increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[7][8] This note details a validated workflow using BSTFA, a powerful silylating agent, catalyzed by TMCS to ensure complete and efficient derivatization.[9][10]

Principle of Silylation

Silylation is the process of replacing an active hydrogen atom (from a -COOH, -OH, -NH₂, or -SH group) with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[6][11] The reaction for a dicarboxylic acid like hexadienedioic acid proceeds as follows:

Figure 1: General silylation reaction of a dicarboxylic acid with BSTFA.

The silylating reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective.[9] Its by-products, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference.[6][12] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is crucial for derivatizing sterically hindered or less reactive functional groups like carboxylic acids, ensuring a complete and rapid reaction.[6][11]

Experimental Workflow

The analytical process involves three key stages: sample preparation (extraction and drying), derivatization, and GC-MS analysis. Each step is critical for achieving reproducible and accurate results.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Urine, Plasma) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Acidify Dry Evaporation to Dryness (Nitrogen Stream) LLE->Dry Reagent Add BSTFA + 1% TMCS & Pyridine (Solvent) Dry->Reagent Reaction Heat Reaction Vial (e.g., 70°C for 60 min) Reagent->Reaction Inject GC-MS Injection Reaction->Inject Acquire Data Acquisition (Scan or SIM mode) Inject->Acquire Process Data Processing Acquire->Process Fragmentation cluster_mol cluster_frags M [M]⁺˙ m/z 286 (Bis-TMS-Hexadienedioic acid) M_minus_15 [M-15]⁺ m/z 271 Loss of -CH₃ M->M_minus_15 - •CH₃ M_minus_73 [M-73]⁺ m/z 213 Loss of -Si(CH₃)₃ M->M_minus_73 - •Si(CH₃)₃ m_147 [Si(CH₃)₂=O-Si(CH₃)₃]⁺ m/z 147 Rearrangement Ion M->m_147 α-cleavage & rearrangement m_73 [Si(CH₃)₃]⁺ m/z 73 Base Peak M->m_73 Direct cleavage

Sources

Application Notes and Protocols: Synthesis of Novel Bioplastics from cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis,cis-Muconic acid, a bio-derived dicarboxylic acid, is a versatile platform chemical for the synthesis of a new generation of sustainable polymers.[1][2] Its conjugated double bonds and terminal carboxylic acid functionalities allow for a variety of polymerization strategies to produce bioplastics with a wide range of properties, from acrylate mimics to engineering thermoplastics.[3] This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of novel bioplastics from cis,cis-muconic acid, targeting researchers, scientists, and professionals in drug development and materials science. The protocols herein cover monomer synthesis and purification, followed by several distinct polymerization methodologies including free-radical, reversible addition-fragmentation chain-transfer (RAFT), condensation, enzymatic, and a proposed ring-opening metathesis polymerization (ROMP) pathway.

Introduction: The Promise of a Bio-Based Building Block

The transition to a bio-based economy necessitates the development of high-performance polymers from renewable resources. cis,cis-Muconic acid has emerged as a key bio-based platform chemical, accessible through the fermentation of sugars and lignin-derived aromatic compounds.[1][2] This C6 dicarboxylic acid offers a unique chemical structure that can be leveraged to create a diverse array of bioplastics.[3] The presence of two carboxylic acid groups enables the formation of polyesters and polyamides through condensation polymerization, while the conjugated diene system is amenable to chain-growth polymerizations.[3][4]

The direct polymerization of muconic acid can be challenging due to its high melting point and potential for side reactions.[3] Therefore, conversion to more soluble and reactive ester derivatives, such as dialkyl muconates, is a common and effective strategy.[3] These monomers can then be polymerized to yield polymuconates, which are structurally similar to polyacrylates and can serve as bio-based alternatives in a variety of applications.[3]

This guide will provide detailed protocols for the synthesis of dialkyl muconate monomers and their subsequent polymerization via several key methods. Each protocol is designed to be self-validating, with explanations for critical steps and expected outcomes.

Monomer Synthesis and Purification: Dialkyl Muconates

The first crucial step is the conversion of cis,cis-muconic acid to its more processable dialkyl ester derivatives. This protocol details the synthesis of diethyl muconate, which can be adapted for other alkyl esters.

Principle of Esterification

The esterification of muconic acid is typically carried out via a Fischer esterification reaction, where the carboxylic acid reacts with an excess of alcohol in the presence of an acid catalyst. The equilibrium is driven towards the ester product by removing water, a byproduct of the reaction.

Protocol: Synthesis of trans,trans-Diethyl Muconate

cis,cis-Muconic acid can be isomerized to the more thermodynamically stable trans,trans isomer during the esterification process, particularly at elevated temperatures.

Materials:

  • cis,cis-Muconic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cis,cis-muconic acid (10 g, 0.070 mol) in absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 24 hours. The suspension should gradually become a clear solution.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl muconate.

  • For high-purity monomer required for polymerization, purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Polymerization Methodologies

This section details four distinct polymerization methods to produce a range of polymuconate-based bioplastics.

Free-Radical Polymerization of Diethyl Muconate

Free-radical polymerization (FRP) is a robust and widely used method for producing high molecular weight polymers.[3] This protocol is optimized for the solution polymerization of diethyl muconate.

Principle: FRP involves three main steps: initiation, propagation, and termination. A radical initiator generates free radicals, which then react with monomer units to propagate a growing polymer chain. Termination occurs when two growing chains combine or disproportionate.

Protocol: Materials:

  • trans,trans-Diethyl muconate (purified)

  • Anisole (solvent)

  • Di-tert-butyl peroxide (initiator)

  • Schlenk flask or reaction vial with a septum

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve diethyl muconate (2 g, 0.01 mol) in anisole to achieve a 2 mol·L⁻¹ monomer concentration.

  • Prepare a stock solution of the initiator, di-tert-butyl peroxide, in anisole.

  • Add the initiator stock solution to the monomer solution to achieve a final initiator concentration of 0.5 x 10⁻³ mol·L⁻¹.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 48 hours.

  • To isolate the polymer, cool the reaction mixture and precipitate it into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 50 °C to a constant weight.

Expected Outcome: A white, fibrous, or powdered polymer. The molecular weight is expected to be above 10⁵ g·mol⁻¹ with a monomer conversion of over 70%.[2][3]

Table 1: Influence of Reaction Conditions on Free-Radical Polymerization of Diethyl Muconate

Entry Initiator Temperature (°C) Time (h) Monomer Conversion (%) Mn (g·mol⁻¹)
1 AIBN 70 24 18 5.9 x 10⁴
2 VA-086 110 48 68 9.9 x 10⁴

| 3 | Di-tert-butyl peroxide | 120 | 48 | >70 | >1.0 x 10⁵ |

Data adapted from Quintens et al. (2019).[3][5]

FRP_Workflow cluster_prep Monomer & Initiator Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Diethyl Muconate Mix Dissolve Monomer & Initiator in Solvent Monomer->Mix Solvent Anisole Solvent->Mix Initiator Di-tert-butyl peroxide Initiator->Mix Degas Freeze-Pump-Thaw Cycles Mix->Degas Transfer to Schlenk Flask Heat Heat to 120°C Degas->Heat Polymerize Polymerize for 48h Heat->Polymerize Precipitate Precipitate in Cold Methanol Polymerize->Precipitate Cool Reaction Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry FinalPolymer Purified Polymuconate Dry->FinalPolymer

Caption: Experimental workflow for the free-radical polymerization of diethyl muconate.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[3]

Principle: RAFT polymerization utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible addition-fragmentation process. This establishes an equilibrium between active and dormant polymer chains, allowing for controlled growth.

Protocol: Materials:

  • trans,trans-Diethyl muconate (purified)

  • Anisole (solvent)

  • Di-tert-butyl peroxide (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Schlenk flask or reaction vial with a septum

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, add diethyl muconate (2 g, 0.01 mol) and the RAFT agent (e.g., 0.069 g, 0.2 mmol for a target degree of polymerization of 50).

  • Add anisole to achieve a 2 mol·L⁻¹ monomer concentration.

  • Add a stock solution of di-tert-butyl peroxide in anisole to a final concentration of 0.5 x 10⁻³ mol·L⁻¹.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Backfill with nitrogen or argon and place in a preheated oil bath at 120 °C.

  • Maintain the reaction for 48 hours. Samples can be taken periodically to monitor molecular weight evolution and conversion.

  • Isolate the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.

Expected Outcome: A well-defined polymer with a molecular weight that increases linearly with monomer conversion and a low polydispersity index (PDI < 1.3).[3]

RAFT_Mechanism cluster_RAFT RAFT Equilibrium Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Radical->Monomer Initiation PropagatingChain Propagating Chain (Pn•) Monomer->PropagatingChain Propagation RAFT_Agent RAFT Agent (Z-C(=S)S-R) PropagatingChain->RAFT_Agent Addition Intermediate RAFT Adduct Radical RAFT_Agent->Intermediate DormantChain Dormant Chain (Pn-S-C(=S)Z) Intermediate->DormantChain Fragmentation NewRadical New Radical (R•) Intermediate->NewRadical Fragmentation DormantChain->PropagatingChain Activation NewRadical->Monomer Re-initiation

Caption: Simplified mechanism of RAFT polymerization.

Condensation Polymerization for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from muconic acid and a diamine via direct polycondensation.[4][6]

Principle: Polycondensation involves the reaction of two monomers with complementary functional groups, in this case, a dicarboxylic acid and a diamine, to form a larger structural unit while releasing a small molecule such as water.[6]

Protocol: Materials:

  • cis,cis-Muconic acid

  • 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (or other suitable diamine)

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Calcium chloride (CaCl₂)

  • Pyridine

  • Triphenylphosphite (TPP)

  • Three-neck flask with a mechanical stirrer

  • Nitrogen atmosphere

Procedure:

  • In a dry three-neck flask under a nitrogen atmosphere, add an equimolar mixture of muconic acid and the diamine.

  • Add NMP and 15 wt% CaCl₂ to the flask and stir for 5 minutes.

  • Add pyridine and TPP (as a condensing agent) to the mixture with moderate stirring.

  • Heat the reaction mixture to 110 °C and maintain for 12 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the viscous solution into methanol.

  • Wash the resulting polymer repeatedly with hot water to remove salts and residual solvents.

  • Dry the polyamide at 100 °C in a vacuum oven for 24 hours.

Expected Outcome: A high-performance, partially bio-based polyamide. The properties will depend on the specific diamine used.

Enzymatic Polymerization for Polyester Synthesis

Enzymatic polymerization offers a green and highly selective alternative for polyester synthesis under mild conditions.[7][8]

Principle: Lipases, such as Candida antarctica Lipase B (CALB), can catalyze the polycondensation of dicarboxylic acid esters and diols with high efficiency and selectivity, minimizing side reactions.[7]

Protocol: Materials:

  • trans,trans-Dimethyl muconate (or other dialkyl muconate)

  • 1,8-Octanediol (or other diol)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Reaction vessel with vacuum connection

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel, combine equimolar amounts of dimethyl muconate and the diol.

  • Add pre-dried immobilized CALB (10-15 wt% of total monomer weight).

  • Heat the mixture to 85 °C under a nitrogen atmosphere for 24 hours.

  • Increase the temperature to 95 °C for the next 24 hours.

  • Finally, increase the temperature to 110 °C for the last 24 hours while applying a stepwise reduced pressure to remove the methanol byproduct.

  • After the reaction, cool the mixture and dissolve it in chloroform.

  • Filter out the enzyme for reuse.

  • Precipitate the polyester in cold methanol, collect by centrifugation, and dry under vacuum.

Expected Outcome: A well-defined unsaturated polyester with the double bonds of the muconate moiety preserved for potential post-polymerization modification.[7]

Proposed Route: Ring-Opening Metathesis Polymerization (ROMP)

While direct ROMP of muconic acid derivatives is not extensively reported, a plausible route involves the synthesis of a strained cyclic olefin monomer, such as a norbornene derivative, via a Diels-Alder reaction.[9][10]

Principle: ROMP is a chain-growth polymerization catalyzed by transition metal alkylidene complexes (e.g., Grubbs' catalyst) that polymerize strained cyclic olefins.[11] The relief of ring strain is the driving force for the reaction.

Proposed Protocol:

Part A: Synthesis of Norbornene-type Monomer from Muconic Acid

  • Isomerization: Convert cis,cis-muconic acid to the Diels-Alder active trans,trans-muconic acid by heating in a suitable solvent like dimethyl sulfoxide (DMSO).[10]

  • Diels-Alder Reaction: React the trans,trans-muconic acid with a dienophile such as cyclopentadiene to form a norbornene-dicarboxylic acid monomer. This reaction is typically performed at elevated temperatures.

Part B: ROMP of the Norbornene-Dicarboxylic Acid Monomer

  • Esterify the dicarboxylic acid groups of the norbornene monomer to improve solubility and prevent catalyst poisoning.

  • Dissolve the norbornene-diester monomer in a suitable solvent (e.g., dichloromethane or toluene) in a Schlenk flask.

  • Degas the solution with several freeze-pump-thaw cycles.

  • Under an inert atmosphere, add a solution of a Grubbs' catalyst (e.g., Grubbs' 2nd or 3rd generation) to initiate the polymerization.

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • Terminate the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Expected Outcome: A highly linear polymer with unsaturated units in the backbone, offering potential for further functionalization. The molecular weight can be controlled by the monomer-to-catalyst ratio.

Characterization Protocols

Thorough characterization is essential to validate the synthesis and understand the properties of the resulting bioplastics.

Table 2: Key Characterization Techniques for Polymuconates

Technique Information Obtained Typical Conditions
¹H and ¹³C NMR Chemical structure, monomer conversion, stereochemistry Solvent: CDCl₃ or DMSO-d₆. Analysis of vinyl and ester group signals.
GPC/SEC Molecular weight (Mn, Mw), Polydispersity Index (PDI) Eluent: THF or Chloroform. Calibration with polystyrene standards.[7]
DSC Glass transition temperature (Tg), melting temperature (Tm) Heating/cooling rate of 10 °C/min under nitrogen atmosphere.[12][13]
TGA Thermal stability, decomposition temperature (Td) Heating rate of 10 °C/min under nitrogen, from room temperature to 600 °C.[12][13]

| FTIR | Functional groups, confirmation of polymerization | Analysis of C=O (ester/amide), C=C, and C-O bond vibrations. |

Detailed Protocol: GPC Analysis of Polyesters
  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer and dissolve it in 10 mL of THF. Allow the sample to dissolve completely, which may require gentle shaking overnight.[7]

  • Filtration: Filter the polymer solution through a 0.2-0.45 µm PTFE syringe filter to remove any particulates.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range.

  • Calibration: Create a calibration curve using a series of narrow polystyrene standards.

  • Analysis: Inject the filtered sample solution into the GPC system. The software will calculate Mn, Mw, and PDI based on the calibration curve.

Conclusion

cis,cis-Muconic acid is a highly promising, renewable platform for the synthesis of a diverse range of bioplastics. By selecting the appropriate monomer derivative and polymerization strategy—from robust free-radical methods to controlled RAFT and green enzymatic processes—polymers with tailored properties can be achieved. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers to explore the potential of muconic acid-based polymers. Further research, particularly into novel polymerization routes like ROMP, will continue to expand the landscape of sustainable materials derived from this versatile bio-based building block.

References

  • Maniar, D., Fodor, C., Adi, I. K., Woortman, A. J., van Dijken, J., & Loos, K. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2498. [Link]

  • Liaw, D. J., & Lin, C. H. (2018). Synthesis and Ring-Opening Metathesis Polymerization of Bio-Based Cyclic Olefins. Progress in Chemistry, 30(12), 1836-1847. [Link]

  • Bautista-Quijano, J. R., et al. (2021). Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. Polymers, 13(16), 2728. [Link]

  • Moreno, A., et al. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. Polymers, 15(23), 4559. [Link]

  • Quintens, G., et al. (2019). Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry, 10(40), 5555-5563. [Link]

  • Maniar, D., et al. (2020). Enzymatic synthesis and characterization of muconic acid-based unsaturated polymer systems. Polymer International, 70(5), 555-563. [Link]

  • Patel, M. K., et al. (2018). Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol. Oriental Journal of Chemistry, 34(3), 1502-1508. [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2498. [Link]

  • Farmer, T. J., et al. (2015). Ring opening metathesis polymerisation of a new bio-derived monomer from itaconic anhydride and furfuryl alcohol. Green Chemistry, 17(8), 4383-4386. [Link]

  • Llevot, A., et al. (2016). Isomerization of muconic acid.
  • Garedew, M., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry, 22(18), 6034-6045. [Link]

  • Quintens, G., et al. (2019). Muconic acid esters as bio-based acrylate mimics. Polymer Chemistry, 10(40), 5555-5563. [Link]

  • Matsumoto, A., & Otsu, T. (1995). Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. Macromolecules, 28(25), 8459-8466. [Link]

  • Elizalde, L. E., et al. (2011). Thermal Properties and Biodegradability Studies of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Journal of Polymers and the Environment, 20(3), 670-677. [Link]

  • ResearchGate. (n.d.). Overview of the outcome of free-radical polymerizations of DEM under... [Link]

  • Fodor, C., et al. (2015). Closed-Loop and Precision Synthesis of Polymuconates via Organocatalyzed Group Transfer Polymerization. Journal of the American Chemical Society, 137(50), 15763-15771. [Link]

  • ResolveMass Laboratories. (2025). GPC Sample Preparation Guide: From Plastics to Biopolymers. [Link]

  • Lee, J. C., et al. (2020). Norbornene-Functionalized Plant Oils for Biobased Thermoset Films and Binders of Silicon-Graphite Composite Electrodes. ACS Omega, 5(46), 30043-30053. [Link]

  • Hong, M., & Chen, E. Y. X. (2013). Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene. Macromolecules, 46(15), 5915-5923. [Link]

  • Moreno, A., et al. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. Polymers, 15(23), 4559. [Link]

  • Szarka, G., et al. (2023). Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium. Polymers, 15(1), 185. [Link]

  • Font-Serrador, R., et al. (2022). Cis-specific ring opening metathesis polymerization (ROMP) of norbornene (NBE) by (imido)vanadium(V)-alkylidene catalysts. Dalton Transactions, 51(38), 14389-14397. [Link]

  • Bielinski, D. M., & Scherman, O. A. (2019). Ring-opening metathesis polymerization of 8-membered cyclic olefins. Polymer Chemistry, 10(44), 5936-5953. [Link]

  • Boydston, A. J., et al. (2019). Enthalpy-Driven Ring-Opening Metathesis Polymerization of a Strained Stilbene-Based Macrocyclic Monomer. Chemical Science, 11(2), 435-440. [Link]

  • Alfa Chemistry. (2024). Understanding Gel Permeation Chromatography: A Quick Guide. [Link]

  • The Organometallic HyperTextBook. (n.d.). Ring-Opening Metathesis Polymerization (ROMP). [Link]

  • Gennen, D., et al. (2018). Ring Opening Metathesis Polymerization (ROMP) of cis- and trans-3,4-Bis(acetyloxymethyl)cyclobut-1-enes and Synthesis of Block Copolymers. Polymers, 10(8), 888. [Link]

  • Matson, J. B., et al. (2021). Ring Opening Metathesis Polymerization of a New Monomer Derived from a Nitroso Diels-Alder Reaction. Macromolecular Rapid Communications, 42(14), 2100098. [Link]

  • Rinaldi, P. L., & Tonelli, A. E. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 13(21), 3793. [Link]

  • Grinstaff, M. W., et al. (2002). Synthesis and complete NMR characterization of methacrylateendcapped poly(ortho-esters). Polymer, 43(22), 5851-5859. [Link]

  • Mirau, P. A. (2005). NMR characterization of polymers. Polymer Reviews, 45(1), 1-27. [Link]

  • Pagan-Torres, Y. J., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ACS Catalysis, 4(7), 2247-2255. [Link]

  • Pagan-Torres, Y. J., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ACS Catalysis, 4(7), 2247-2255. [Link]

Sources

Application Note: High-Yield Synthesis of Adipic Acid via Catalytic Hydrogenation of (2Z,4Z)-2,4-Hexadienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Adipic acid is a critical dicarboxylic acid and a key monomer in the industrial production of polyamides, notably Nylon-6,6, which consumes the vast majority of its market demand.[1][2] Conventionally, its synthesis relies on petroleum-based feedstocks through processes that involve hazardous materials and generate significant greenhouse gas emissions, such as nitrous oxide (N₂O).[3] A paradigm shift towards sustainable chemical manufacturing has spurred research into bio-based production routes. (2Z,4Z)-2,4-Hexadienedioic acid, commonly known as cis,cis-muconic acid, has emerged as a pivotal platform chemical that can be produced renewably from sugars or lignin-derived aromatics through biological fermentation.[1][2][3][4]

This application note provides a comprehensive technical guide for the catalytic hydrogenation of muconic acid to produce high-purity adipic acid. We will delve into the underlying reaction mechanism, present a detailed and safety-oriented experimental protocol, discuss catalyst selection, and outline robust analytical methods for reaction monitoring and product validation. The provided protocols are designed to be self-validating systems, emphasizing both scientific rigor and operational safety.

Reaction Mechanism and Catalyst Selection

The conversion of muconic acid to adipic acid is a reduction reaction where two equivalents of molecular hydrogen (H₂) are added across the two carbon-carbon double bonds of the hexadienedioic acid backbone.

Mechanism: The hydrogenation proceeds in a stepwise manner on the surface of a heterogeneous catalyst.[5][6][7] The overall transformation can be described by a dual-step pathway, which is well-modeled by Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics.[5][8]

  • Adsorption: Both muconic acid and dissociated hydrogen atoms adsorb onto the active sites of the catalyst surface.

  • First Hydrogenation: The adsorbed muconic acid is hydrogenated to form a mono-unsaturated intermediate, hexenedioic acid.[5][6][7]

  • Second Hydrogenation: This intermediate is subsequently hydrogenated to the final saturated product, adipic acid.

  • Desorption: The adipic acid desorbs from the catalyst surface, freeing the active site for the next cycle.

G MA (2Z,4Z)-2,4-Hexadienedioic Acid (Muconic Acid) INT Hexenedioic Acid Intermediate MA->INT + H₂ / Catalyst AA Hexanedioic Acid (Adipic Acid) INT->AA + H₂ / Catalyst G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation A Inspect Reactor B Load Catalyst into Reactor A->B C Seal Reactor & Purge with N₂ (3x) B->C D Add Muconic Acid Solution C->D E Leak Test with N₂ D->E F Purge with H₂ E->F G Pressurize with H₂ to Target PSI F->G H Heat & Stir G->H I Monitor H₂ Uptake H->I J Cool Reactor to RT I->J K Vent H₂ Safely J->K L Purge with N₂ (3x) K->L M Filter to Remove Catalyst L->M N Quench Spent Catalyst with Water M->N O Analyze Filtrate (Product) M->O

Caption: Experimental workflow for catalytic hydrogenation.

  • Reactor Preparation: Thoroughly clean and dry the reactor vessel. Perform a visual inspection of all seals, valves, and fittings. [9]2. Catalyst Loading: Weigh the catalyst (e.g., 5 mol% relative to the substrate) and carefully place it into the reactor vessel.

  • System Inerting: Seal the reactor. Connect it to a nitrogen/vacuum manifold. Pressurize the vessel with nitrogen to ~5 bar, then vent carefully. Repeat this evacuation and backfilling cycle at least three times to ensure complete removal of oxygen. [10][9][11]4. Substrate Loading: Prepare a solution of muconic acid in deionized water (e.g., 0.05–0.1 M). [12]Under a positive pressure of nitrogen, transfer the solution into the reactor via a cannula or a pressure-equalizing addition funnel.

  • Leak Testing: After sealing, pressurize the reactor with nitrogen to a pressure slightly higher than the intended reaction pressure (e.g., 5 bar if reacting at 4 bar). Let it stand for 30 minutes and confirm there is no pressure drop. [9]6. Hydrogenation:

    • Carefully vent the nitrogen and purge the reactor by pressurizing and venting with hydrogen gas twice.

    • Pressurize the reactor to the desired hydrogen pressure (typical range is 2-4 bar). [2][5][13] * Begin vigorous stirring (e.g., 1000-1400 rpm) to overcome mass transfer limitations. [2][13] * Heat the reactor to the target temperature (a typical range is 50-70 °C). [2][13] * The reaction progress is monitored by the drop in hydrogen pressure. Maintain a constant pressure by refilling the reactor from a hydrogen reservoir as needed. The reaction is complete when hydrogen uptake ceases.

  • Shutdown and Product Isolation:

    • Stop heating and allow the reactor to cool to ambient temperature. [9] * Crucially , vent the excess hydrogen into the fume hood exhaust.

    • Purge the reactor with nitrogen three times to remove all traces of hydrogen. [9] * Open the reactor and carefully remove the reaction mixture.

    • Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture to remove the catalyst. Wash the catalyst cake with a small amount of fresh solvent.

    • Immediately transfer the Celite® pad and the recovered pyrophoric catalyst into a beaker of water for quenching, then move it to the designated hazardous waste container. [14][11] * The clear filtrate contains the adipic acid product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

Data Summary and Characterization

The success of the synthesis is determined by analyzing the final product for purity and yield.

5.1 Comparative Reaction Parameters

CatalystTemp (°C)H₂ Pressure (bar)Substrate Conc.Typical TimeYieldReference
5% Pt/C50-7040.07 M~1.5 h>99%[5][6][8]
1%Pd₈Zn₂/HHT7040.1 M1.5 h~90%[2]
1%Pd/HHT7020.1 M3 h68%[2]
Pd-Au/CNF5020.01 M3 h>99% conv.[13]

5.2 Analytical Characterization

  • Reaction Monitoring: The conversion of muconic acid and the formation of adipic acid can be monitored by taking aliquots (after safely stopping the reaction and purging with nitrogen)[11] and analyzing them via High-Performance Liquid Chromatography (HPLC). A mixed-mode or reverse-phase column with a UV detector set to ~200-210 nm is effective. [2][15]* Product Identification:

    • LC-MS: Provides molecular weight confirmation of the product (adipic acid, [M-H]⁻ at m/z 145) and can distinguish it from starting material (muconic acid, [M-H]⁻ at m/z 141) and intermediates. [16][17] * NMR Spectroscopy (¹H and ¹³C): Confirms the complete saturation of the carbon backbone. The characteristic olefinic proton signals of muconic acid (in the δ 6-8 ppm range) will be absent in the final product, replaced by aliphatic proton signals (typically δ 1.6-2.4 ppm).

    • Melting Point: Pure adipic acid has a sharp melting point of 152-154 °C, which can be used as an indicator of purity. [18]

Conclusion

The catalytic hydrogenation of bio-derived muconic acid represents a robust and sustainable pathway to adipic acid, a vital industrial monomer. By employing catalysts like Pt/C or stabilized Pd systems under controlled and safe operating conditions, near-quantitative yields can be achieved. This application note provides the foundational protocol and scientific rationale for researchers to successfully implement this green chemical transformation, bridging the gap between biotechnology-derived platform chemicals and large-scale industrial polymers.

References

  • Rosengart, A., Pirola, C., & Capelli, S. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Processes, 8(8), 929. [Link]

  • Linx Lab. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Industrial Safety Solution. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Rosengart, A., Pirola, C., & Capelli, S. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. PSE Community. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]

  • Capelli, S., et al. (2015). Renewable Adipic Acid From the Hydrogenation of Trans,Trans-Muconic Acid: Selection of a Three Phases Kinetic Model. Chemical Engineering Transactions, 43. [Link]

  • TDS Team. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(4), 285-295. [Link]

  • Sarpong Group, UC Berkeley. (n.d.). Standard Operating Procedures: Hydrogenation Reactions. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

  • SIELC Technologies. (n.d.). Adipic Acid. [Link]

  • Scesa, F. M., et al. (2023). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. Catalysts, 13(3), 488. [Link]

  • ResearchGate. (n.d.). Adipic acid production from muconic acid and catechol. [Link]

  • Berkeley Lab Intellectual Property Office. (2019). Biological Production of Muconic Acid 2016-140. [Link]

  • Hrivnak, J., & Sojak, L. (1971). Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. Journal of Chromatographic Science, 9(4), 247-249. [Link]

  • FAO/WHO Expert Committee on Food Additives. (1999). Adipic Acid. [Link]

  • Zanella, E., et al. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. Catalysts, 14(7), 548. [Link]

  • Patrulea, V., et al. (2022). Recent Advances in Muconic Acid Extraction Process. Processes, 10(11), 2217. [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]

  • Capelli, S., et al. (2021). Pd–Au Bimetallic Catalysts for the Hydrogenation of Muconic Acid to Bio-Adipic Acid. Catalysts, 11(11), 1313. [Link]

  • Capelli, S., et al. (2021). Pd–Au Bimetallic Catalysts for the Hydrogenation of Muconic Acid to Bio-Adipic Acid. OUCI. [Link]

  • Scesa, F. M., et al. (2023). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. ResearchGate. [Link]

  • Scesa, F. M., et al. (2023). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. MDPI. [Link]

  • Rosengart, A., Pirola, C., & Capelli, S. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing (2Z,4Z)-2,4-Hexadienedioic Acid Production in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for the biosynthesis of (2Z,4Z)-2,4-Hexadienedioic acid, commonly known as cis,cis-muconic acid (MA), in Escherichia coli. Muconic acid is a high-value platform chemical, serving as a bio-derived precursor to adipic acid for nylon production and other valuable polymers.[1] This guide is designed for researchers, scientists, and drug development professionals engaged in the metabolic engineering of E. coli for MA production. It synthesizes field-proven insights and foundational scientific principles to help you navigate common challenges and optimize your experimental outcomes.

This document is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover fundamental concepts, and a Troubleshooting Guide for addressing specific experimental issues. We will delve into the causality behind experimental choices, providing not just steps, but the reasoning to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the metabolic engineering of E. coli for muconic acid production.

Q1: What are the primary biosynthetic pathways for producing muconic acid in E. coli?

A1: The production of muconic acid in E. coli is achieved by introducing a heterologous pathway that channels intermediates from the native aromatic amino acid (shikimate) pathway towards MA. The core strategy involves converting a key intermediate into catechol, which is then cleaved to form muconic acid. The most established routes start from either 3-dehydroshikimate (DHS) or chorismate.[2][3]

  • DHS-Derived Pathway: This is the most direct and commonly engineered route. DHS is converted to protocatechuic acid (PCA), then to catechol, and finally to muconic acid.[3][4]

  • Chorismate-Derived Pathways: These routes offer alternative ways to generate PCA or catechol.

    • Via 4-hydroxybenzoic acid (PHB): Chorismate is converted to PHB, which is then hydroxylated to form PCA.[5][6][7]

    • Via Anthranilate: Chorismate is converted to anthranilate, which is then directly converted to catechol, bypassing PCA.[2][8]

Each pathway requires the introduction of specific non-native enzymes into the E. coli host.

Muconic_Acid_Pathways cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway (Native E. coli) cluster_heterologous Heterologous Pathway Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P DAHP DAHP PEP_E4P->DAHP aroF, aroG, aroH DHS 3-Dehydroshikimate DAHP->DHS aroB, aroD, aroE Chorismate Chorismate DHS->Chorismate aroE, aroK, aroA, aroC PCA Protocatechuate (PCA) DHS->PCA aroZ (DHS Dehydratase) Anthranilate Anthranilate Chorismate->Anthranilate trpE, trpG PHB 4-Hydroxybenzoate (PHB) Chorismate->PHB ubiC Catechol Catechol Anthranilate->Catechol anthranilate 1,2-dioxygenase PCA->Catechol aroY (PCA Decarboxylase) MA (2Z,4Z)-2,4-Hexadienedioic acid (Muconic Acid) Catechol->MA catA (Catechol 1,2-Dioxygenase) PHB->PCA pobA Troubleshooting_Flowchart start Low or No Muconic Acid Titer q1 Are pathway intermediates (PCA, Catechol) accumulating? start->q1 q2 Is protein expression confirmed (SDS-PAGE)? q1->q2 No sol1 Bottleneck at AroY (if PCA high) or CatA (if Catechol high). -> Increase enzyme expression -> Use engineered variants q1->sol1 Yes sol2 No/Low Protein Expression -> Verify plasmid sequence -> Codon optimize genes -> Check induction conditions q2->sol2 No sol3 Proteins expressed, no activity -> Perform in vitro enzyme assays -> Ensure cofactors are present (e.g., Fe2+ for CatA) q2->sol3 Yes q3 Is cell growth poor? sol4 Insufficient Precursor Supply -> Overexpress feedback-resistant AroG/F -> Overexpress tktA -> Delete ptsH/I/crr, pykF q3->sol4 No sol5 Metabolic Burden or Toxicity -> Lower inducer concentration -> Reduce cultivation temperature -> Genome integration of pathway q3->sol5 Yes sol2->q3 sol3->q3

Sources

Troubleshooting low conversion rates in cis,cis-muconic acid biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Biocatalysis of cis,cis-Muconic Acid

Welcome to the technical support center for cis,cis-muconic acid (ccMA) biocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the microbial production of ccMA. As a valuable platform chemical for polymers like adipic acid and terephthalic acid, optimizing its biotechnological production is of paramount importance.[1][2] This resource provides in-depth, experience-driven solutions to overcome low conversion rates and other experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick understanding of the critical aspects of ccMA biocatalysis.

Q1: What is the most common biosynthetic pathway for producing cis,cis-muconic acid in engineered microbes?

A1: The most widely implemented de novo pathway starts from the intermediate 3-dehydroshikimate (3-DHS), a part of the native shikimate pathway in many microbes like E. coli and S. cerevisiae.[2][3][4] This route involves three key heterologous enzymes:

  • 3-Dehydroshikimate (DHS) Dehydratase (encoded by genes like aroZ) : Converts 3-DHS to protocatechuic acid (PCA).[5][6]

  • Protocatechuate (PCA) Decarboxylase (encoded by genes like aroY) : Converts PCA to catechol.[5][6]

  • Catechol 1,2-Dioxygenase (encoded by genes like catA) : Converts catechol to cis,cis-muconic acid.[5][6][7]

Q2: Why is protocatechuate (PCA) decarboxylase often considered a bottleneck in the pathway?

A2: PCA decarboxylase (AroY) is frequently identified as a rate-limiting step, leading to the accumulation of PCA and reducing the overall flux towards ccMA.[8] Several factors contribute to this, including its complex nature (sometimes requiring accessory proteins for full activity), potential for low expression or specific activity, and strict substrate specificity.[8][9][10] Enhancing the activity of this enzyme, for instance by co-expressing associated proteins, has been shown to significantly boost ccMA titers.[8][10]

Q3: My culture pH drops significantly during fermentation. Is this normal and how does it affect production?

A3: Yes, the production of an organic acid like ccMA will naturally lead to a decrease in the pH of the culture medium. This is a critical parameter to control. Low pH can be beneficial for downstream extraction, but it can also cause significant product inhibition.[11][12] The protonated form of muconic acid, more prevalent at low pH, can diffuse into cells and cause toxicity, inhibiting cell growth and enzyme function.[11][12] Therefore, maintaining an optimal pH (often near neutral for production) through buffering or controlled base addition is crucial for high-titer fermentations.[13]

Q4: Can I use lignin-derived aromatic compounds as a feedstock instead of glucose?

A4: Absolutely. Using lignin-derived compounds like p-coumarate, ferulate, or vanillate is a key strategy in lignin valorization.[10] Organisms like Pseudomonas putida are naturally robust in metabolizing aromatic compounds and have been successfully engineered to channel these substrates into the ccMA pathway.[1][10][14] This often involves engineering metabolic funnels that convert various aromatics into a central intermediate like PCA or catechol.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific problems related to low ccMA conversion rates.

Problem Area 1: Low or No Final Product Detected

The most common and frustrating issue is the absence or very low titer of ccMA. The following workflow helps systematically identify the root cause.

G start Low / No ccMA Titer check_expression 1. Verify Enzyme Expression (SDS-PAGE / Western Blot) start->check_expression check_activity 2. Assay In Vitro Enzyme Activity (Cell-free extracts) check_expression->check_activity Expression OK expression_issue Problem: Low/No Expression check_expression->expression_issue Expression Absent check_precursor 3. Quantify Precursors (3-DHS, PEP, E4P) check_activity->check_precursor Activity OK activity_issue Problem: Inactive Enzymes check_activity->activity_issue Low Activity check_host 4. Assess Host Viability (Growth Curve, CFU) check_precursor->check_host Precursors OK precursor_issue Problem: Precursor Limitation check_precursor->precursor_issue Precursors Low host_issue Problem: Host Stress / Toxicity check_host->host_issue Poor Growth solution_expression Solution: - Optimize codon usage - Use stronger promoters/RBS - Lower induction temperature expression_issue->solution_expression solution_activity Solution: - Check cofactor availability (e.g., Fe3+ for CatA) - Verify buffer pH/temperature - Test alternative enzyme homologs activity_issue->solution_activity solution_precursor Solution: - Overexpress key enzymes in shikimate pathway (e.g., aroG/F) - Knock out competing pathways (e.g., aroE) precursor_issue->solution_precursor solution_host Solution: - Optimize media composition - Reduce inducer concentration - Implement in situ product removal host_issue->solution_host

Caption: Troubleshooting workflow for low ccMA conversion.

Why it happens: The heterologous enzymes forming the ccMA pathway must be expressed correctly and be catalytically active. Poor transcription, translation, or protein misfolding can halt production. Even if expressed, the enzymes may be inactive due to missing cofactors, improper cellular environment (pH), or the presence of inhibitors.

Diagnostic Protocol: SDS-PAGE Analysis of Protein Expression

  • Sample Collection: Collect cell pellets from induced and uninduced cultures at various time points (e.g., 4, 8, 24 hours post-induction).

  • Lysis: Resuspend pellets in lysis buffer (e.g., BugBuster or sonication buffer). Normalize samples by OD600 to ensure equal cell loading.

  • Quantification: Determine total protein concentration using a Bradford or BCA assay.

  • Gel Electrophoresis: Load 15-20 µg of total protein per lane on a 12% SDS-PAGE gel. Include a molecular weight marker.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive protein stain.

  • Analysis: Look for distinct bands at the expected molecular weights for your enzymes (e.g., CatA is often ~34-39 kDa[15]). Compare induced vs. uninduced lanes. The absence or faintness of a band indicates an expression problem.

Solution Pathways:

  • Codon Optimization: Ensure the DNA sequences of your heterologous genes are optimized for the expression host.

  • Promoter/RBS Tuning: If expression is low, switch to a stronger promoter or optimize the ribosome binding site (RBS) sequence.

  • Induction Conditions: Optimize inducer (e.g., IPTG) concentration and induction temperature. Lowering the temperature (e.g., to 18-25°C) can sometimes improve soluble protein expression.

Why it happens: The ccMA pathway is a metabolic drain on the cell's central metabolism. Production is dependent on a robust supply of precursors from the shikimate pathway, primarily 3-DHS, which itself is derived from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[4][16] If the native pathways cannot supply these molecules fast enough, ccMA production will be low. Furthermore, some enzymes have specific cofactor requirements, such as the non-heme Fe³⁺ required by Catechol 1,2-dioxygenase.[7]

Diagnostic Approach:

  • Metabolite Analysis: Use HPLC or LC-MS to analyze intracellular or supernatant samples for key precursors. A lack of 3-DHS suggests a bottleneck in the upstream shikimate pathway.

  • Media Supplementation: In a controlled experiment, supplement the medium with a key cofactor (e.g., FeSO₄ for CatA) to see if titers improve.

Solution Pathways:

  • Upstream Pathway Engineering: Overexpress key enzymes in the shikimate pathway, such as a feedback-resistant version of DAHP synthase (aroG or aroF).[4][17]

  • Block Competing Pathways: To increase the pool of 3-DHS, knock out or knock down the gene aroE (shikimate dehydrogenase), which converts 3-DHS to shikimate.[4][17] This creates an auxotrophic strain that may require supplementation, a factor to consider for industrial scale-up.[1]

Problem Area 2: Accumulation of Pathway Intermediates

Observing high levels of PCA or catechol with low levels of ccMA is a clear sign of a downstream bottleneck.

G cluster_pathway Biosynthetic Pathway cluster_bottlenecks Common Bottlenecks DHS 3-DHS AroZ DHS Dehydratase (AroZ) DHS->AroZ PCA Protocatechuate (PCA) AroY PCA Decarboxylase (AroY) PCA->AroY pca_accum High PCA Accumulation PCA->pca_accum CAT Catechol CatA Catechol 1,2-Dioxygenase (CatA) CAT->CatA cat_accum High Catechol Accumulation CAT->cat_accum MA cis,cis-Muconic Acid AroZ->PCA AroY->CAT CatA->MA pca_cause Cause: Inefficient PCA Decarboxylase (AroY) pca_accum->pca_cause cat_cause Cause: Inefficient Catechol Dioxygenase (CatA) cat_accum->cat_cause

Caption: Bottlenecks leading to intermediate accumulation.

Why it happens: As mentioned in the FAQ, the conversion of PCA to catechol is a common rate-limiting step.[8] High levels of PCA in your culture supernatant or cell lysate are a direct indication that the activity of your PCA decarboxylase is insufficient to handle the incoming flux from DHS dehydratase.

Diagnostic Protocol: In Vitro PCA Decarboxylase Activity Assay

  • Prepare Cell-Free Extract: Grow and induce your engineered strain. Harvest cells, wash, and lyse them via sonication or a French press in a suitable buffer (e.g., potassium phosphate buffer, pH ~6.5). Centrifuge to pellet cell debris and collect the supernatant (cell-free extract).

  • Reaction Mixture: In a microcuvette or 96-well plate, prepare a reaction mixture containing:

    • Cell-free extract (containing AroY)

    • Protocatechuic acid (substrate, e.g., 1 mM final concentration)

    • Buffer to final volume

  • Measurement: Monitor the decrease in PCA concentration over time using HPLC. Alternatively, if you have a coupled assay, you can monitor the formation of a downstream product.

  • Controls: Include a negative control with extract from a non-engineered strain to account for any native activity and a no-substrate control.

  • Calculate Specific Activity: Express activity in units per milligram of total protein (e.g., µmol/min/mg).

Solution Pathways:

  • Enzyme Engineering/Selection: Test different homologs of PCA decarboxylase from various organisms, as their activities can differ significantly.[3]

  • Co-expression of Helper Proteins: Some studies have shown that co-expressing accessory subunits (like EcdB/EcdD with AroY from E. cloacae) can dramatically increase PCA decarboxylase activity.[2][10]

  • Increase Enzyme Dosage: Increase the expression level of AroY by using a higher copy number plasmid or a stronger promoter, but be mindful of metabolic burden.

Why it happens: Accumulation of catechol indicates that Catechol 1,2-dioxygenase (CatA) is the bottleneck. This can be due to low enzyme activity, insufficient oxygen supply (it's a dioxygenase), or lack of its Fe³⁺ cofactor.[7] Catechol is also toxic to many microorganisms, which can further inhibit the process.

Solution Pathways:

  • Improve Aeration: CatA requires molecular oxygen. Ensure your fermentation has adequate aeration and agitation. Monitor dissolved oxygen (DO) levels and maintain them above a critical threshold (e.g., 20%).

  • Cofactor Supplementation: Add a source of iron, like FeSO₄ or FeCl₃, to the culture medium to ensure the CatA holoenzyme can be properly formed.

  • Enzyme Selection: As with PCA decarboxylase, different CatA homologs exhibit varying levels of activity and stability. Testing enzymes from different sources (Acinetobacter calcoaceticus, Candida albicans, etc.) can yield improved results.[3][6][15]

Part 3: Analytical Methods & Data

Accurate quantification is essential for troubleshooting. The primary method for analyzing ccMA and its aromatic precursors is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[18][19][20]

Protocol: UHPLC-DAD Method for Quantitation

This protocol is adapted from established methods for analyzing muconic acid isomers and related aromatics.[20][21]

  • Sample Preparation:

    • Centrifuge your culture sample to pellet cells.

    • Collect the supernatant and filter it through a 0.2 µm syringe filter.

    • Dilute the sample at least 1:5 with your mobile phase starting condition to minimize matrix effects.[20]

  • Instrumentation:

    • System: UHPLC with a Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., Kinetex C18) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would run from ~5% B to ~70% B over 10-15 minutes to separate all compounds.

  • Detection:

    • Monitor at multiple wavelengths. A wavelength of 265 nm is effective for quantifying muconic acid isomers.[19][20] Other wavelengths like 280 nm can be used for precursors.

  • Quantification:

    • Prepare a calibration curve using certified standards for cis,cis-muconic acid, protocatechuic acid, and catechol. Note that cis,cis-muconic acid can isomerize to cis,trans-muconic acid in solution, so handle standards carefully.[20]

Table 1: Key Enzyme Properties & Considerations

EnzymeGene ExampleSource OrganismOptimal pHOptimal Temp.Cofactors / Notes
DHS Dehydratase aroZPodospora anserina~7.5~40-50°CRequires Mg²⁺ or Mn²⁺ for activity and stability.[22]
PCA Decarboxylase aroYKlebsiella pneumoniae~5.5~35°COften the primary bottleneck. Activity can be enhanced by co-expressing accessory subunits.[9][10]
Catechol 1,2-Dioxygenase catAAcinetobacter calcoaceticus~7.5-8.5~25-30°CRequires O₂ and a non-heme Fe³⁺ cofactor.[7][23]

References

  • Weber, C., Brückner, C., Weinhandl, S., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. [Link]

  • Johnson, C.W., Vardon, D.R., Beckham, G.T., et al. (2016). Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. Metabolic Engineering Communications, 3, 111-119. [Link]

  • Karthikeyan, S., Nagulan, B., Peranandam, K., et al. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

  • Bechtold, W.E., Lucier, G., Birnbaum, L.S., et al. (1994). Evaluation of Assays for the Identification and Quantitation of Muconic Acid, a Benzene Metabolite in Human Urine. Journal of Toxicology and Environmental Health, 42(3), 259-272. [Link]

  • Olmos, V., Lenzken, S.C., López, C.M., et al. (2010). High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene. Journal of Analytical Toxicology, 34(5), 275-280. [Link]

  • Bartczak, A., Kline, S.A., Yu, R., et al. (1994). Evaluation of assays for the identification and quantitation of muconic acid, a benzene metabolite in human urine. OSTI.GOV. [Link]

  • Knoshaug, E.P., Nelson, R.S., St. John, P.C., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Wikipedia contributors. (2023). Catechol 1,2-dioxygenase. Wikipedia, The Free Encyclopedia. [Link]

  • Sun, X., Lin, Y., Yuan, Q., et al. (2015). Summary of synthetic pathways for the production of cis, cis-muconic acid from glucose. ResearchGate. [Link]

  • Sonoki, T., Morooka, H., Sakamoto, K., et al. (2014). Enhancement of Protocatechuate Decarboxylation for the Effective Production of Muconic Acid from Renewable Feedstocks. AIChE Annual Meeting Proceedings. [Link]

  • Choi, S., Kim, J., Lee, J.W., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Biomolecules, 10(9), 1238. [Link]

  • Johnson, C.W., Vardon, D.R., Beckham, G.T., et al. (2016). Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. National Renewable Energy Laboratory. [Link]

  • Knoshaug, E.P., Nelson, R.S., St. John, P.C., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Sun, X., Lin, Y., Yuan, Q., et al. (2015). Engineering catechol 1, 2-dioxygenase by design for improving the performance of the cis, cis-muconic acid synthetic pathway in Escherichia coli. ResearchGate. [Link]

  • Park, S.H., Kim, H.U., Lee, S.Y., et al. (2018). Muconic Acid Production Using Gene-Level Fusion Proteins in Escherichia coli. Journal of Agricultural and Food Chemistry, 66(34), 9034-9041. [Link]

  • Xie, D., Zhu, Y., Li, J., et al. (2021). Biotechnological production of muconic acid: Current status and future prospects. Biotechnology Advances, 49, 107743. [Link]

  • Kim, J., Park, J., Lee, S.Y., et al. (2017). Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum. Journal of Microbiology and Biotechnology, 27(10), 1835-1842. [Link]

  • Sengupta, S., Jonnalagadda, S., Goonewardena, L., et al. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology, 81(23), 8037-8043. [Link]

  • Wang, Y., Leavitt, J.M., Ofrecio, V., et al. (2021). An integrated yeast‐based process for cis,cis‐muconic acid production. Biotechnology and Bioengineering, 118(10), 3935-3947. [Link]

  • Choi, S., Kim, J., Lee, J.W., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Biomolecules, 10(9), 1238. [Link]

  • Weber, C., Brückner, C., Weinhandl, S., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. [Link]

  • Wang, Y., Leavitt, J.M., Ofrecio, V., et al. (2021). Biosynthetic pathway for cis,cis‐muconic acid production in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Li, K., Wu, J., Zhang, Y., et al. (2017). Muconic acid production from glucose using enterobactin precursors in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 44(8), 1177-1185. [Link]

  • Liu, X., Zhang, Y., Xu, G., et al. (2022). Functional characterization of a new 3-dehydroshikimate dehydratase from Eupenicillium parvum and its potential for protocatechuic acid production. Bioscience, Biotechnology, and Biochemistry, 86(8), 1083-1090. [Link]

  • Li, Y., Wang, Y., Zhang, L., et al. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. International Journal of Molecular Sciences, 20(20), 5064. [Link]

  • Wu, J., Li, K., Zhang, Y., et al. (2017). Engineering E. coli-E. coli cocultures for production of muconic acid from glycerol. ResearchGate. [Link]

  • Wang, Y., Zhang, S., Borodina, I., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 624-634. [Link]

  • Almqvist, H., Veras, H., Li, K., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. MDPI. [Link]

  • Ferreira, J. (2020). Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. Universidade de Lisboa. [Link]

  • M-CSA. (n.d.). 3-dehydroquinate dehydratase (type I). Mechanism and Catalytic Site Atlas. [Link]

  • Denina, M., Wilson, J.B., Houghtaling, J., et al. (2022). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. Organic Process Research & Development, 26(8), 2419-2425. [Link]

  • Khalil, A.A., Ciopec, M., Iancu, S.D., et al. (2023). Recent Advances in Muconic Acid Extraction Process. MDPI. [Link]

  • Wang, Y., Zhang, S., Borodina, I., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 624-634. [Link]

  • Almqvist, H., Veras, H., Li, K., et al. (2021). Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering, 9(24), 8103-8110. [Link]

  • Thompson, M.G., Ledesma-Amaro, R., Ellis, T., et al. (2020). Muconic Acid Production via Alternative Pathways and a Synthetic 'Metabolic Funnel'. ResearchGate. [Link]

  • Sestito, S., Brenna, D., Gatti, F.G.A., et al. (2023). Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. ACS Sustainable Chemistry & Engineering, 11(6), 2379-2388. [Link]

Sources

Optimization of fermentation conditions for cis,cis-muconic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced understanding of the intricacies of microbial fermentation is essential for the successful production of cis,cis-muconic acid (MA), a valuable platform chemical. This guide serves as a technical support center, offering in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their fermentation processes. As a Senior Application Scientist, the following content is curated from field-proven insights and authoritative sources to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the foundational aspects of cis,cis-muconic acid fermentation.

Q1: Which microbial host is best for producing cis,cis-muconic acid?

A1: The ideal host depends on the specific production goals, feedstock, and tolerance to process conditions. Several microorganisms have been successfully engineered for MA production, each with distinct advantages:

  • Escherichia coli : A well-characterized host with a fast growth rate and a vast array of genetic tools. It has been engineered to produce high titers of MA from glucose.[1][2] For instance, an engineered E. coli strain produced 36.8 g/L of MA from glucose, which was later increased to 59.2 g/L through fermentation process optimization.[1][2]

  • Corynebacterium glutamicum : Known for its robustness and ability to secrete amino acids, it has been engineered to produce significant amounts of MA. A redesigned C. glutamicum strain achieved up to 54 g/L of MA in a 50-L fed-batch fermentation.[3]

  • Pseudomonas putida : This bacterium is notable for its tolerance to aromatic compounds, making it an excellent candidate for producing MA from lignin-derived feedstocks.[1][4] It has been engineered to co-utilize glucose and xylose, achieving a titer of 47.2 g/L.[5][6]

  • Saccharomyces cerevisiae : As a eukaryotic host, this yeast is robust and tolerant to low pH conditions, which can simplify the downstream purification process.[1][7] Engineered strains have produced up to 22.5 g/L of MA in a 2 L fermenter.[7]

Q2: What is the primary metabolic pathway for de novo MA production from sugars?

A2: The primary route for de novo biosynthesis of cis,cis-muconic acid from simple sugars like glucose is the shikimate pathway .[1][8] This pathway naturally produces chorismate, a precursor for aromatic amino acids. Metabolic engineering strategies redirect the carbon flux from an intermediate of this pathway, 3-dehydroshikimate (DHS), towards protocatechuate (PCA) and then catechol. Catechol is subsequently converted to cis,cis-muconic acid.[1][9]

Q3: Why is pH control critical during fermentation?

A3: Maintaining an optimal pH is crucial for several reasons. Firstly, enzymatic activities within the MA biosynthetic pathway are pH-dependent. Secondly, the stability of cis,cis-muconic acid itself is affected by pH; exposure to pH lower than 6 can lead to the irreversible isomerization to the cis,trans form.[7][10] Thirdly, low pH can lead to product inhibition, as the protonated form of muconic acid can diffuse into the cells and cause toxicity, thereby inhibiting cell growth and productivity.[11] For instance, in S. cerevisiae, production and growth stagnated when the pH dropped to 4.0.[11]

Q4: What are the common carbon sources used for MA production?

A4: The most common carbon source is glucose.[1][2] However, to improve the economic viability and sustainability of the process, research has focused on utilizing alternative feedstocks, including:

  • Lignocellulosic sugars: such as xylose, often used in combination with glucose.[5][12]

  • Lignin-derived aromatic compounds: such as catechol, phenol, vanillin, and p-coumaric acid, particularly when using robust hosts like P. putida.[1][4][13]

  • Glycerol: a byproduct of biodiesel production.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the optimization of cis,cis-muconic acid fermentation.

Q5: My MA titer is low, and I observe an accumulation of the intermediate protocatechuic acid (PCA). What could be the cause?

A5: This is a common bottleneck and typically points to insufficient activity of the enzyme protocatechuate decarboxylase (AroY or similar) , which converts PCA to catechol.

  • Causality: The expression of heterologous enzymes can be suboptimal due to codon usage bias, improper protein folding, or insufficient promoter strength. The conversion of PCA to catechol is a critical step that is absent in many common host organisms like Corynebacterium.[3]

  • Troubleshooting Steps:

    • Enhance Enzyme Expression: Increase the copy number of the PCA decarboxylase gene or switch to a stronger constitutive or inducible promoter.[4][14]

    • Codon Optimization: Ensure the gene sequence is optimized for the specific microbial host to improve translation efficiency.[3]

    • Enzyme Selection: Screen different PCA decarboxylases from various organisms, as their activities can differ significantly. For example, the AroY from Klebsiella pneumoniae is commonly used.[1][2]

    • Co-factor Availability: Ensure that any necessary co-factors for the enzyme are not limiting.

Q6: The fermentation stops prematurely, and cell growth is inhibited long before reaching the expected biomass density. Why?

A6: This issue often stems from the toxicity of cis,cis-muconic acid or other inhibitory intermediates.

  • Causality: At concentrations as low as 2.9 g/L to 5 g/L, MA can be toxic to S. cerevisiae, especially at a low pH.[11] The protonated form of the acid can disrupt the cell membrane and intracellular pH homeostasis.

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the fermentation pH close to neutral (6.0-7.0) to keep the muconic acid in its less toxic, dissociated form.[11][15]

    • In Situ Product Removal (ISPR): Implement techniques like liquid-liquid extraction to continuously remove MA from the fermentation broth, keeping its concentration below the inhibitory threshold.[11]

    • Adaptive Laboratory Evolution (ALE): Evolve the production strain in the presence of increasing concentrations of MA to select for more tolerant variants.

    • Medium Optimization: Ensure the medium is not deficient in essential nutrients that could exacerbate stress responses. The addition of complex nutrients like yeast extract or corn steep liquor can sometimes improve strain robustness.[5][16]

Q7: My final product contains a mix of cis,cis- and cis,trans-muconic acid. How can I prevent this isomerization?

A7: The presence of the cis,trans isomer is a strong indicator of exposure to acidic conditions, particularly during downstream processing.

  • Causality: cis,cis-muconic acid is prone to isomerization to the more stable cis,trans form at a pH below 6.0.[7] This conversion can also be influenced by light and temperature.[10]

  • Troubleshooting Steps:

    • Maintain Neutral pH: Keep the fermentation broth at a neutral pH throughout the process.

    • Low-Temperature Processing: During harvesting and purification, keep the broth at a low temperature (e.g., 4°C) to significantly reduce the isomerization rate.[7]

    • Minimize Acid Exposure Time: If an acid precipitation step is used for recovery, minimize the time the product is held at a low pH.

    • Light Protection: Protect the fermentation and recovery vessels from direct light exposure.

Q8: I'm trying to scale up my fermentation from a 2L to a 50L bioreactor, but the productivity has dropped significantly. What factors should I consider?

A8: Scale-up challenges are common and often related to maintaining homogeneity in the larger vessel.

  • Causality: Gradients in dissolved oxygen, pH, and substrate concentration can form in larger bioreactors, leading to localized areas where cells experience stress or nutrient limitation. Mixing and mass transfer efficiencies do not scale linearly.

  • Troubleshooting Steps:

    • Oxygen Transfer Rate (OTR): Ensure that the OTR in the larger vessel is sufficient. This may require adjusting the agitation speed, airflow rate, or vessel pressure. The dissolved oxygen should be kept constant, for instance, at 30%.[11]

    • Mixing Time: Characterize the mixing time in the larger bioreactor to ensure that nutrients, acid/base for pH control, and the fed-substrate are dispersed rapidly.

    • Fed-Batch Strategy: Re-optimize the feeding strategy. A continuous, slow feed rate is often better than pulsed feeding at a larger scale to avoid transient high concentrations of the substrate, which can lead to overflow metabolism.[12]

    • Process Monitoring: Implement robust real-time monitoring of key parameters (pH, DO, off-gas analysis) to react quickly to deviations. Successful scale-up from 2L to 10L and 50L has been demonstrated while maintaining high productivity.[7][17]

Visual Guides & Workflows

Metabolic Pathway for MA Production

The diagram below illustrates the engineered metabolic pathway for cis,cis-muconic acid production from glucose via the shikimate pathway.

MetabolicPathway Glucose Glucose invis1 Glucose->invis1 PEP PEP PEP->invis1 E4P E4P E4P->invis1 DHS 3-Dehydroshikimate (DHS) PCA Protocatechuate (PCA) DHS->PCA aroZ (DHS Dehydratase) AAs Aromatic Amino Acids DHS->AAs Native Pathway Catechol Catechol PCA->Catechol aroY (PCA Decarboxylase) MA cis,cis-Muconic Acid Catechol->MA catA (Catechol 1,2-dioxygenase) invis1->DHS Shikimate Pathway (Native Host Enzymes) invis2 TroubleshootingWorkflow Start Low MA Titer or Process Failure CheckGrowth Is cell growth as expected? Start->CheckGrowth CheckIntermediates HPLC Analysis: Accumulation of Intermediates? CheckGrowth->CheckIntermediates Yes GrowthIssue Toxicity or Nutrient Limitation CheckGrowth->GrowthIssue No CheckPurity Product Analysis: Isomerization or Byproducts? CheckIntermediates->CheckPurity No PCA_Accum Bottleneck at PCA Decarboxylase CheckIntermediates->PCA_Accum Yes (PCA) DHS_Accum Bottleneck at DHS Dehydratase CheckIntermediates->DHS_Accum Yes (DHS) Isomerization pH or Temperature Issue CheckPurity->Isomerization Yes NoAccum General Pathway Inefficiency CheckPurity->NoAccum No SolveGrowth Action: - Control pH strictly - Optimize medium - Consider ISPR GrowthIssue->SolveGrowth SolvePCA Action: - Enhance AroY expression - Codon optimization PCA_Accum->SolvePCA SolveDHS Action: - Enhance AroZ expression DHS_Accum->SolveDHS SolveIsomer Action: - Control pH < 6 - Low temp recovery Isomerization->SolveIsomer SolvePathway Action: - Global regulator eng. - Increase precursor supply NoAccum->SolvePathway

Sources

Technical Support Center: Purification of (2Z,4Z)-2,4-Hexadienedioic Acid (cis,cis-Muconic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2Z,4Z)-2,4-Hexadienedioic acid, commonly known as cis,cis-muconic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile platform chemical. Here, we address common challenges and provide practical, in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section is structured to address specific issues you may encounter during the purification of cis,cis-muconic acid.

Issue 1: Low Yield of Purified cis,cis-Muconic Acid

Question: Why is the yield of my purified (2Z,4Z)-2,4-Hexadienedioic acid consistently low after purification from a fermentation broth or reaction mixture?

Answer:

Low recovery of cis,cis-muconic acid is a frequent challenge, often stemming from its inherent chemical instability and physical properties. The primary culprits are isomerization and lactonization, particularly under acidic conditions and/or elevated temperatures.

Root Cause Analysis:

  • Isomerization: The cis,cis isomer is the least thermodynamically stable of the three muconic acid isomers.[1] Under acidic conditions, it readily isomerizes to the more stable cis,trans and trans,trans forms.[2][3] This is a significant issue as the desired biological isomer is often the cis,cis form, which is produced in various biocatalytic processes.[4][5]

  • Lactonization: Prolonged heating, especially in acidic environments, can trigger intramolecular cyclization of muconic acid to form muconolactone and its dilactone.[2][3] This represents an irreversible loss of the desired diacid product.

  • Solubility: cis,cis-Muconic acid has limited solubility in water, approximately 1 g/L.[6][7] This can lead to premature precipitation or incomplete extraction if the concentration in the aqueous phase is not carefully managed.

Troubleshooting Protocol:

  • pH Control is Critical: Maintain a neutral to slightly alkaline pH (around 7.0 or slightly above) during initial processing steps to prevent isomerization. The deprotonated muconate dianion is stable and does not readily isomerize.[2]

  • Low-Temperature Processing: Whenever possible, perform purification steps at reduced temperatures. For precipitation, cooling the solution to temperatures below 25°C, and even as low as -20°C, can improve recovery.[8]

  • Solvent Selection for Extraction and Crystallization:

    • For reactive extraction, the pH of the aqueous phase is a key factor.[9]

    • For crystallization, organic solvents such as methanol, ethanol, propanol, isopropanol, butanol, acetic acid, acetonitrile, acetone, and tetrahydrofuran can be utilized.[10][11] The choice of solvent will depend on the specific impurities to be removed.

  • Minimize Heat Exposure: If heating is necessary to dissolve the crude muconic acid for recrystallization, use the lowest effective temperature and minimize the heating time to reduce the risk of isomerization and lactonization.[12]

Issue 2: Isomeric Impurities Detected in the Final Product

Question: My final product shows the presence of cis,trans and/or trans,trans isomers of muconic acid upon analysis. How can I prevent this?

Answer:

The presence of other muconic acid isomers is a direct consequence of the isomerization of the cis,cis form. Preventing this requires careful control of the chemical environment throughout the purification process.

Causality:

The conversion from cis,cis-muconic acid to its other isomers is primarily catalyzed by acid.[2] The isomerization can proceed in a stepwise manner, first to the cis,trans isomer and then to the most stable trans,trans isomer.

Prevention and Mitigation Strategies:

  • Strict pH Monitoring: As mentioned previously, maintaining a pH at or above 7.0 is the most effective way to prevent isomerization.

  • Solvent-Driven Isomerization Control: Certain polar aprotic solvents, like dimethyl sulfoxide (DMSO), when used with controlled amounts of water, can surprisingly suppress lactone formation and allow for selective isomerization to the trans,trans form if that is the desired outcome.[3][13] This highlights the profound impact of the solvent system on the reaction pathway.

  • Analytical Verification: It is crucial to have a reliable analytical method to differentiate between the isomers. Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) is a suitable technique for quantifying the different isomers.[14][15]

Workflow for Minimizing Isomerization:

Caption: Workflow to minimize isomerization.

Issue 3: Difficulty in Removing Colored Impurities

Question: My purified cis,cis-muconic acid has a persistent yellow or brown discoloration. What is the source of this color and how can I remove it?

Answer:

Colored impurities are common, especially when the cis,cis-muconic acid is produced via fermentation. These impurities are often residual components from the culture medium or byproducts of the biosynthetic pathway.

Source of Color:

  • Fermentation Broth Components: Yeast extract, peptone, and other complex media components can contribute to discoloration.

  • Aromatic Precursors and Intermediates: If the biosynthesis involves aromatic compounds, residual precursors or side-products can be colored.[4]

Purification Protocol for Color Removal:

  • Activated Carbon Treatment: A widely used and effective method for removing colored impurities is treatment with activated carbon.[9][16]

    • Step 1: After initial clarification of the fermentation broth (e.g., by centrifugation or microfiltration to remove cells), adjust the pH to be slightly acidic (e.g., pH 2-3) if compatible with the subsequent steps and desired isomer. Caution: Acidic pH will promote isomerization.

    • Step 2: Add activated carbon (typically 1-5% w/v) to the solution.

    • Step 3: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes).

    • Step 4: Remove the activated carbon by filtration.

  • Crystallization: Subsequent crystallization can further enhance purity and remove residual color. A pH and/or temperature shift can be employed to induce crystallization.[16] For instance, after activated carbon treatment, the pH can be lowered to 2 to precipitate the muconic acid.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of the different muconic acid isomers?

A1: The three isomers of muconic acid have distinct physical properties, which are important for their separation and characterization.

Propertycis,cis-Muconic Acidcis,trans-Muconic Acidtrans,trans-Muconic Acid
Melting Point 194-195 °C[6]190-191 °C[6]301 °C[6]
Solubility in Water ~1 g/L[6][7]5.2 g/L[7]Sparingly soluble

Q2: What analytical methods are recommended for the analysis of muconic acid isomers?

A2: Due to the potential for isomerization, it is critical to use analytical methods that can separate and quantify the different isomers.

  • UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with Diode Array Detection): This is a highly effective method. A reverse-phase C18 column with a suitable mobile phase gradient can achieve good separation of cis,cis and cis,trans isomers, as well as other aromatic analytes.[14][15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used for the detection and quantification of muconic acid isomers and related compounds.[17]

Q3: How should I prepare standards for the quantification of cis,cis- and cis,trans-muconic acid?

A3: Accurate quantification requires the preparation of separate calibration curves for each isomer.

  • cis,cis-Muconic Acid Standard: Dissolve the solid standard in a dilute sodium hydroxide solution (e.g., 0.05% v/v) to ensure complete solubilization and stability.[7][15]

  • cis,trans-Muconic Acid Standard: Since cis,trans-muconic acid is not always commercially available, it can be prepared by the controlled isomerization of the cis,cis form. This is typically done by heating a solution of cis,cis-muconic acid at a specific pH and temperature (e.g., pH 4-4.5 at 70°C for 1 hour).[15][18]

Q4: What is the biosynthetic pathway for cis,cis-muconic acid production?

A4: In many engineered microorganisms, cis,cis-muconic acid is produced from glucose via the shikimate pathway.

Caption: Biosynthetic pathway of cis,cis-muconic acid.[5][19]

III. References

  • Vardon, D. R., Rorrer, N. A., Salvachúa, D., Settle, A. E., Johnson, C. W., Menart, M. J., ... & Beckham, G. T. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

  • Rorrer, N. A., Vardon, D. R., Dagle, R. A., & Beckham, G. T. (2017). Solvent-driven isomerization of cis, cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry, 19(19), 4597-4606. [Link]

  • Weber, N., & Nattrass, L. (2013). Preparation of trans, trans muconic acid and trans, trans muconates. U.S. Patent 8,426,639 B2.

  • Rorrer, N. A., Vardon, D. R., & Beckham, G. T. (2020). Solvent-driven isomerization of cis, cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry, 22(18), 5963-5973. [Link]

  • Tessonnier, J. P., & Brentzel, Z. J. (2018). Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid. Iowa State University. [Link]

  • Blaga, A. C., Galaction, A. I., & Cascaval, D. (2023). Recent Advances in Muconic Acid Extraction Process. Applied Sciences, 13(21), 11691. [Link]

  • Haugen, S. J., Michener, W. E., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Frost, J. W. (2013). Methods for Producing Isomers of Muconic Acid and Muconate Salts. U.S. Patent Application 13/556,929.

  • Wikipedia contributors. (2023). Muconic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Scelfo, S., Pirone, R., & Russo, N. (2016). Thermodynamics of cis, cis-muconic acid solubility in various polar solvents at low temperature range. Journal of Molecular Liquids, 222, 823-827. [Link]

  • Frost, J. W. (2014). Methods for producing isomers of muconic acid and muconate salts. U.S. Patent 8,809,583.

  • Lee, J. W., & Kim, H. U. (2021). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Fermentation, 7(4), 221. [Link]

  • Frost, J. W. (2013). Methods for producing isomers of muconic acid and muconate salts. U.S. Patent Application 13/556,929.

  • Scelfo, S., Pirone, R., & Russo, N. (2017). Solubility of Cis, Cis-muconic acid in various polar solvents from 298.15 K to 348.15 K. Iranian Journal of Chemistry and Chemical Engineering, 36(4), 1-8. [Link]

  • Michener, W. E., Deutsch, S., & Beckham, G. T. (2019). Determination of cis, cis-and cis, trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Lab.(NREL), Golden, CO (United States). [Link]

  • Zhang, H., & Liu, Z. (2018). Summary of synthetic pathways for the production of cis, cis-muconic acid from glucose. [Link]

  • Haugen, S. J., Michener, W. E., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Blaga, A. C., Galaction, A. I., & Cascaval, D. (2023). Recent Advances in Muconic Acid Extraction Process. Applied Sciences, 13(21), 11691. [Link]

  • Wang, Y., et al. (2022). An integrated yeast-based process for cis,cis-muconic acid production. Biotechnology and Bioengineering, 119(2), 376-387. [Link]

  • Vardon, D. R., et al. (2016). Purification of protein-removed muconic acid culture broth by activated carbon treatment, pH/temperature shift crystallization, and ethanol dissolution with microfiltration. The Royal Society of Chemistry. [Link]

  • Haugen, S. J., Michener, W. E., & Beckham, G. T. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. ResearchGate. [Link]

  • Weber, C., Brückner, C., Weinreb, S., Lehr, C. M., & Boles, E. (2012). Biosynthesis of cis, cis-muconic acid and its aromatic precursors, catechol and protocatechuic acid, from renewable feedstocks by Saccharomyces cerevisiae. Applied and environmental microbiology, 78(23), 8421-8430. [Link]

  • Rosini, E., et al. (2022). Bio-based production of cis,cis-muconic acid as platform for a sustainable polymers production. ResearchGate. [Link]

  • Kim, J., et al. (2019). Biotransformation of cis,cis- and trans,trans-isomers of muconic acid by E. coli cells expressing enoate reductases. ResearchGate. [Link]

  • Rorrer, N. A., Vardon, D. R., & Beckham, G. T. (2016). Cis, cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Side Products in cis,cis-Muconic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis,cis-muconic acid (ccMA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this valuable platform chemical. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of cis,cis-muconic acid, whether through chemical or biological routes, can often lead to the formation of undesired side products. These impurities can complicate downstream processing and affect the quality of the final product. This section provides a systematic approach to identifying and addressing these challenges.

Issue 1: Unexpected Peaks in HPLC/UHPLC Chromatogram

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for monitoring the progress of your reaction and assessing the purity of your product.[1] The appearance of unexpected peaks is a common issue that warrants careful investigation.

Potential Cause 1: Isomerization to cis,trans- and trans,trans-Muconic Acid

  • Causality: cis,cis-muconic acid is one of three geometric isomers, the other two being cis,trans-muconic acid and trans,trans-muconic acid.[2] The cis,cis isomer can be susceptible to isomerization, particularly under acidic conditions or upon prolonged heating.[3] The cis,trans isomer is often the initial product of isomerization, which can then further convert to the more stable trans,trans isomer.[3] This isomerization is a significant challenge as it can be irreversible and leads to a mixture of isomers that can be difficult to separate.[4][5]

  • Identification:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a suitable mobile phase, such as a water:methanol:formic acid gradient, to separate the different isomers.[6] The elution order will typically be cis,cis-, followed by cis,trans-, and then trans,trans-muconic acid.

    • UV-Vis Detection: A diode array detector (DAD) can be used to obtain the UV spectrum of each peak.[1] Muconic acid isomers exhibit a characteristic absorbance maximum around 260-265 nm.[1][7]

    • Standard Comparison: The most reliable method for peak identification is to run authentic standards of each isomer under the same chromatographic conditions.

  • Mitigation Strategies:

    • pH Control: Maintain a neutral or slightly alkaline pH during the reaction and workup to minimize acid-catalyzed isomerization.[3]

    • Temperature Management: Avoid excessive heat, as it can promote isomerization.[3] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

    • Solvent Choice: The choice of solvent can influence isomerization rates. For instance, the use of polar aprotic solvents may help to suppress ring-closing side reactions that can compete with isomerization.[3]

Potential Cause 2: Formation of Muconolactone and its Dilactone

  • Causality: Under acidic conditions and with prolonged heating, cis,cis-muconic acid and its isomers can undergo intramolecular cyclization to form muconolactone.[3] This lactonization is a kinetically favored side reaction that can significantly reduce the yield of the desired product.[3] Further reaction can lead to the formation of a dilactone.[3]

  • Identification:

    • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer will allow for the determination of the molecular weight of the unexpected peaks. Muconolactone will have a different mass-to-charge ratio (m/z) than muconic acid.

    • NMR Spectroscopy: For definitive structural elucidation, isolating the impurity and analyzing it by ¹H and ¹³C NMR is recommended.

  • Mitigation Strategies:

    • Strict pH and Temperature Control: As with isomerization, maintaining neutral to alkaline pH and avoiding high temperatures are crucial to prevent lactonization.[3]

    • Chelating Agents: The use of inorganic salts to chelate the carboxylate groups can hamper the ring-closing reactions.[3]

Potential Cause 3: Incomplete Conversion of Precursors

  • Causality: In biosynthetic routes, incomplete enzymatic conversion can lead to the presence of precursors in the final product mixture. Common precursors include catechol, protocatechuic acid (PCA), vanillic acid, and 4-hydroxybenzoic acid, depending on the specific pathway and feedstock.[8][9][10]

  • Identification:

    • LC-MS/MS: This technique is highly sensitive and specific for identifying and quantifying known precursors.

    • Reference Standards: Injecting standards of potential precursors will confirm their presence and retention times.

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Adjust parameters such as enzyme concentration, substrate loading, temperature, and pH to drive the reaction to completion.

    • Strain Engineering: In microbial synthesis, metabolic engineering strategies can be employed to enhance the expression and activity of key enzymes in the pathway.[9][11]

Issue 2: Low Purity of Crystallized Product

Even after successful synthesis, achieving high purity of the final crystalline cis,cis-muconic acid can be challenging.

Potential Cause: Co-precipitation of Impurities

  • Causality: During crystallization, impurities with similar solubility profiles to cis,cis-muconic acid can co-precipitate, leading to a lower purity product. This is particularly relevant for the isomeric impurities, cis,trans- and trans,trans-muconic acid.

  • Troubleshooting Steps:

    • Analytical Characterization: Use HPLC or UHPLC to identify and quantify the impurities present in the crystallized product.

    • Recrystallization: Perform one or more recrystallization steps from a suitable solvent system. Ethanol or mixtures of ethanol and water are often effective.[12]

    • Activated Carbon Treatment: Before crystallization, treating the solution with activated carbon can help to remove colored impurities and some organic byproducts.[4][12][13]

    • pH and Temperature Shift Crystallization: Carefully controlling the pH and temperature during crystallization can improve selectivity for the desired cis,cis-isomer.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chemical synthesis of cis,cis-muconic acid from catechol?

In the chemical oxidation of catechol, over-oxidation can occur, leading to the formation of smaller dicarboxylic acids like maleic acid and fumaric acid, and ultimately to oxalic acid and glyoxylic acid through cleavage of the carbon-carbon double bonds.[14] Additionally, incomplete oxidation can leave unreacted catechol in the product mixture.

Q2: In microbial synthesis, what are the key factors that influence the formation of side products?

The metabolic pathway of the host organism plays a crucial role. Side product formation can result from:

  • Competing metabolic pathways: The host organism may divert intermediates from the muconic acid pathway to other metabolic routes for growth and energy production.[15]

  • Enzyme specificity and efficiency: The enzymes used in the engineered pathway may have promiscuous activity or may not be efficient enough, leading to the accumulation of intermediates.[11]

  • Feedback inhibition: High concentrations of the final product, cis,cis-muconic acid, or intermediates can inhibit the activity of upstream enzymes in the pathway.[11]

Q3: How can I distinguish between the different isomers of muconic acid using analytical techniques?

The most effective method is HPLC or UHPLC with a C18 column.[1] The isomers will have different retention times due to their different polarities. Confirmation of peak identity should be done by comparing the retention times and UV-Vis spectra with those of pure standards for cis,cis-, cis,trans-, and trans,trans-muconic acid.[6][16]

Q4: Can the color of my reaction mixture indicate the presence of specific side products?

A yellow or brownish color in the reaction mixture, particularly in biological synthesis, can indicate the presence of colored impurities.[12] While not specific, it often suggests that purification steps, such as treatment with activated carbon, will be necessary to obtain a pure, white final product.[12]

Summary of Potential Side Products

Side ProductChemical Structure (Isomeric Form)Causative FactorsRecommended Analytical Technique
cis,trans-Muconic AcidIsomer of Muconic AcidAcidic conditions, heatHPLC/UHPLC with DAD, LC-MS
trans,trans-Muconic AcidIsomer of Muconic AcidAcidic conditions, heatHPLC/UHPLC with DAD, LC-MS
MuconolactoneCyclized form of muconic acidAcidic conditions, heatLC-MS, NMR
CatecholPrecursorIncomplete oxidation (chemical synthesis)HPLC/UHPLC, GC-MS
Protocatechuic Acid (PCA)PrecursorIncomplete enzymatic conversion (biosynthesis)HPLC/UHPLC, LC-MS
Maleic/Fumaric AcidOver-oxidation productHarsh oxidizing conditionsHPLC/UHPLC, Ion Chromatography
Oxalic/Glyoxylic AcidOver-oxidation productHarsh oxidizing conditionsHPLC/UHPLC, Ion Chromatography

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Muconic Acid Isomers

This protocol provides a general method for the separation and quantification of muconic acid isomers.

  • Instrumentation: HPLC or UHPLC system equipped with a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD).[1][6]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds. An example gradient could be: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B; 30-35 min, 5% B.

  • Flow Rate: 1.0 mL/min for HPLC; adjust accordingly for UHPLC.

  • Column Temperature: 30-40 °C.

  • Detection: Monitor at 265 nm.[1]

  • Sample Preparation: Dilute samples in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using certified standards of cis,cis-, cis,trans-, and trans,trans-muconic acid.

Visualizing Synthesis and Side Product Formation

Diagram 1: Generalized Synthesis Pathway and Side Product Formation

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Side Product Formation Precursors Precursors (e.g., Catechol, PCA) ccMA cis,cis-Muconic Acid Precursors->ccMA Synthesis (Chemical or Biological) ctMA cis,trans-Muconic Acid ccMA->ctMA Isomerization (Acid, Heat) Lactone Muconolactone ccMA->Lactone Lactonization (Acid, Heat) OverOx Over-oxidation Products (e.g., Maleic, Oxalic Acid) ccMA->OverOx Over-oxidation ttMA trans,trans-Muconic Acid ctMA->ttMA Isomerization (Acid, Heat)

Sources

Overcoming feedback inhibition in the cis,cis-muconic acid pathway

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators, to the technical support hub for the microbial production of cis,cis-muconic acid. This guide, curated by our team of application scientists, is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of overcoming feedback inhibition in this valuable biosynthetic pathway. Our goal is to empower you with the knowledge to optimize your strains and achieve robust, high-titer production of cis,cis-muconic acid.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the engineering and optimization of the cis,cis-muconic acid pathway.

Q1: My engineered strain is producing high levels of the intermediate protocatechuic acid (PCA), but very little cis,cis-muconic acid. What is the likely bottleneck?

A1: This is a classic indication of a bottleneck at the protocatechuate decarboxylase (AroY) step. The low activity of bacterial PCA decarboxylase is a frequently encountered issue in hosts like Saccharomyces cerevisiae[1]. Several factors could be contributing to this:

  • Low intrinsic activity of the chosen AroY: Not all PCA decarboxylases are created equal. The enzyme's origin can significantly impact its performance in a heterologous host.

  • Cofactor limitation: Some decarboxylases may have specific cofactor requirements that are not being met in your engineered strain.

  • Suboptimal expression levels: Insufficient expression of the AroY subunits can lead to a buildup of its substrate, PCA.

  • Product inhibition: While less commonly the primary issue for this specific step, high concentrations of downstream products could potentially inhibit AroY activity.

Q2: I've confirmed high expression of all my pathway enzymes, yet my cis,cis-muconic acid titers are still low, and I'm seeing a general decrease in strain fitness. What could be the problem?

A2: This scenario often points towards end-product toxicity or feedback inhibition on upstream pathways. cis,cis-Muconic acid can be toxic to microbial hosts at high concentrations[2]. Additionally, the accumulation of pathway intermediates or the final product can exert feedback inhibition on the initial enzymes of the aromatic amino acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase[3][4]. This throttles the carbon flow into your production pathway.

Q3: I'm trying to express the cis,cis-muconic acid pathway in E. coli, but the strain is not producing any detectable product. Where should I start troubleshooting?

A3: When there is a complete lack of product, it's essential to systematically verify each step of the pathway. Here's a logical progression for troubleshooting:

  • Confirm protein expression: Use SDS-PAGE or Western blotting to confirm that all the heterologous enzymes in your pathway are being expressed.

  • Check for intermediate accumulation: Analyze your culture supernatant and cell lysates for the presence of intermediates like 3-dehydroshikimate (DHS) and protocatechuic acid (PCA). This can help pinpoint the specific enzymatic step that is failing.

  • Enzyme activity assays: If possible, perform in vitro activity assays with cell-free extracts to confirm that your expressed enzymes are active.

  • Codon optimization: Ensure that the genes for your heterologous enzymes have been codon-optimized for expression in E. coli.

  • Promoter strength: The use of weak promoters may lead to insufficient enzyme levels. Consider testing a range of promoters with different strengths.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges related to feedback inhibition.

Troubleshooting Issue 1: Low Carbon Flux into the Aromatic Amino Acid Pathway Due to Feedback Inhibition

A common hurdle in maximizing the production of cis,cis-muconic acid is the feedback inhibition of DAHP synthase, the first committed step of the shikimate pathway[3][5]. The aromatic amino acids, which are the natural end-products of this pathway, can allosterically inhibit this enzyme, thus reducing the overall carbon flux towards your desired product.

DAHP synthase is a key regulatory node in cellular metabolism. In its native context, feedback inhibition is a crucial mechanism for maintaining homeostasis of aromatic amino acids. However, in a metabolic engineering context where the goal is to overproduce a downstream product, this native regulation becomes a significant bottleneck.

This protocol outlines the process of identifying and introducing mutations to create a feedback-resistant DAHP synthase.

Step 1: Identify Key Residues for Feedback Inhibition

  • Perform a literature search for known feedback-resistant mutations in the DAHP synthase (e.g., aroG or aroF in E. coli) from your host organism or closely related species[5][6].

  • If no literature is available, use protein structural modeling and sequence alignments with known feedback-resistant homologs to predict residues in the allosteric binding site.

Step 2: Site-Directed Mutagenesis

  • Once target residues are identified, use a commercially available site-directed mutagenesis kit to introduce the desired mutations into the DAHP synthase gene on your expression plasmid.

  • Verify the mutation through Sanger sequencing.

Step 3: Transformation and Phenotypic Screening

  • Transform your engineered plasmid into your production strain.

  • Screen for improved performance by comparing the production of cis,cis-muconic acid or a key intermediate like DHS between the strain with the wild-type DAHP synthase and the strain with the engineered variant.

Step 4: In Vitro Characterization (Optional but Recommended)

  • Purify both the wild-type and the mutant DAHP synthase enzymes.

  • Perform enzyme kinetics assays in the presence and absence of varying concentrations of the inhibitory aromatic amino acids (e.g., tyrosine, phenylalanine) to quantify the degree of feedback resistance.

A successfully engineered feedback-resistant DAHP synthase will result in increased carbon flow through the shikimate pathway, leading to higher titers of cis,cis-muconic acid, assuming there are no other downstream bottlenecks.

Troubleshooting Issue 2: Product Inhibition and Toxicity of cis,cis-Muconic Acid

The accumulation of cis,cis-muconic acid in the fermentation broth can lead to two distinct problems: direct inhibition of the biosynthetic enzymes and toxicity to the host cells, which impairs growth and overall productivity[2][7].

As an organic acid, cis,cis-muconic acid can disrupt the cellular membrane potential and intracellular pH when it accumulates to high concentrations. This cellular stress can lead to reduced metabolic activity and growth. Furthermore, as a product of the enzymatic cascade, it can directly inhibit the activity of one or more of the pathway enzymes through product inhibition.

One effective strategy to mitigate product inhibition and toxicity is to continuously remove the cis,cis-muconic acid from the fermentation broth as it is produced. This can be achieved through liquid-liquid extraction with a biocompatible organic phase[7][8].

Step 1: Selection of an Appropriate Organic Solvent

  • Choose a solvent that is biocompatible with your production host and has a high partition coefficient for cis,cis-muconic acid. A mixture of CYTOP 503 and canola oil has been shown to be effective for S. cerevisiae[7][8].

  • Perform preliminary toxicity assays to ensure the chosen solvent does not significantly inhibit cell growth at the intended concentration.

Step 2: Bioreactor Setup for Two-Phase Fermentation

  • In a controlled bioreactor, introduce the sterile organic solvent to the fermentation broth. The volume ratio of the organic to aqueous phase will need to be optimized (e.g., 1:1).

  • Ensure adequate mixing to facilitate the transfer of cis,cis-muconic acid from the aqueous phase to the organic phase without creating an emulsion that is difficult to separate.

Step 3: Monitoring and Analysis

  • Periodically sample both the aqueous and organic phases.

  • Analyze the concentration of cis,cis-muconic acid in both phases to determine the effectiveness of the extraction.

  • Monitor cell growth and viability in the aqueous phase to ensure the ISPR system is not adversely affecting the culture.

By continuously removing the cis,cis-muconic acid from the immediate environment of the cells, ISPR can significantly alleviate product inhibition and toxicity, leading to higher final titers and improved productivity[7][8].

StrategyTiter ImprovementProductivity ImprovementReference
In Situ Product Recovery300%185%[7][8]
Troubleshooting Issue 3: Accumulation of Toxic Intermediates and Metabolic Imbalance

Constitutive high-level expression of all pathway enzymes can lead to the accumulation of toxic intermediates and place a significant metabolic burden on the host. Dynamic regulation, where gene expression is responsive to the concentration of a specific metabolite, offers a more sophisticated approach to balance pathway flux and maintain cellular health[9][10].

Metabolic pathways are complex and interconnected. Siphoning off large amounts of central metabolites for the production of a heterologous compound can create imbalances that are detrimental to the cell. Dynamic control systems can help to maintain metabolic homeostasis by only activating the pathway when necessary or by modulating enzyme levels in response to the availability of precursors or the accumulation of intermediates[9].

This protocol describes the use of a transcription factor-based biosensor to dynamically control the expression of a key enzyme in the cis,cis-muconic acid pathway.

Step 1: Select or Engineer a Suitable Biosensor

  • Identify a transcription factor that responds to a key metabolite in your pathway, such as cis,cis-muconic acid itself or an intermediate like PCA. Biosensors for cis,cis-muconic acid have been developed and utilized for strain improvement[2][11].

  • If a suitable native biosensor is not available, protein engineering or directed evolution can be used to alter the specificity of an existing transcription factor.

Step 2: Construct the Dynamic Regulatory Circuit

  • Place the gene for the enzyme you wish to regulate (e.g., a bottleneck enzyme or an enzyme that produces a toxic intermediate) under the control of a promoter that is regulated by your chosen biosensor.

  • For example, if you have a biosensor that is activated by PCA, you could use it to upregulate the expression of AroY, the enzyme that consumes PCA.

Step 3: Characterize the Biosensor Response

  • Integrate the biosensor circuit into your production strain.

  • Use a reporter gene, such as GFP, to characterize the dynamic range and sensitivity of the biosensor in response to varying concentrations of the target metabolite.

Step 4: Implement and Optimize the Dynamic Control System

  • Replace the reporter gene with your target pathway enzyme.

  • Cultivate the engineered strain and monitor the production of cis,cis-muconic acid and any relevant intermediates.

  • Fine-tune the system by modifying the promoter strength or the ribosome binding site of the regulated gene to achieve the desired level of control.

A well-implemented dynamic regulatory system can improve the final product titer by reducing the metabolic burden on the host, preventing the accumulation of toxic intermediates, and balancing the flux between cell growth and product formation[12].

Visualizations

Diagram 1: The cis,cis-Muconic Acid Biosynthetic Pathway and Points of Feedback Inhibition

Muconic_Acid_Pathway cluster_shikimate Shikimate Pathway cluster_muconate Muconic Acid Pathway PEP PEP AroG_F DAHP Synthase (AroG/F) PEP->AroG_F E4P E4P E4P->AroG_F DAHP DAHP DHS 3-DHS DAHP->DHS AsbF DHS Dehydratase (AsbF) DHS->AsbF AroG_F->DAHP PCA Protocatechuic Acid (PCA) AroY PCA Decarboxylase (AroY) PCA->AroY Catechol Catechol CatA Catechol 1,2-Dioxygenase (CatA) Catechol->CatA Muconate cis,cis-Muconic Acid AsbF->PCA AroY->Catechol CatA->Muconate AAs Aromatic Amino Acids AAs->AroG_F Feedback Inhibition Troubleshooting_Workflow Start Low Muconic Acid Titer Analyze Analyze Metabolites (HPLC/GC-MS) Start->Analyze Check_Expression Verify Enzyme Expression (SDS-PAGE/Western) Start->Check_Expression Decision1 High PCA Accumulation? Analyze->Decision1 Decision2 Low Precursor Supply? Analyze->Decision2 Decision3 Product Toxicity/Inhibition? Analyze->Decision3 Action1 Optimize AroY Expression or Source a Better Enzyme Decision1->Action1 Yes Action2 Engineer Feedback-Resistant DAHP Synthase Decision2->Action2 Yes Action3 Implement In Situ Product Recovery (ISPR) Decision3->Action3 Yes Action4 Implement Dynamic Regulatory Control Decision3->Action4 Yes End Optimized Production Action1->End Action2->End Action3->End Action4->End

Caption: A logical workflow for troubleshooting and overcoming common issues, including feedback inhibition, in cis,cis-muconic acid production.

References

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - MDPI. (2024-09-24). Available from: [Link]

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC. (n.d.). Available from: [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae - PubMed. (2024-09-24). Available from: [Link]

  • Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - PubMed. (2018-07-20). Available from: [Link]

  • Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin - ResearchGate. (2018-07-13). Available from: [Link]

  • Genome-wide host-pathway interactions affecting cis-cis-muconic acid production in yeast. (2025-12-12). Available from: [Link]

  • Design, Optimization and Application of Small Molecule Biosensor in Metabolic Engineering. (n.d.). Available from: [Link]

  • Biofuel metabolic engineering with biosensors - PMC - NIH. (n.d.). Available from: [Link]

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  • Dynamic control in metabolic engineering: Theories, tools, and applications - PMC. (n.d.). Available from: [Link]

  • Biosensor-enabled Pathway Optimization in Metabolic Engineering - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Natural promoters and promoter engineering strategies for metabolic regulation in Saccharomyces cerevisiae - PMC - NIH. (n.d.). Available from: [Link]

  • Extended Metabolic Biosensor Design for Dynamic Pathway Regulation of Cell Factories. (2020-07-24). Available from: [Link]

  • (PDF) Biosensors for Metabolic Engineering - ResearchGate. (n.d.). Available from: [Link]

  • Dynamic metabolic engineering: New strategies for developing responsive cell factories - PMC. (n.d.). Available from: [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering | ACS Synthetic Biology - ACS Publications. (2020-02-14). Available from: [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC - NIH. (n.d.). Available from: [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC - NIH. (2020-08-25). Available from: [Link]

  • Improving fatty acids production by engineering dynamic pathway regulation and metabolic control | PNAS. (2014-07-21). Available from: [Link]

  • Promoter (genetics) - Wikipedia. (n.d.). Available from: [Link]

  • Metabolic engineering of muconic acid production in Saccharomyces cerevisiae - PubMed. (2012-11-17). Available from: [Link]

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae | Applied and Environmental Microbiology - ASM Journals. (n.d.). Available from: [Link]

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae | Applied and Environmental Microbiology - ASM Journals. (n.d.). Available from: [Link]

  • EP2809771A1 - Production of muconic acid from genetically engineered microorganisms - Google Patents. (n.d.).
  • Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds - ResearchGate. (2025-08-09). Available from: [Link]

  • (PDF) Engineering E. coli-E. coli cocultures for production of muconic acid from glycerol. (n.d.). Available from: [Link]

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae | Applied and Environmental Microbiology - ASM Journals. (n.d.). Available from: [Link]

  • Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds - PubMed. (2014-12-20). Available from: [Link]

  • Achieving Optimal Growth through Product Feedback Inhibition in Metabolism - PMC. (2010-06-03). Available from: [Link]

  • Comparative Analysis of Catabolic and Anabolic Dehydroshikimate Dehydratases for 3,4-DHBA Production in Escherichia coli - MDPI. (2022-07-05). Available from: [Link]

  • Engineering E. coli–E. coli cocultures for production of muconic acid from glycerol - PMC. (2015-09-15). Available from: [Link]

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli | Applied and Environmental Microbiology - ASM Journals. (n.d.). Available from: [Link]

  • Feedback Inhibition in Metabolic Pathways Mt Hood Community College Biology 101. (2025-07-18). Available from: [Link]

  • 8.4 Feedback Inhibition of Metabolic Pathways – College Biology I - OPEN SLCC. (n.d.). Available from: [Link]

  • Feedback Inhibition of Enzymes - BYJU'S. (n.d.). Available from: [Link]

  • Feedback Inhibition in Metabolic Pathways - Open Textbooks for Hong Kong. (2016-04-06). Available from: [Link]

  • 3-dehydroshikimate dehydratase - Wikipedia. (n.d.). Available from: [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid - ResearchGate. (2025-10-16). Available from: [Link]

  • Cis,cis-muconic acid production from lignin related molecules byAcinetobacter baylyi ADP1. (n.d.). Available from: [Link]

  • Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - Frontiers. (2021-10-31). Available from: [Link]

  • Biosensors for the detection of chorismate and cis,cis-muconic acid in Corynebacterium glutamicum | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. (n.d.). Available from: [Link]

  • Enzymatic preparation of metabolic intermediates, 3-dehydroquinate and 3-dehydroshikimate, in the shikimate pathway - PubMed. (n.d.). Available from: [Link]

  • Microbial synthesis of cis,cis-muconic acid from benzoate by Sphingobacterium sp. mutants | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • (PDF) Enzymology of control by feedback inhibition - ResearchGate. (2025-09-19). Available from: [Link]

  • Protein engineering for feedback resistance in 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase - NIH. (2022-09-16). Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Muconic Acid Isomers: (2Z,4Z)-2,4-Hexadienedioic Acid vs. (2E,4E)-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuance Dictating Chemical Fate

(2Z,4Z)-2,4-Hexadienedioic acid (hereafter cis,cis-muconic acid) and (2E,4E)-muconic acid (hereafter trans,trans-muconic acid) are geometric isomers that, despite sharing the same molecular formula, exhibit profoundly different chemical behaviors. As a bio-privileged platform chemical derivable from renewable resources like lignin and sugars, muconic acid is a cornerstone for producing value-added chemicals, including adipic acid and terephthalic acid—precursors to widely used polymers like nylon and PET, respectively.[1][2]

The key to harnessing its potential lies in understanding the distinct reactivity profiles of its isomers. The stereochemistry of the two double bonds—both cis in one case and both trans in the other—creates a molecule with a unique three-dimensional structure that dictates its stability, reaction pathways, and ultimately, its utility. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to inform synthetic strategy and process optimization.

Pillar 1: Thermodynamic Stability and Isomerization Dynamics

The fundamental difference between the two isomers begins with their relative thermodynamic stability. The trans,trans isomer represents a lower energy state due to reduced steric strain between the terminal carboxylic acid groups. The cis,cis isomer, which is the primary form produced in biotechnological fermentation processes, is consequently less stable and prone to isomerization under specific conditions.[3]

Under acidic conditions or upon heating, cis,cis-muconic acid readily isomerizes to the intermediate cis,trans isomer and subsequently to the more stable trans,trans form.[4][5] Conversely, under alkaline conditions, the deprotonated cis,cis-muconate dianion is stable and does not isomerize, a crucial consideration for storage and handling of fermentation broths.[4][5]

Key Experimental Insight: The isomerization from cis,cis to cis,trans can be achieved simply by boiling in water, highlighting the low energy barrier for this initial conversion.[1] However, achieving high selectivity for the valuable trans,trans isomer is a significant challenge due to competing side reactions.[4][5]

Pillar 2: Competing Reaction Pathways: Cyclization vs. Desired Transformations

The most significant divergence in reactivity stems from the geometric arrangement of the carboxylic acid groups relative to the conjugated double bond system.

Intramolecular Cyclization: The Achilles' Heel of cis,cis-Muconic Acid

The proximity of the carboxylic acid groups in the cis,cis isomer makes it uniquely susceptible to intramolecular cyclization (lactonization). Under acidic conditions and with prolonged heating, one carboxyl group can attack the conjugated system, leading to the formation of muconolactone and its dilactone.[4][6] This irreversible side reaction represents a major impediment in processes aiming to produce linear or cyclic monomers, as it leads to significant yield loss.[2]

Experimental Causality: Kinetic studies have demonstrated that in aqueous media, the formation of muconolactone is often kinetically favored over the complete isomerization to trans,trans-muconic acid.[4] This necessitates carefully designed reaction conditions to suppress this unwanted pathway. The trans,trans isomer, with its outwardly pointing carboxyl groups, is sterically incapable of undergoing this direct intramolecular cyclization.

G cluster_0 Reactivity Pathways of Muconic Acid Isomers ccMA (2Z,4Z)-Muconic Acid (cis,cis) ctMA (2E,4Z)-Muconic Acid (cis,trans) ccMA->ctMA Isomerization (Acid/Heat) Lactone Muconolactone (Side Product) ccMA->Lactone Intramolecular Cyclization (Kinetically Favored) Adipic Adipic Acid (Hydrogenation Product) ccMA->Adipic Hydrogenation ttMA (2E,4E)-Muconic Acid (trans,trans) ctMA->ttMA Isomerization (Acid/Heat) DielsAlder Diels-Alder Product (e.g., TPA precursor) ttMA->DielsAlder Diels-Alder Reaction ttMA->Adipic Hydrogenation G cluster_workflow High-Selectivity Isomerization Workflow A 1. Dissolution Dissolve cis,cis-MA in DMSO B 2. Water Addition Add ~2 equivalents H2O to modulate acidity A->B C 3. Thermal Reaction Heat mixture at 80-120°C Monitor by NMR/HPLC B->C D 4. Product Isolation cool to crystallize trans,trans-MA C->D E 5. Validation Confirm purity (>95%) by 1H NMR D->E

Sources

A Senior Application Scientist's Guide to Validating Analytical Standards for (2Z,4Z)-2,4-Hexadienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical standards of (2Z,4Z)-2,4-Hexadienedioic acid, also known as cis,cis-Muconic acid (ccMA). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust and reliable analytical system.

The Critical Role of (2Z,4Z)-2,4-Hexadienedioic Acid and Its Analysis

(2Z,4Z)-2,4-Hexadienedioic acid is a significant molecule with dual importance. It serves as a key bio-based platform chemical for producing polymers and other valuable materials.[1] Additionally, its isomer, trans,trans-muconic acid (ttMA), is a well-established urinary biomarker for assessing occupational and environmental exposure to benzene, a known carcinogen.[2][3]

Given its relevance, the accurate quantification of ccMA is paramount. However, the analysis presents unique challenges. The primary difficulty lies in the molecule's propensity to isomerize into its more stable forms, cis,trans-muconic acid (ctMA) and trans,trans-muconic acid (ttMA), particularly in acidic conditions or when heated.[1][4] This instability necessitates meticulously validated analytical standards and methods to ensure that the reported concentration truly reflects the amount of the cis,cis isomer in the sample.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This guide will detail the validation process in accordance with internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8]

Foundational Step: Characterizing the Reference Standard

Before validating an analytical method, the reference standard of (2Z,4Z)-2,4-Hexadienedioic acid itself must be unequivocally characterized. This is the bedrock of trustworthy measurements.

  • Identity Confirmation: The identity of the reference standard must be confirmed using a combination of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecule's structure, confirming the cis,cis configuration of the double bonds.

    • Mass Spectrometry (MS): Confirms the molecular weight (142.11 g/mol ).[9]

    • Infrared (IR) Spectroscopy: Verifies the presence of key functional groups, such as carboxylic acids and C=C double bonds.

  • Purity Assessment: The purity of the reference standard is critical. It can be determined by a mass balance approach, combining data from multiple techniques:

    • Chromatographic Purity (e.g., HPLC-UV): To quantify the main peak and any organic impurities.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Measured by Headspace Gas Chromatography (GC).

    • Inorganic Impurities: Assessed by sulfated ash testing.

Only a well-characterized standard with a certified purity value can be used to prepare accurate calibrators and quality control samples for subsequent method validation.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. For (2Z,4Z)-2,4-Hexadienedioic acid, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant methods.[10]

Technique Principle Advantages Limitations & Considerations
HPLC / UHPLC with UV/DAD Detection Separates compounds based on their affinity for a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is based on the analyte's ability to absorb UV light.Robust, widely available, and cost-effective. Provides good quantitative performance for relatively clean samples.[11]Lower sensitivity compared to MS.[2] Potential for interference from co-eluting matrix components that also absorb UV light. Requires careful method development to resolve isomers.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of a tandem mass spectrometer. The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.Extremely high sensitivity and specificity, making it ideal for complex biological matrices like urine.[12] Reduces the risk of interference. Allows for the use of stable isotope-labeled internal standards for superior accuracy.Higher equipment cost and complexity.[2] Susceptible to matrix effects (ion suppression or enhancement) which must be evaluated during validation.[13]

Expert Rationale: For analyzing ccMA in biological fluids (e.g., urine for biomarker studies), LC-MS/MS is the superior choice due to its sensitivity and selectivity. For monitoring chemical reactions or analyzing purer samples from bioreactors, a well-validated HPLC-UV method is often sufficient and more economical .[1][2]

The Validation Workflow: A Self-Validating System

An analytical method validation should be structured as a series of experiments that collectively prove the method is reliable for its intended use. This workflow ensures a self-validating system where the results of one test support the others.

Caption: High-level workflow for analytical method validation.

Detailed Protocols for Key Validation Experiments

The following protocols are based on an HPLC-UV method, as it is a foundational technique. The principles are directly transferable to LC-MS/MS, with additional considerations for mass spectrometer-specific parameters. The validation must adhere to guidelines like ICH Q2(R1) and USP Chapter <1225>.[6][14]

Foundational HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: An acidic mobile phase is crucial to keep the carboxylic acid groups protonated, ensuring good retention and peak shape. A common mobile phase is a mixture of water, methanol, and an acid like formic or acetic acid.[1][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 264 nm.[2]

  • Injection Volume: 10 µL.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank sample (matrix without analyte) to check for interfering peaks at the retention time of ccMA.

  • Inject the ccMA reference standard to establish its retention time.

  • Spike the blank matrix with the ccMA standard and any known related substances (e.g., ctMA, ttMA).

  • Acceptance Criterion: The ccMA peak should be free of interference from other components, and baseline resolution should be achieved between the different isomers.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a defined range.

Protocol:

  • Prepare a stock solution of the ccMA reference standard in a suitable diluent (e.g., a weak base solution like 0.05% v/v sodium hydroxide to prevent isomerization).[1]

  • Create a series of at least five calibration standards by diluting the stock solution. For urinary analysis, this might range from 0.10 to 10.00 µg/mL.[2][11]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.[1]

    • The y-intercept should be minimal.

    • Visual inspection of the plot should show a linear relationship.

Caption: Workflow for establishing method linearity and range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. It is typically assessed via a recovery study.

Protocol:

  • Prepare samples by spiking a blank matrix with known concentrations of ccMA at a minimum of three levels (low, medium, high) across the linear range.

  • Prepare at least three replicates for each level.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criterion: The mean recovery should typically be within 85-115% for complex matrices and 90-110% for simpler ones.[13]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criterion: The RSD should typically be ≤ 2%.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of blank samples.

  • Acceptance Criteria:

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1. The LOQ must also be validated for accuracy and precision.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).[16]

  • Deliberately vary each parameter within a narrow, realistic range (e.g., pH ± 0.2, temperature ± 5°C).

  • Analyze a standard solution under each modified condition.

  • Acceptance Criterion: The results should not be significantly affected by the variations, demonstrating the method's reliability. Check for changes in retention time and peak shape.

Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria Regulatory Guideline
Specificity To ensure the signal is from the analyte only.No interference at the analyte's retention time; peaks are well-resolved.ICH Q2(R1)
Linearity To confirm a proportional response to concentration.Correlation coefficient (r²) ≥ 0.995.ICH Q2(R1)
Range The interval providing suitable linearity, accuracy, and precision.Defined by the linearity study.ICH Q2(R1)
Accuracy To measure the closeness to the true value.Mean recovery of 85-115% (matrix-dependent).FDA Bioanalytical Guidance
Precision (RSD) To measure the scatter of results.Repeatability (Intra-assay): ≤ 2%; Intermediate Precision: ≤ 3%.USP <1225>
LOD The lowest detectable concentration.Signal-to-Noise Ratio ≥ 3:1.ICH Q2(R1)
LOQ The lowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10:1; with acceptable accuracy and precision.ICH Q2(R1)
Robustness To assess reliability against minor changes.Results remain within acceptable limits during parameter variation.ICH Q2(R1)

Conclusion and Recommendations

Validating an analytical standard and its corresponding method for (2Z,4Z)-2,4-Hexadienedioic acid requires a systematic and scientifically sound approach. The inherent instability of the cis,cis isomer demands careful sample handling and method design, particularly the use of basic diluents for standards and an acidic mobile phase for analysis to prevent on-column isomerization.

  • For applications requiring high sensitivity and analysis in complex biological matrices, a fully validated LC-MS/MS method is the recommended gold standard.

  • For process monitoring, quality control of purer materials, or in laboratories where MS is not available, a robustly validated HPLC-UV method provides a reliable and economical alternative.

References

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling for cis,cis-Muconic Acid Pathway Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural overview of isotopic labeling techniques for the validation and optimization of engineered cis,cis-muconic acid (ccMA) biosynthesis pathways. As researchers and developers in metabolic engineering, our goal is not merely to introduce a pathway but to understand its in vivo activity, identify bottlenecks, and quantify its contribution to the host's metabolism. Isotopic labeling, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), stands as the definitive method for achieving this deep metabolic insight.[1][2]

cis,cis-Muconic acid is a high-value platform chemical, serving as a bio-based precursor for polymers like nylon-6,6 and plastics.[3][4] Its sustainable production from renewable feedstocks, such as glucose, is a key objective in industrial biotechnology.[3][5] A common synthetic route involves engineering microbes like E. coli or S. cerevisiae to divert intermediates from the native aromatic amino acid pathway, such as 3-dehydroshikimate (3-DHS), through a series of heterologous enzymatic steps to produce ccMA.[3]

However, the mere presence of pathway genes does not guarantee flux. Validating that the engineered pathway is active and quantifying the carbon flowing through it is paramount for successful strain development. This is where isotopic labeling provides an unparalleled advantage over traditional endpoint-based measurements like titer and yield.

The Rationale: Why Isotopic Labeling is Essential

While measuring the final titer of ccMA confirms its production, it doesn't reveal the metabolic journey of the carbon atoms. Isotopic labeling allows us to trace the fate of carbon from a labeled substrate (e.g., ¹³C-glucose) as it traverses the metabolic network.[6][7] By analyzing the resulting ¹³C-labeling patterns (mass isotopomer distributions) in key metabolites, we can:

  • Unequivocally Validate Pathway Activity: The incorporation of ¹³C into pathway intermediates and the final ccMA product provides direct, irrefutable evidence that the engineered pathway is functional.[6]

  • Quantify Metabolic Fluxes: ¹³C-MFA allows for the calculation of the rates (fluxes) of intracellular reactions.[2] This helps pinpoint rate-limiting steps and competing pathways that divert carbon away from ccMA production.

  • Elucidate Carbon Source Contribution: Determine the precise contribution of different carbon sources to the final product, which is critical when using complex media.

  • Assess Cofactor and Energy Metabolism: Understand how the engineered pathway impacts the host cell's overall metabolic state, including redox and energy balances.[1]

Below is a diagram illustrating a common heterologous pathway for ccMA production from glucose, which serves as the basis for our labeling studies.

Muconic_Acid_Pathway cluster_central_carbon Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_heterologous Heterologous Pathway Glucose Glucose E4P Erythrose-4-P PEP Phosphoenolpyruvate DAHP DAHP E4P->DAHP DAHP Synthase (native) PEP->DAHP DAHP Synthase (native) DHS 3-Dehydroshikimate (3-DHS) DAHP->DHS Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (native, potential block) PCA Protocatechuic Acid (PCA) DHS->PCA AroZ (3-DHS Dehydratase) Catechol Catechol PCA->Catechol AroY (PCA Decarboxylase) ccMA cis,cis-Muconic Acid Catechol->ccMA CatA (Catechol 1,2-Dioxygenase)

Caption: Engineered pathway for cis,cis-muconic acid production from glucose.

Comparison of Isotopic Labeling Strategies

The choice of the ¹³C-labeled substrate is a critical experimental design decision that directly impacts the quality of the flux analysis.[6] While universally labeled glucose ([U-¹³C]glucose) is common, using specifically labeled tracers or mixtures can provide higher resolution for certain pathways.

Isotopic TracerPrimary Application & RationaleExpected Outcome for ccMA Pathway
[U-¹³C]Glucose Global Flux Mapping: All carbons are labeled, leading to significant mass shifts in all downstream metabolites. This is excellent for confirming the overall activity of a new pathway and providing broad coverage for flux modeling.Intermediates (3-DHS, PCA) and the final product (ccMA) will show a high percentage of fully labeled (M+6) isotopologues, providing clear evidence of carbon flow from glucose.
[1-¹³C]Glucose Pentose Phosphate Pathway (PPP) Analysis: The C1 carbon of glucose is lost as CO₂ in the oxidative PPP. By tracking the loss of this label, one can accurately quantify flux through this pathway, which is crucial as the PPP produces the E4P precursor for the shikimate pathway.[8]The labeling pattern in E4P and subsequently in ccMA will be highly sensitive to the relative activity of the PPP versus glycolysis. This is vital for optimizing precursor supply.
80% [1-¹³C]Glucose + 20% [U-¹³C]Glucose High-Resolution Flux Analysis: This mixture is a standard in the field.[6] The [1-¹³C] component provides sensitivity for upper glycolysis and the PPP, while the 20% [U-¹³C] portion ensures sufficient labeling in lower pathways and TCA cycle intermediates, improving the statistical confidence of the overall flux map.Provides the most comprehensive dataset for a computational flux model, allowing for precise quantification of fluxes not only in the ccMA pathway but across the entire central carbon metabolism.
[¹³C₆]Aromatic Precursors (e.g., Catechol) Downstream Pathway Validation: Used to specifically probe the efficiency of the later steps of the heterologous pathway (e.g., the CatA enzyme) without the complexity of upstream metabolism.Feeding [¹³C₆]Catechol should result in nearly 100% [¹³C₆]ccMA (M+6). A lower percentage indicates either poor uptake, degradation of the precursor, or isotopic impurity.

For initial pathway validation, [U-¹³C]Glucose is often the most straightforward and cost-effective choice. For detailed strain optimization and pinpointing bottlenecks, the 80% [1-¹³C] + 20% [U-¹³C]Glucose mixture is the gold standard.

Experimental Workflow: A Self-Validating Protocol

This protocol outlines a robust workflow for conducting a ¹³C labeling experiment to validate the ccMA pathway. The inclusion of parallel unlabeled controls is a critical, self-validating step to distinguish true isotopic enrichment from natural abundance and analytical noise.

Workflow_Diagram Culture 1. Parallel Cultures - ¹³C-Labeled Substrate - Unlabeled Control Quench 2. Rapid Quenching (e.g., -40°C Methanol) Culture->Quench Extract 3. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Quench->Extract Analyze 4. LC-MS/MS Analysis - Measure Mass Isotopomers - Quantify ccMA Titer Extract->Analyze Data 5. Data Processing - Correct for Natural Abundance - Determine Mass Isotopomer  Distributions (MIDs) Analyze->Data Flux 6. Flux Analysis (¹³C-MFA Modeling) Data->Flux

Caption: Experimental workflow for a ¹³C labeling study.

Step-by-Step Methodology

1. Cell Cultivation (Parallel Labeling)

  • Rationale: Running a parallel culture with an identical but unlabeled carbon source is essential. This control allows for the correction of the natural abundance of ¹³C (~1.1%) and provides a baseline for detecting mass shifts.

  • Procedure:

    • Prepare two sets of minimal media for your microbial host (E. coli, S. cerevisiae, etc.).

    • In the "Labeled" medium, the primary carbon source should be your chosen ¹³C tracer (e.g., 4 g/L of [U-¹³C]Glucose).

    • In the "Unlabeled" medium, use the same concentration of natural abundance glucose.

    • Inoculate both sets of cultures with your engineered strain from the same pre-culture to ensure identical starting conditions.

    • Grow the cells under inducing conditions at mid-exponential phase to achieve a metabolic steady state. This is crucial for accurate flux analysis.[2]

2. Rapid Quenching and Metabolite Extraction

  • Rationale: Metabolism continues even after harvesting. To capture an accurate snapshot of the intracellular labeling patterns, enzymatic activity must be stopped instantly. Cold methanol quenching is a widely accepted method.

  • Procedure:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately plunge the sample into a quenching solution of 60% methanol pre-chilled to -40°C. The volume ratio should be sufficient to drop the temperature instantly (e.g., 1:5 culture to methanol).

    • Centrifuge the quenched cells at a low temperature (-9°C) to pellet.

    • Perform a metabolite extraction. A common method is a two-phase liquid-liquid extraction using a chloroform/methanol/water system to separate polar metabolites (like ccMA and its precursors) from lipids and other cellular components.

3. Analytical Measurement (LC-MS/MS)

  • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing polar metabolites like organic acids. It provides the sensitivity to detect low-abundance intermediates and the mass accuracy to resolve different isotopologues.

  • Procedure:

    • Analyze the extracted polar metabolite fractions using a suitable LC method, such as reverse-phase chromatography.[9][10]

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) of the target metabolites.

    • Collect data for both the unlabeled control and the ¹³C-labeled samples. For ccMA (C₆H₆O₄, monoisotopic mass ~142.026 Da), you will be looking for ions at m/z ~141 (for the deprotonated ion [M-H]⁻) and its labeled counterparts at m/z ~142, 143, ..., 147.

4. Data Analysis and Interpretation

  • Rationale: The raw mass spectrometry data must be processed to determine the Mass Isotopomer Distribution (MID) for each metabolite. This involves correcting for the natural ¹³C abundance found in the unlabeled control.

  • Hypothetical Data Example: After feeding [U-¹³C]Glucose to a strain with a functional ccMA pathway, the expected MID for key metabolites would look like this:

MetaboliteIsotopologueUnlabeled Control (Corrected Abundance)¹³C-Labeled Sample (Fractional Abundance)Interpretation
3-DHS (C₇)M+0~100%5%The low M+0 fraction in the labeled sample confirms glucose is the primary carbon source.
M+70%90% The dominant M+7 peak is strong evidence that the full carbon backbone from glucose is incorporated into this key precursor.
cis,cis-MA (C₆)M+0~100%8%A small M+0 fraction indicates high pathway activity relative to any unlabeled carbon sources.
M+60%85% The very high M+6 fraction is definitive proof that the engineered pathway is actively converting precursors derived from glucose into the final product.
  • Flux Modeling: The corrected MIDs of multiple central metabolites are then fed into specialized software (e.g., INCA, WUFLUX) to compute a network-wide flux map.[6][11] This quantitative output allows for direct comparison of metabolic performance between different engineered strains or growth conditions.

Conclusion

Isotopic labeling is an indispensable tool for the rigorous validation and optimization of the cis,cis-muconic acid biosynthesis pathway. It moves beyond simple titer measurements to provide a high-resolution view of intracellular metabolic activity. By employing a robust, self-validating experimental design that includes unlabeled controls and an appropriate choice of isotopic tracer, researchers can gain unequivocal evidence of pathway function, quantify carbon flux, and identify key metabolic bottlenecks. This level of understanding is critical for rationally guiding metabolic engineering efforts and accelerating the development of commercially viable strains for the bio-production of ccMA.

References

  • Yang, F., et al. (2021). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Synergizing ¹³C Metabolic Flux Analysis and Metabolic Engineering for Biochemical Production. ResearchGate. [Link]

  • Tranfo, G., et al. (2008). Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans,trans-muconic acid in urine samples of workers exposed to low benzene concentrations. PubMed. [Link]

  • Metabolic Engineering and Systems Biology. (n.d.). Metabolic Flux Analysis with ¹³C-Labeling Experiments. . [Link]

  • Martín, H. G., et al. (2016). ¹³C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. Frontiers in Bioengineering and Biotechnology. [Link]

  • Institute of Molecular Systems Biology. (n.d.). ¹³C Metabolic Flux Analysis. ETH Zurich. [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. PMC - PubMed Central. [Link]

  • Sun, X., et al. (2013). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. PMC - PubMed Central. [Link]

  • Woo, M., et al. (2020). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC - NIH. [Link]

  • Isotope Geochemistry. (n.d.). Chapter 3 Analytical techniques. . [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]

  • Johnson, C. W., et al. (2019). cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). NREL Publications. [Link]

  • Wu, W., et al. (2022). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. The Royal Society of Chemistry. [Link]

  • Lis, A. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

  • Carraher, J. M., et al. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. [Link]

  • Munger, J., & Baur, J. (2018). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. PMC - PubMed Central. [Link]

  • Lis, A. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Enzymatic Hydrogenation of cis,cis-Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. One area of significant interest is the production of adipic acid, a key precursor for nylon and other polymers, from renewable resources. A crucial step in this bio-based pathway is the hydrogenation of cis,cis-muconic acid. This guide provides an in-depth comparative analysis of the enzymatic systems capable of this transformation, with a focus on their kinetic performance and practical considerations for experimental design.

The Central Role of Enoate Reductases

The enzymatic hydrogenation of the α,β-unsaturated dicarboxylic acid cis,cis-muconic acid is primarily catalyzed by a class of enzymes known as enoate reductases (ERs) . These enzymes, particularly those from clostridial species, utilize a flavin cofactor and an iron-sulfur cluster to facilitate the reduction of carbon-carbon double bonds.[1] In contrast, another well-known class of ene-reductases, the Old Yellow Enzymes (OYEs), have shown no significant activity towards muconic acid, highlighting the specificity of ERs for this substrate.[1]

The selection of an appropriate enoate reductase is critical for developing an efficient biocatalytic process. Key performance indicators include high conversion rates, specificity for the desired substrate isomer, and stability under process conditions. This guide compares several promising enoate reductases and examines the analytical methodologies required for a robust kinetic analysis.

Comparative Performance of Enoate Reductases

Several enoate reductases from different microbial sources have been investigated for their ability to hydrogenate cis,cis-muconic acid. The following sections compare their performance based on available experimental data.

Whole-Cell Biotransformation: A Primary Screening Tool

Whole-cell biotransformation studies provide a valuable initial assessment of an enzyme's activity in a more industrially relevant context. Key findings from comparative studies are summarized in the table below.

Enzyme OriginSubstrateConversion Yield to Adipic AcidReference
Bacillus coagulans (ER-BC)cis,cis-muconic acid99%[1]
trans,trans-muconic acid99%[1]
Clostridium acetobutylicum (ER-CA)cis,cis-muconic acid99%[1]
trans,trans-muconic acid99%[1]
Moorella thermoacetica (ER-MT)cis,cis-muconic acid99%[1]
trans,trans-muconic acid99%[1]
Clostridium kluyveri (ER-CK)cis,cis-muconic acid<29%[1]
trans,trans-muconic acid99%[1]
Clostridium ljungdahlii (ER-CL)cis,cis-muconic acid<29%[1]
trans,trans-muconic acid99%[1]

Key Insights from Whole-Cell Data:

  • High Efficiency of ER-BC, ER-CA, and ER-MT: Enoate reductases from B. coagulans, C. acetobutylicum, and M. thermoacetica demonstrate exceptional efficiency, achieving near-complete conversion of both cis,cis- and trans,trans-muconic acid to adipic acid.[1]

  • Isomer Specificity of ER-CK and ER-CL: In contrast, the enzymes from C. kluyveri and C. ljungdahlii exhibit a strong preference for the trans,trans-isomer, with significantly lower yields observed for the cis,cis-isomer.[1] This suggests that the stereochemistry of the substrate is a critical determinant of enzyme activity for these particular ERs. Interestingly, with cis,cis-muconic acid, ER-CK and ER-CL produced byproducts including trans,trans-muconic acid, suggesting a potential cis-trans isomerase activity.[1]

In Vitro Kinetic Parameters: A Deeper Dive into Enzyme Behavior

While whole-cell data is informative, in vitro kinetic analysis using purified enzymes is essential for a fundamental understanding of enzyme performance. Unfortunately, detailed Michaelis-Menten kinetics for the hydrogenation of cis,cis-muconic acid by enoate reductases are not extensively reported in the literature. One study noted that for ER-BC, no detectable in vitro activity against muconic acid could be demonstrated, suggesting a low affinity for this substrate under the tested conditions, despite its high in vivo conversion rate.[1][2]

However, kinetic parameters for related substrates have been determined for some ERs, providing valuable comparative insights into their catalytic efficiency.

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Reference
ER-CA (C. acetobutylicum)trans-cinnamic acid9.70.4024.0[1]
ER-BC (B. coagulans)trans-cinnamic acid1.10.681.6[1]
ER-CA (C. acetobutylicum)2-hexenedioic acid0.21420.50.0104[1]
ER-BC (B. coagulans)2-hexenedioic acid2.8618.90.151[1]

Analysis of Kinetic Data for Alternative Substrates:

  • Higher Catalytic Efficiency of ER-CA for Aromatic Substrates: For the aromatic substrate trans-cinnamic acid, ER-CA displays a significantly higher catalytic efficiency (kcat/Km) compared to ER-BC, primarily due to a much higher turnover number (kcat).[1]

  • Superior Performance of ER-BC for Aliphatic Dicarboxylic Acids: Conversely, when acting on 2-hexenedioic acid, an intermediate in muconic acid hydrogenation, ER-BC exhibits a 14.5-fold higher catalytic efficiency than ER-CA.[1] This is attributed to a substantially greater turnover rate. This suggests that ER-BC may be intrinsically better suited for the hydrogenation of aliphatic dicarboxylic acids like muconic acid.

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis requires carefully designed experiments and precise analytical techniques.

Workflow for Comparative Kinetic Analysis

G cluster_0 Enzyme Preparation cluster_1 Kinetic Assay cluster_2 Analytical Quantification enzyme_expression Enzyme Expression (e.g., in E. coli) cell_lysis Cell Lysis enzyme_expression->cell_lysis enzyme_purification Enzyme Purification (e.g., Affinity Chromatography) cell_lysis->enzyme_purification reaction_setup Reaction Setup: - Purified Enzyme - Substrate (cis,cis-muconic acid) - Buffer - Cofactor (NADH) enzyme_purification->reaction_setup incubation Incubation (Controlled Temperature) reaction_setup->incubation quenching Reaction Quenching (e.g., Acidification, Organic Solvent) incubation->quenching hplc_analysis HPLC or LC-MS Analysis quenching->hplc_analysis data_analysis Data Analysis: - Determine Initial Rates - Michaelis-Menten Plot - Calculate Km and Vmax hplc_analysis->data_analysis

Caption: Workflow for in vitro kinetic analysis of enoate reductases.

Step-by-Step Experimental Protocol
  • Enzyme Preparation:

    • Express the enoate reductase of interest in a suitable host, such as E. coli.

    • Lyse the cells and purify the enzyme using standard chromatographic techniques (e.g., nickel-affinity chromatography for His-tagged proteins).

    • Determine the protein concentration of the purified enzyme solution.

  • Kinetic Assay Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the purified enzyme, and the necessary cofactor (NADH).

    • Initiate the reaction by adding a range of concentrations of cis,cis-muconic acid.

    • Incubate the reactions at a constant, controlled temperature.

  • Sample Analysis:

    • At specific time points, quench the reaction by adding an appropriate agent (e.g., hydrochloric acid or a water-miscible organic solvent).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of the substrate (cis,cis-muconic acid), intermediate (2-hexenedioic acid), and product (adipic acid).

  • Data Analysis:

    • Determine the initial reaction rates at each substrate concentration.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

    • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

Comparison of Analytical Methodologies

The choice of analytical technique is crucial for accurate kinetic measurements.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC with UV Detection Separates compounds based on their affinity for a stationary phase, with detection based on UV absorbance.Robust, reproducible, and widely available.May require derivatization for compounds with poor chromophores. Potential for co-elution of isomers.
LC-MS Combines the separation power of HPLC with the mass-selective detection of mass spectrometry.High sensitivity and specificity. Can distinguish between isomers and identify unknown byproducts.Higher equipment cost and complexity.
Gas Chromatography (GC) Separates volatile compounds in the gas phase.High resolution for volatile compounds.Requires derivatization of non-volatile analytes like dicarboxylic acids.

For the analysis of muconic acid and its hydrogenation products, LC-MS is the preferred method due to its ability to unambiguously identify and quantify all relevant species, including isomeric intermediates.

Challenges and Future Directions

A significant challenge in the field is the oxygen sensitivity of many clostridial enoate reductases.[3] This necessitates the use of anaerobic conditions for in vitro assays and presents a hurdle for large-scale industrial applications. Strategies to overcome this include enzyme engineering to enhance oxygen tolerance and the development of whole-cell or co-culture systems that can maintain a microaerobic environment.[3]

Furthermore, the lack of comprehensive kinetic data for the hydrogenation of cis,cis-muconic acid by a wide range of enoate reductases highlights a key knowledge gap. Future research should focus on detailed in vitro kinetic characterization of promising ER candidates to enable rational enzyme selection and process optimization.

Conclusion

The enzymatic hydrogenation of cis,cis-muconic acid is a promising avenue for the sustainable production of adipic acid. Enoate reductases from various microbial sources have demonstrated the ability to catalyze this reaction with high efficiency. While ERs from B. coagulans, C. acetobutylicum, and M. thermoacetica show broad applicability for both cis,cis- and trans,trans-muconic acid, others like those from C. kluyveri and C. ljungdahlii exhibit a strong preference for the trans,trans-isomer.

Although detailed kinetic parameters for cis,cis-muconic acid are still scarce, comparative data from whole-cell biotransformations and in vitro studies with related substrates provide a valuable framework for enzyme selection. The continued discovery and engineering of robust and efficient enoate reductases, coupled with rigorous kinetic analysis, will be instrumental in advancing the bio-based production of valuable chemicals.

References

  • Lee, J. W., et al. (2017). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Chemical Science, 8(2), 1406–1413. [Link]

  • RSC Publishing. (2017). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. Chemical Science. [Link]

  • ResearchGate. (2016). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. [Link]

  • RSC Publishing. (n.d.). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. RSC Publishing. [Link]

  • Raza, M., et al. (2018). Biosynthesis of adipic acid via microaerobic hydrogenation of cis,cis-muconic acid by oxygen-sensitive enoate reductase. Journal of Biotechnology, 280, 23-30. [Link]

Sources

Spectroscopic differentiation of (2Z,4Z)- and (2E,4Z)-muconic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of (2Z,4Z)- and (2E,4Z)-Muconic Acid

Muconic acid (2,4-hexadienedioic acid) is a pivotal bio-privileged platform chemical, serving as a precursor to valuable polymers like nylon-6,6 and polyethylene terephthalate.[1] It exists as three primary geometric isomers: (2Z,4Z)-muconic acid (cis,cis-MA), (2E,4Z)-muconic acid (cis,trans-MA), and (2E,4E)-muconic acid (trans,trans-MA).[1][2] Biotechnological production routes often yield the cis,cis isomer, which must be subsequently isomerized to the thermodynamically more stable and synthetically versatile trans,trans form for applications like Diels-Alder reactions.[3][4] The intermediate in this process, (2E,4Z)-muconic acid, is a key species whose identification and quantification are crucial for reaction monitoring and process optimization.

This guide provides a comprehensive comparison of the spectroscopic signatures of (2Z,4Z)- and (2E,4Z)-muconic acid, offering researchers the tools to unambiguously differentiate these isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and UV-Visible spectroscopy, grounding our analysis in the fundamental principles of molecular structure and symmetry.

The Structural Basis for Spectroscopic Differences

The core difference between (2Z,4Z)-MA and (2E,4Z)-MA lies in the geometry around their conjugated double bonds.

  • (2Z,4Z)-muconic acid: Possesses C₂ᵥ symmetry, with both double bonds in the cis (or Z) configuration. This symmetry means that the protons and carbon atoms on one half of the molecule are chemically equivalent to those on the other half.

  • (2E,4Z)-muconic acid: Lacks any element of symmetry. One double bond is in the trans (E) configuration, while the other is cis (Z). This asymmetry renders all four vinylic protons and all six carbon atoms chemically distinct.

This fundamental difference in symmetry is the primary driver for the distinct spectral characteristics observed in NMR and vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful and definitive technique for distinguishing between these isomers due to its sensitivity to the local chemical environment and through-bond proton-proton couplings.

¹H NMR Spectroscopy

The key differentiator in the ¹H NMR spectra is the coupling constant (J-value) between adjacent vinyl protons. The magnitude of this coupling is dictated by the dihedral angle between the protons, which is a direct consequence of the double bond geometry.

  • ³JH-H (trans) : Typically ranges from 11 to 18 Hz.

  • ³JH-H (cis) : Typically ranges from 6 to 15 Hz.

For muconic acid isomers, the values are distinct enough for clear assignment.

For (2Z,4Z)-muconic acid , the molecular symmetry results in a deceptively simple spectrum. The two protons on the C2 and C3 double bond are equivalent to those on the C4 and C5 bond. This leads to a symmetric AA'BB' spin system. In deuterated methanol (CD₃OD), the spectrum shows two multiplets.[5]

For (2E,4Z)-muconic acid , the asymmetry leads to four unique signals for the four vinyl protons, resulting in a more complex spectrum. The presence of both a large trans coupling constant and a smaller cis coupling constant in the same spectrum is a definitive fingerprint of the (2E,4Z) isomer.

G cluster_isomerization Isomerization Pathway ccMA (2Z,4Z)-Muconic Acid (Biosynthetic Product) ctMA (2E,4Z)-Muconic Acid (Intermediate) ccMA->ctMA Isomerization (e.g., acid, heat) ttMA (2E,4E)-Muconic Acid (Diels-Alder Active) ctMA->ttMA Isomerization

¹³C NMR Spectroscopy

The differentiation is also clear in the ¹³C NMR spectra. Based on symmetry:

  • (2Z,4Z)-muconic acid should display only three distinct carbon signals: one for the two equivalent carboxyl carbons (C1, C6), one for the two equivalent internal vinyl carbons (C3, C4), and one for the two equivalent external vinyl carbons (C2, C5).

  • (2E,4Z)-muconic acid , being asymmetric, will show six unique signals, one for each carbon atom in the molecule.

Table 1: Comparative NMR Data for Muconic Acid Isomers
IsomerTechniqueFeatureChemical Shift (ppm)Coupling Constant (Hz)
(2Z,4Z)-MA ¹H NMRH2, H5~7.85J2,3 ≈ 11-12 (cis)
H3, H4~5.97
¹³C NMRC1, C6~169-
C2, C5~120-
C3, C4~140-
(2E,4Z)-MA ¹H NMRH2~7.4J2,3 ≈ 15 (trans)
H3~6.4
H4~8.0J4,5 ≈ 11-12 (cis)
H5~6.1
¹³C NMRC1-C66 distinct signals-

Note: Chemical shifts are approximate and can vary based on solvent and pH. The data for (2E,4Z)-MA is inferred from isomerization studies and typical values for similar structures.[4][6]

Vibrational Spectroscopy: IR & Raman

Vibrational spectroscopy provides complementary information by probing the molecular bonds' stretching and bending frequencies.

Infrared (IR) Spectroscopy

The most diagnostic region in the IR spectrum is the C-H out-of-plane (OOP) bending region.

  • trans C-H OOP bend : Strong absorption near 960-990 cm⁻¹.

  • cis C-H OOP bend : Strong absorption near 675-730 cm⁻¹.

Therefore, the spectrum of (2E,4Z)-muconic acid is expected to show characteristic bands in both regions, while (2Z,4Z)-muconic acid would primarily show the cis C-H bending band. Both isomers will exhibit strong C=O stretching from the carboxylic acid groups (~1700 cm⁻¹) and C=C stretching bands (~1600-1650 cm⁻¹).

Raman Spectroscopy

The C=C stretching vibrations of conjugated systems are typically very strong in Raman spectra. While both isomers show bands in this region, the exact frequencies and relative intensities can differ due to the variance in symmetry and conjugation efficiency. For example, a Raman peak at ~1640 cm⁻¹ has been used to diagnose the formation of a photodimer from muconic acid, highlighting the technique's sensitivity to changes in the double bond structure.[7]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system. The key parameter is the wavelength of maximum absorbance (λmax). The geometry of the conjugated system significantly impacts the planarity and, thus, the efficiency of π-orbital overlap.

  • (2Z,4Z)-muconic acid : The two cis linkages can introduce steric hindrance that forces the molecule out of planarity, reducing the effective conjugation. This results in a lower λmax. The λmax for cis,cis-muconic acid is reported to be around 260 nm.[8]

  • (2E,4Z)-muconic acid : The presence of one trans double bond allows for a more extended and planar conformation compared to the cis,cis isomer. This increased conjugation shifts the absorption to a longer wavelength (a bathochromic or red shift).

  • (2E,4E)-muconic acid : For reference, the fully planar trans,trans isomer exhibits the most effective conjugation and has the highest λmax of the three isomers, typically around 265 nm in ethanol.[9]

While the shift between the (2Z,4Z) and (2E,4Z) isomers may be subtle, it is a measurable and characteristic difference.

Table 2: Summary of Key Spectroscopic Differentiators
TechniqueDifferentiating Feature for (2E,4Z)-MASignature of (2Z,4Z)-MA
¹H NMR Four unique vinyl proton signals; presence of both large (~15 Hz) and small (~12 Hz) ³JH-H coupling constants.Two sets of equivalent vinyl protons; only small (~12 Hz) ³JH-H coupling constants.
¹³C NMR Six unique carbon signals.Three unique carbon signals.
IR C-H out-of-plane bending bands for both trans (~970 cm⁻¹) and cis (~700 cm⁻¹) configurations.Primarily cis C-H out-of-plane bending band (~700 cm⁻¹).
UV-Vis λmax is red-shifted compared to the (2Z,4Z) isomer due to more effective conjugation.λmax at a lower wavelength (~260 nm).

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 5-10 mg of the muconic acid sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Note: Muconic acid solubility differs between isomers and solvents. Gentle heating may be required, but be aware that heat can promote isomerization.[10] For samples in D₂O, a small amount of NaOH or NaOD can be added to form the more soluble muconate salt.[7]

  • Internal Standard : Add a suitable internal standard for quantitative analysis if required (e.g., TSP for D₂O).

  • Data Acquisition : Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (≥400 MHz recommended for better resolution).

  • Data Analysis : Integrate proton signals and analyze the splitting patterns and coupling constants to determine the isomeric composition. The presence of a ~15 Hz coupling constant is indicative of a trans double bond.

G Start Muconic Acid Sample Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Start->Prep Acquire Acquire 1H & 13C NMR Spectra Prep->Acquire Analyze Analyze Spectra Acquire->Analyze Decision Identify J-couplings & No. of Signals Analyze->Decision ccMA Result: (2Z,4Z)-MA (J ≈ 12 Hz, 3 13C signals) Decision->ccMA Symmetric ctMA Result: (2E,4Z)-MA (J ≈ 12 & 15 Hz, 6 13C signals) Decision->ctMA Asymmetric

Conclusion

The differentiation of (2Z,4Z)- and (2E,4Z)-muconic acid is readily achievable through a systematic application of standard spectroscopic techniques. While UV-Vis and vibrational spectroscopies provide valuable and rapid diagnostic information, NMR spectroscopy offers the most definitive and structurally informative data . The analysis of proton-proton coupling constants and the number of unique signals in both ¹H and ¹³C spectra, which are direct consequences of molecular symmetry, allows for unambiguous identification and quantification of each isomer in a mixture. This analytical capability is indispensable for researchers in synthetic chemistry, biotechnology, and materials science working to unlock the full potential of this versatile bio-based chemical.

References

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  • Khalil, I., Quintens, G., Junkers, T., & Dusselier, M. (2020). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry, 22(5), 1517-1541. [Link]

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Sources

(2Z,4Z)-2,4-Hexadienedioic Acid: A Comparative Analysis of Chemical Synthesis and Microbial Production

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

(2Z,4Z)-2,4-Hexadienedioic acid , more commonly known as cis,cis-muconic acid (ccMA) , is a highly valuable C6 dicarboxylic acid. Its conjugated double bonds and terminal carboxylic acid groups make it a versatile platform chemical and a key precursor for the synthesis of high-demand polymers.[1][2] Most notably, ccMA can be readily hydrogenated to produce adipic acid, a primary monomer for Nylon-6,6, and can also serve as a building block for terephthalic acid (TPA) and various functional resins.[3][4][5] As industries pivot towards sustainable manufacturing, the production of ccMA from renewable sources is of paramount importance, presenting an alternative to traditional petrochemical routes that are often associated with significant environmental impact.[5][6]

This guide provides a comprehensive comparison between the two primary methodologies for producing (2Z,4Z)-2,4-Hexadienedioic acid: traditional chemical synthesis and emerging microbial fermentation. We will delve into the core principles, experimental protocols, and performance metrics of each approach, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Chemical Synthesis Routes

The chemical synthesis of muconic acid isomers typically relies on the oxidation of petroleum-derived aromatic compounds, primarily catechol or benzene.[5][7] These methods, while established, are often characterized by the use of hazardous reagents, harsh reaction conditions, and challenges in achieving high stereoselectivity for the desired cis,cis isomer.

Core Principles and Experimental Rationale

The foundational logic of chemical synthesis is to cleave the aromatic ring of a precursor molecule to form the linear diacid.

  • Oxidation of Benzene: A traditional route involves the catalytic oxidation of benzene. This process, however, requires high energy input and harsh conditions and is notorious for producing significant amounts of nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct.[5]

  • Oxidation of Catechol: A more direct route is the oxidative cleavage of catechol. Various oxidizing agents have been employed, including peracids and ozone.[8] The choice of oxidant and reaction conditions is critical for maximizing the yield of the desired ccMA isomer while minimizing side reactions and degradation of the product. Recently, ozonolysis in the presence of a base has been shown to improve yields by forming a salt of the product, which is less susceptible to further oxidative degradation.[8][9]

The primary challenge in these chemical routes is controlling the stereochemistry. Without precise control, a mixture of isomers (cis,cis, cis,trans, and trans,trans) can be formed, necessitating complex and costly purification steps.[7]

Representative Protocol: Ozonolysis of Catechol

This protocol is based on an enhanced-yield method involving ozonation in the presence of an alkali.[8][9]

Objective: To synthesize (2Z,4Z)-2,4-Hexadienedioic acid with improved yield and selectivity.

Methodology:

  • Reactor Setup: A jacketed glass reactor equipped with a gas dispersion tube, a mechanical stirrer, and a temperature probe is cooled to -78°C using a dry ice/acetone bath.

  • Solvent and Reactant: Catechol is dissolved in a suitable solvent, such as methanol (MeOH) or isopropyl alcohol (IPA).

  • Base Addition: A hydrophilic base, such as granulated sodium hydroxide (NaOH), is added to the solution. The base serves to neutralize the acidic product as it forms, preventing acid-catalyzed isomerization and degradation.

  • Ozonolysis: Ozone-containing oxygen gas is bubbled through the stirred solution at a controlled flow rate. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Quenching and Product Isolation: Upon completion, the reaction is quenched. The resulting suspension, containing the disodium salt of ccMA, is filtered.

  • Acidification and Purification: The salt is redissolved in water and acidified with a strong acid (e.g., HCl) to a pH of ≤2, causing the ccMA to precipitate.[7][10] The precipitate is then filtered, washed with cold water, and dried to yield the final product.

Data Summary: Chemical Synthesis
MetricValue/DescriptionRationale & RemarksSource(s)
Precursor CatecholReadily available petrochemical. More direct than benzene.[8][9]
Primary Reagent Ozone (O₃)Powerful oxidizing agent for ring cleavage.[8][9]
Key Condition Presence of a base (e.g., NaOH)Protects the ccMA product from degradation, improving yield.[8][9]
Yield ~56%A significant improvement over earlier methods that yielded ~30%.[8][9]
Stereoselectivity Primarily cis,cisLow-temperature ozonation favors the kinetic cis,cis product.[8]
Pros - Fast reaction times.- High reactant concentrations.- Established chemical infrastructure.Well-understood chemical transformations.[9]
Cons - Use of hazardous petrochemicals.- Generation of hazardous waste.- Potential for isomer impurities.- Safety concerns with ozone.Sustainability and environmental impact are major drawbacks.[5][8][9]
Visualization: Chemical Synthesis Pathway

G Catechol Catechol Ozone Ozone (O₃) + Base (NaOH) Intermediate Unstable Ozonide Intermediate Ozone->Intermediate Oxidative Cleavage Product_Salt Disodium cis,cis-muconate Intermediate->Product_Salt Rearrangement Acidification Acidification (e.g., HCl) Product_Acid (2Z,4Z)-2,4-Hexadienedioic acid Acidification->Product_Acid Protonation G cluster_ccm Central Carbon Metabolism cluster_shikimate Shikimate Pathway (Native) cluster_engineered Engineered Pathway (Heterologous) Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P DHS 3-Dehydroshikimate (DHS) PEP->DHS Multiple steps E4P->DHS Multiple steps Shikimate Shikimate DHS->Shikimate aroE (Blocked) AroZ AroZ Aromatics Aromatic Amino Acids Shikimate->Aromatics PCA Protocatechuic Acid (PCA) AroY AroY Catechol Catechol CatA CatA ccMA (2Z,4Z)-2,4-Hexadienedioic acid AroZ->PCA DHS Dehydratase AroY->Catechol PCA Decarboxylase CatA->ccMA Catechol 1,2-Dioxygenase

Caption: Engineered metabolic pathway for ccMA production from glucose.

Part 3: Head-to-Head Comparison and Expert Analysis

FeatureChemical SynthesisMicrobial Production
Feedstock Fossil-based (benzene, catechol)Renewable (glucose, xylose, lignin)
Sustainability Low; dependent on finite resources, high energy input. [5]High; utilizes renewable biomass, potential for carbon neutrality.
Environmental Impact High; use of toxic chemicals, potential for greenhouse gas emissions (N₂O). [5]Low; operates in water, biodegradable waste streams.
Stereoselectivity Variable; can produce a mixture of isomers requiring purification.Excellent; produces exclusively the cis,cis isomer.
Process Conditions Harsh (high temp/pressure, organic solvents, strong oxidizers).Mild (ambient pressure, ~30-37°C, aqueous medium).
Yield & Purity Moderate yields (~56%); purity depends on side reactions. [8]Yields are variable but improving; high purity achievable after downstream processing.
Productivity High reaction rates (minutes to hours).Lower volumetric productivity (process takes days).
Scalability Well-established and scalable.Scalable, but challenges like contamination risk and process consistency exist. [11]
Downstream Processing Relatively straightforward extraction and crystallization.Complex; requires separation from biomass, proteins, and salts in dilute aqueous broth. [7][8][9]
Expert Analysis: Bridging the Gap Between Lab and Industry

Chemical synthesis offers the advantage of speed and is built upon decades of established chemical engineering infrastructure. For applications where rapid production is paramount and feedstock cost is tied to the petrochemical market, it remains a viable, albeit environmentally taxing, option. The primary focus for innovation in this area is the development of "greener" catalytic systems that can operate under milder conditions and avoid hazardous reagents. [8][9] Microbial production is undeniably the future for sustainable chemical manufacturing. Its ability to use renewable feedstocks and produce a stereochemically pure product under benign conditions aligns perfectly with the principles of green chemistry. However, significant economic and technical hurdles remain. The "titer, rate, and yield" are the critical metrics that determine economic feasibility. While titers have impressively surpassed 80 g/L in some organisms, these often rely on expensive, pure feedstocks. [12][13]The key challenges to overcome are:

  • Product Toxicity: As concentrations of ccMA build up, they inhibit microbial growth and production. Advanced techniques like in-situ product recovery are crucial for pushing past current limits. [3]* Downstream Processing: Recovering and purifying ccMA from a complex fermentation broth can account for a substantial portion of the total production cost. Innovations in separation technologies are essential. [7]* Feedstock Flexibility: Engineering microbes to efficiently utilize cheaper, less-refined feedstocks like lignocellulosic hydrolysates is critical for improving process economics. [12][11]

Conclusion

The choice between chemical synthesis and microbial production of (2Z,4Z)-2,4-Hexadienedioic acid represents a classic conflict between established, high-impact technology and innovative, sustainable alternatives. Chemical synthesis provides a rapid, high-throughput route but at a significant environmental cost. Microbial production offers a green, highly selective path forward but must still overcome challenges in productivity and downstream processing to become fully cost-competitive with petrochemical methods.

For researchers and industry professionals, the path forward will likely involve a multi-pronged approach. Continued refinement of metabolic engineering strategies and fermentation processes will steadily improve the economics of bio-production. Simultaneously, the development of novel, greener chemical catalysts may provide a transitional technology. Ultimately, as the global economy continues to shift towards sustainability, the microbial cell factory stands out as the most promising and powerful platform for the future production of ccMA and other vital platform chemicals.

References

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. (2024). MDPI. [Link]

  • Summary of synthetic pathways for the production of cis, cis-muconic acid from glucose. (n.d.). ResearchGate. [Link]

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. (n.d.). PMC. [Link]

  • Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin. (2018). ResearchGate. [Link]

  • Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid. (2024). PubMed. [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. (2024). PubMed. [Link]

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. (n.d.). PMC. [Link]

  • Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. (2025). NIH. [Link]

  • Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. (2024). Preprints.org. [Link]

  • Bioprocess development and scale-up for cis, cis-muconic acid production from glucose and xylose by Pseudomonas putida. (2024). Green Chemistry (RSC Publishing). [Link]

  • An integrated yeast-based process for cis,cis-muconic acid production. (n.d.). PubMed Central. [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. (n.d.). PMC. [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. (2020). PMC. [Link]

  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. (n.d.). ASM Journals. [Link]

  • Recent Advances in Muconic Acid Extraction Process. (n.d.). MDPI. [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. (2020). ACS Publications. [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. (2020). Semantic Scholar. [Link]

  • Synthesis of simple derivatives of (2Z,4Z)-3-methyl-2,4-hexadienedioic acid. (n.d.). ACS Publications. [Link]

  • cis,cis-Muconic acid: Separation and catalysis to bio- adipic acid for nylon-6,6 polymerization. (n.d.). The Royal Society of Chemistry. [Link]

  • Recent advances of muconic acid production using microbial synthetic biology. (2025). Springer. [Link]

  • Muconic acid isomers as platform chemicals and monomers in the biobased economy. (n.d.). UHasselt. [Link]

  • Bio Adipic Acid Production from Sodium Muconate and Muconic Acid: A Comparison of two Systems. (n.d.). SciSpace. [Link]

  • Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. (2024). The Royal Society of Chemistry. [Link]

  • 2,4-Hexadienedioic acid, (2Z,4Z)-. (n.d.). PubChem. [Link]

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  • (2Z,4Z)-hexa-2,4-dienedioic acid. (n.d.). Stenutz. [Link]

  • Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. (2023). PMC. [Link]

  • Stereoselective synthesis of (2 Z,4 E)-2,4-pentadien-1-ols via sequential 1,4-elimination reaction and [1. (n.d.). [Publication Source]. [Link]

  • The metabolism of benzene to muconic acid, a potential biological marker of benzene exposure. (1991). PubMed. [Link]

  • Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. (2016). NREL. [Link]

  • Microbial production of (2 R, 4 R)-2,4-pentanediol by enatioselective reduction of acetylacetone and stereoinversion of 2,4-pentanediol. (n.d.). Keio University. [Link]

  • State of the Art on the Microbial Production of Industrially Relevant Organic Acids. (n.d.). MDPI. [Link]

  • Stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates and E,Z-muconic acid diesters via organo-catalyzed self-coupling of propiolates. (n.d.). AFINITICA. [Link]

  • Microbial production of muconic acid and salicylic acid. (n.d.).

Sources

A Senior Application Scientist’s Guide to Cross-Reactivity Studies of Enzymes with Muconic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Substrate—The Critical Role of Specificity in Muconic Acid Biocatalysis

Muconic acid, a dicarboxylic acid with three distinct isomers (cis,cis, cis,trans, and trans,trans), stands as a pivotal platform chemical.[1] Its potential to be upgraded into high-value polymers like nylon and terephthalic acid (TPA) from renewable feedstocks such as lignin and sugars has positioned it at the forefront of the bio-based economy.[1][2][3] The biological production of muconic acid primarily yields the cis,cis-isomer (ccMA) through well-characterized metabolic routes like the 3-oxoadipate pathway.[4][5]

However, the success of any biocatalytic process hinges not just on the primary conversion, but on the precise control of enzymatic activity. Enzymes are not infallible; their active sites can interact with structurally similar molecules—isomers, analogs, or even pathway byproducts. This cross-reactivity can lead to competitive inhibition, the formation of undesired products, or a complete halt in the metabolic flux. For researchers engineering novel pathways or developing enzymatic inhibitors, understanding the nuances of enzyme specificity is not merely academic; it is the cornerstone of rational design and process optimization.

This guide provides an in-depth comparison of key enzymes involved in muconic acid metabolism, focusing on their cross-reactivity with various isomers and substituted analogs. We will delve into the causality behind experimental designs, provide validated protocols for assessing enzyme performance, and present comparative data to inform your research and development efforts.

The Central Pathway: Key Enzymes and Their Primary Roles

The initial enzymatic steps in the microbial degradation of aromatic compounds converge on the production and subsequent conversion of cis,cis-muconic acid. The two principal enzymes governing this stage are Catechol 1,2-Dioxygenase and Muconate Cycloisomerase.

  • Catechol 1,2-Dioxygenase (CatA/C12O): The Gateway Enzyme This intradiol dioxygenase catalyzes the oxidative ring cleavage of catechol, exclusively forming cis,cis-muconic acid.[6][7] It is the committed step that channels aromatic precursors into the muconate branch of the 3-oxoadipate pathway. Its high specificity for catechol ensures the clean production of the ccMA isomer, which is the natural substrate for the next enzyme in the cascade.[8][9]

  • Muconate Cycloisomerase (MCI): The Processing Hub Following its formation, cis,cis-muconic acid is acted upon by muconate cycloisomerase. This enzyme catalyzes the lactonization of ccMA to muconolactone, a critical step toward central carbon metabolism.[10][11] The fidelity of this enzyme is paramount; its ability to distinguish the correct substrate from other isomers or analogs dictates the efficiency of the entire downstream pathway.

Muconic_Acid_Pathway Catechol Catechol ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-Dioxygenase (CatA) Muconolactone (4S)-Muconolactone ccMA->Muconolactone Muconate Cycloisomerase (MCI)

Caption: Core enzymatic conversion of catechol to muconolactone.

A Comparative Analysis of Enzyme Specificity and Cross-Reactivity

The true test of an enzyme's utility lies in its performance with non-native substrates. By challenging enzymes with various muconic acid isomers and their substituted analogs, we can quantify their specificity and uncover potential liabilities in an engineered pathway.

The Native Enzyme: Muconate Cycloisomerase (MCI)

Studies on MCI from organisms like Pseudomonas putida and Acinetobacter calcoaceticus reveal a high degree of specialization. While it efficiently converts cis,cis-muconate, its activity towards substituted analogs is drastically reduced. Chloro- and fluoro-substituted muconates are generally poor substrates, often acting as inhibitors of the primary reaction.[10][12] This high fidelity is a double-edged sword: it ensures pathway efficiency in a native context but limits its utility for bioremediating halogenated aromatic pollutants.

A Natural Variant: Chloromuconate Cycloisomerase (CMCI)

In contrast, bacteria that have evolved to degrade chlorinated aromatics possess a different enzyme: chloromuconate cycloisomerase. Comparative kinetic studies show that CMCI has a broader substrate range and exhibits significantly higher catalytic efficiency (kcat/Km) for chlorinated muconates, such as 2,4-dichloro-cis,cis-muconate, than the standard MCI.[12][13] This comparison is crucial as it demonstrates a natural solution to substrate specificity, providing a blueprint for protein engineering. The trade-off, however, is often a lower turnover rate for the non-substituted cis,cis-muconate compared to the specialized MCI.[12]

Engineering for New Function: Site-Directed Mutagenesis

The structural differences between MCI and CMCI provide a roadmap for targeted engineering. Researchers have successfully used site-directed mutagenesis to alter the substrate specificity of MCI. By replacing key amino acid residues in the active site of P. putida MCI with those found in CMCI, variants with significantly increased activity towards 3-chloro- and 2,4-dichloro-muconate have been created.[11][14] For instance, substitutions like I54V and A271S have been shown to increase the specificity constant for 3-chloro-cis,cis-muconate by over 20-fold.[12] These experiments provide incontrovertible proof that a few key residues govern substrate selection and catalysis, offering a powerful tool for tailoring enzyme function.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes kinetic data from published literature, providing a clear comparison of enzyme performance with various substrates. The specificity constant (kcat/Km) is the most reliable metric for comparing enzyme efficiency.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Muconate Cycloisomerase P. putidacis,cis-Muconate11 ± 148 ± 14.4 x 10⁶[10]
3-Chloro-cis,cis-muconate140 ± 200.05 ± 0.0023.6 x 10²[10]
2-Chloro-cis,cis-muconate>500<0.01<20[10]
Muconate Cycloisomerase (I54V variant) P. putida3-Chloro-cis,cis-muconate45 ± 50.36 ± 0.018.0 x 10³[12]
Chloromuconate Cycloisomerase R. eutropha JMP134cis,cis-Muconate70 ± 101.1 ± 0.11.6 x 10⁴[13]
2,4-Dichloro-cis,cis-muconate5.0 ± 0.511.5 ± 0.52.3 x 10⁶[13]
2-Chloro-cis,cis-muconate100 ± 200.4 ± 0.054.0 x 10³[13]
Catechol 1,2-Dioxygenase B. raffinosifermentansCatechol4 ± 115.6 ± 0.43.9 x 10⁶[9]
Pyrogallol100 ± 2010.6 ± 0.41.1 x 10⁵[9]

Experimental Design and Validated Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following experimental workflow is designed to provide robust, reproducible data for comparing enzyme cross-reactivity.

Experimental_Workflow cluster_0 Phase 1: Biocatalyst Preparation cluster_1 Phase 2: Activity & Kinetic Analysis cluster_2 Phase 3: Interpretation Gene Gene of Interest (e.g., MCI, CatA) Vector Expression Vector Gene->Vector Host Host Strain (e.g., E. coli) Vector->Host Expression Protein Expression & Induction Host->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Assay Enzyme Kinetic Assay (Spectrophotometric) Purification->Assay HPLC Product Analysis (UHPLC-DAD) Assay->HPLC Data Data Analysis (Km, kcat) Assay->Data HPLC->Data Comparison Comparative Analysis (kcat/Km) Data->Comparison

Caption: A comprehensive workflow for enzyme cross-reactivity studies.

Protocol 1: Recombinant Enzyme Expression and Purification

Causality: A highly pure enzyme preparation is non-negotiable for accurate kinetic analysis. Contaminating proteins can interfere with assays or degrade substrates, leading to erroneous results. Affinity tags (e.g., His-tag) provide a standardized and efficient method for achieving >95% purity.

  • Cloning: Sub-clone the gene of interest into a suitable expression vector (e.g., pET series for E. coli) with an N- or C-terminal His-tag. Verify the sequence via Sanger sequencing.

  • Transformation: Transform the verified plasmid into a suitable expression host, such as E. coli BL21(DE3).

  • Expression: Grow a 1 L culture in LB medium to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C. Rationale: Lower temperatures often improve protein solubility and proper folding.

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse cells using sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash with buffer containing 20 mM imidazole and elute the protein with buffer containing 250 mM imidazole.

  • Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford assay.

Protocol 2: Spectrophotometric Enzyme Kinetic Assays

Causality: Spectrophotometry provides a real-time, continuous measure of enzyme activity, which is ideal for determining initial reaction velocities. The choice of wavelength is dictated by the unique absorbance spectrum of the substrate or product. For muconate cycloisomerase, the conversion of cis,cis-muconate results in a decrease in absorbance at 260 nm.[10]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM Tris-HCl, pH 8.0, 1 mM MnSO₄). Rationale: Mn²⁺ is a required cofactor for muconate cycloisomerase activity.[10]

  • Substrate Dilutions: Prepare a series of substrate concentrations (e.g., 8-10 concentrations spanning from 0.2 x Km to 5 x Km) in the reaction buffer.

  • Assay Execution:

    • Equilibrate a 1 mL reaction mixture containing the desired substrate concentration in a quartz cuvette at 25°C.

    • Initiate the reaction by adding a small, fixed amount of purified enzyme (e.g., 1-5 µg).

    • Immediately monitor the change in absorbance at 260 nm for 1-3 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

Protocol 3: Product Identification by UHPLC-DAD

Causality: While spectrophotometry measures substrate disappearance, it does not confirm product identity. UHPLC is essential for separating and quantifying the specific isomers of muconic acid produced, providing orthogonal validation of the reaction.[15][16] A Diode Array Detector (DAD) is critical for identifying compounds based on their unique UV-Vis spectra.

  • Sample Preparation: Set up a larger-scale enzymatic reaction (1-2 mL). At various time points (e.g., 0, 10, 30, 60 min), quench a 100 µL aliquot of the reaction by adding 100 µL of 0.1 M HCl. Centrifuge to pellet the enzyme and filter the supernatant through a 0.2 µm filter.[10]

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., Kinetex C18).[16]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient suitable for separating aromatic acids and muconic acid isomers.[15][17]

    • Detection: Monitor at multiple wavelengths (e.g., 260 nm for muconic acid isomers, 280 nm for catechol).[16]

  • Standard Curve: Prepare standard curves for each muconic acid isomer (cis,cis and cis,trans) using certified standards to enable accurate quantification.[18][19]

  • Analysis: Inject the prepared samples. Identify and quantify the products by comparing retention times and UV spectra to the prepared standards.

Conclusion: From Data to Decision-Making

The cross-reactivity of enzymes with muconic acid isomers is not a peripheral detail but a central factor influencing the design of robust biocatalytic systems. A thorough understanding of an enzyme's substrate specificity, quantified through rigorous kinetic analysis and validated by orthogonal methods like UHPLC, is essential. The comparative data presented here show that while native enzymes are highly specialized, their substrate profiles can be rationally engineered. For researchers in metabolic engineering, this knowledge enables the selection of appropriate enzymes, the prediction of potential bottlenecks, and the targeted modification of biocatalysts to improve flux and yield. For those in drug development, understanding off-target enzymatic interactions is fundamental to predicting efficacy and minimizing side effects. By integrating these principles and protocols, the scientific community can accelerate the development of efficient, predictable, and powerful biological systems.

References

  • Vollmer, M. D., Fischer, P., Knackmuss, H. J., & Pieper, D. H. (1998). Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants. Applied and Environmental Microbiology, 64(9), 3290–3299. [Link]

  • Wikipedia. (n.d.). Catechol 1,2-dioxygenase. Wikipedia. [Link]

  • Pieper, D. H., Engesser, K. H., Don, R. H., Timmis, K. N., & Knackmuss, H. J. (1993). Substrate specificities of the chloromuconate cycloisomerases from Pseudomonas sp. B13, Ralstonia eutropha JMP134 and Pseudomonas sp. P51. Journal of bacteriology, 175(20), 6546–6554. [Link]

  • Vollmer, M. D., Fischer, P., Knackmuss, H. J., & Pieper, D. H. (1998). Substrate Specificity of and Product Formation by Muconate Cycloisomerases. Amanote. [Link]

  • Balajii, M., et al. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1-A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

  • Vollmer, M. D., Fischer, P., Knackmuss, H. J., & Pieper, D. H. (1998). Substrate specificity of and product formation by muconate cycloisomerases: an analysis of wild-type enzymes and engineered variants. Applied and Environmental Microbiology, 64(9), 3290-3299. [Link]

  • Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v3. protocols.io. [Link]

  • Vollmer, M. D., Fischer, P., Knackmuss, H. J., & Pieper, D. H. (1998). Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants. Applied and Environmental Microbiology, 64(9), 3290-3299. [Link]

  • Rasmussen, M. L., et al. (2021). Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering, 9(24), 8207–8216. [Link]

  • Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Cook, K. A., & Cain, R. B. (1974). Enzymes of the 3-Oxoadipate Pathway in Fungi: A Serological Study of 3-Carboxymuconate Cyclase (Lactonizing Enzyme) in Fungi and its Possible Taxonomic Significance. Journal of General Microbiology, 85(1), 37-50. [Link]

  • Chen, Y. H., et al. (2021). Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Food Science & Technology. [Link]

  • Chen, Y. H., et al. (2021). Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Food Science & Technology, 1(3), 383-391. [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. [Link]

  • Woodworth, S. P., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Haugen, S. J., et al. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. protocols.io. [Link]

  • Piontek, M., et al. (2021). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 12, 638656. [Link]

  • Balajii, M., et al. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Frontiers in Bioengineering and Biotechnology, 9, 703399. [Link]

  • Chen, Y. H., et al. (2021). Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Food Science & Technology, 1(3), 383-391. [Link]

  • Michener, W. E., et al. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2516. [Link]

  • Angione, G. M., et al. (2023). Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. ACS Sustainable Chemistry & Engineering. [Link]

  • Lee, J. W., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Catalysts, 10(9), 964. [Link]

  • Grokipedia. (2026). 3-oxoadipate enol-lactonase. Grokipedia. [Link]

  • Cook, K. A., & Cain, R. B. (1974). Enzymes of the 3-Oxoadipate Pathway in Fungi: A Serological Study of 3-Carboxymuconate Cyclase (Lactonizing Enzyme) in Fungi and its Possible Taxonomic Significance. Microbiology Society. [Link]

  • Jaenecke, S., et al. (2018). Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. Journal of Bacteriology, 200(17), e00194-18. [Link]

  • Frost, J. W., & Draths, K. M. (2013). Methods for Producing Isomers of Muconic Acid and Muconate Salts.
  • Maniar, D., et al. (2020). Enzymatic synthesis and characterization of muconic acid-based unsaturated polymer systems. Polymer Chemistry. [Link]

  • Frost, J. W., & Draths, K. M. (2013). Methods for producing isomers of muconic acid and muconate salts.
  • Borchert, N. S., et al. (2021). An integrated yeast-based process for cis,cis-muconic acid production. Microbial Cell Factories, 20(1), 1-14. [Link]

  • Palmans, I., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(19), 10565. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 18(11), 3397-3413. [Link]

  • Park, J., et al. (2018). Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. ResearchGate. [Link]

  • Garrido, F., et al. (2020). The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the saprophytic fungus Aspergillus nidulans. Fungal Biology and Biotechnology, 7(1), 1-17. [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2516. [Link]

  • Xie, X., et al. (2014). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology, 80(23), 7201-7210. [Link]

  • Leavitt, J. M., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 636-646. [Link]

  • Palmans, I., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

  • Vardon, D. R., et al. (2016). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. ResearchGate. [Link]

  • Black, G. W., et al. (2024). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. Chemical Science. [Link]

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Safety Operating Guide

2,4-Hexadienedioic acid, (2Z,4Z)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2,4-Hexadienedioic Acid, (2Z,4Z)-

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,4-Hexadienedioic acid, (2Z,4Z)-, also known as cis,cis-muconic acid. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Understanding the inherent risks of a chemical is the foundation of its safe management. 2,4-Hexadienedioic acid, (2Z,4Z)- is an organic compound that requires careful handling due to its specific hazard profile. A thorough risk assessment is the first step in establishing a safe disposal workflow.

Key Hazards:

  • Irritation: The compound is classified as a skin irritant and a serious eye irritant.[1][2][3] Direct contact can cause inflammation and discomfort.

  • Respiratory Effects: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]

  • Aquatic Toxicity: Some data suggests the compound is harmful to aquatic life, making its release into the environment a significant concern.

These hazards dictate that the primary disposal objective is to prevent any uncontrolled release into the environment and to eliminate exposure pathways for personnel. Disposal down the drain is strictly prohibited.[5][6]

Hazard ClassificationAffected AreaConsequenceSource
Skin Irritation (Category 2)SkinCauses irritation upon contact[2][3]
Eye Irritation (Category 2/2A)EyesCauses serious eye irritation[1][2][3]
Specific Target Organ ToxicityRespiratory SystemMay cause respiratory irritation[1][2][4]
Acute Aquatic HazardEnvironmentHarmful to aquatic life

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling 2,4-Hexadienedioic acid, (2Z,4Z)- waste must use the following PPE. This equipment forms a non-negotiable barrier between the researcher and the chemical hazard.

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[5][7]
Eye Protection Safety goggles with side-shields or a face shield.Protects against dust particles and splashes, preventing serious eye irritation.[5][7]
Body Protection Impervious clothing, such as a lab coat.Provides a barrier against accidental spills on clothing and skin.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N99).Required when handling the powder outside of a ventilated enclosure or if dust formation is likely, to prevent respiratory tract irritation.[7]
Waste Segregation: The Chemistry of Safety

Incorrectly segregated waste can lead to dangerous chemical reactions. 2,4-Hexadienedioic acid, (2Z,4Z)- is incompatible with several classes of chemicals.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

  • Reducing agents[6]

Causality: As a dicarboxylic acid, it can react exothermically with strong bases in a neutralization reaction. With strong oxidizing agents, it can undergo vigorous and potentially hazardous reactions. Therefore, waste containing this acid must be stored in a dedicated container, separate from these incompatible materials.

Step-by-Step Disposal Workflow

This section outlines the procedural steps for collecting, storing, and disposing of 2,4-Hexadienedioic acid, (2Z,4Z)- waste.

Step 1: Waste Collection and Containment
  • For Solid Waste: Carefully sweep up the solid material.[2][4][7] Utmost care must be taken to avoid the generation of dust.[5][7] Do not use compressed air for cleaning.

  • For Contaminated Materials: Any items, such as weighing paper, gloves, or pipette tips that are contaminated with the acid, should be considered hazardous waste.

  • Container Selection: Place the waste into a chemically compatible, sealable container.[1][7] The original product container is often a suitable choice.[8] Ensure the container is designed for solid waste and can be tightly closed to prevent any leakage.[7][8]

Step 2: Labeling for Compliance and Safety

Proper labeling is a regulatory requirement and a critical safety communication tool. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "2,4-Hexadienedioic acid, (2Z,4Z)-" (avoiding abbreviations)

  • A clear indication of the hazards (e.g., "Irritant")

  • The date of accumulation

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated.

  • The storage area should be cool, dry, and well-ventilated.[5][9]

  • Ensure the container is kept away from sources of ignition and direct sunlight.[5]

  • The container must remain closed at all times except when adding waste.[8]

Step 4: Final Disposal via Approved Channels
  • Professional Disposal: The final disposal of 2,4-Hexadienedioic acid, (2Z,4Z)- must be conducted through a licensed and approved hazardous waste disposal company.[2]

  • Regulatory Consultation: Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Manifesting: The disposal process will be documented through a hazardous waste manifest, which tracks the waste from the point of generation to its final treatment facility.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response
  • Small Spills:

    • Ensure the area is well-ventilated.[1][5]

    • Wearing full PPE, prevent further spillage.[5]

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container.[2][7]

    • Decontaminate the area with a suitable solvent (e.g., alcohol) followed by soap and water.[5]

  • Large Spills:

    • Evacuate personnel from the immediate area.[5]

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent the material from entering drains or waterways.[5][7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of 2,4-Hexadienedioic acid, (2Z,4Z)-.

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal cluster_action Phase 2: Disposal Protocol cluster_emergency Contingency Plan start Waste Generation: 2,4-Hexadienedioic acid, (2Z,4Z)- hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Aquatic Toxicity start->hazards spill Spill Occurs start->spill ppe Don Required PPE: Gloves, Goggles, Lab Coat hazards->ppe segregate Segregate from Incompatibles: - Strong Bases - Oxidizers - Reducing Agents ppe->segregate contain Step 1: Contain Waste in a sealed, compatible container segregate->contain label_waste Step 2: Label Container 'Hazardous Waste' & full chemical name contain->label_waste store Step 3: Store in SAA (Cool, Dry, Ventilated) label_waste->store dispose Step 4: Arrange Professional Disposal via Licensed Contractor store->dispose small_spill Small Spill Protocol: 1. Ventilate 2. Wear PPE 3. Sweep & Collect 4. Decontaminate spill->small_spill Minor large_spill Large Spill Protocol: 1. Evacuate 2. Notify EHS 3. Prevent Drain Entry spill->large_spill Major

Caption: Decision workflow for the disposal of 2,4-Hexadienedioic acid, (2Z,4Z)-.

Conclusion

The responsible disposal of 2,4-Hexadienedioic acid, (2Z,4Z)- is a multi-faceted process grounded in a robust understanding of its chemical properties and associated hazards. By integrating risk assessment, proper handling techniques, and compliant disposal procedures, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship. Always prioritize safety and when in doubt, consult your institution's EHS department for guidance.

References

  • MetaSci. (n.d.). Safety Data Sheet trans,trans-Muconic acid. Retrieved from MetaSci. [Link]

  • Wikipedia. (n.d.). Muconic acid. Retrieved from Wikipedia. [Link]

  • National Renewable Energy Laboratory. (2019, September 4). cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). Retrieved from NREL Publications. [Link]

  • ResearchGate. (n.d.). Biotransformation of cis,cis- and trans,trans-isomers of muconic acid. Retrieved from ResearchGate. [Link]

  • PubMed Central. (2023, August 9). Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. Retrieved from PMC. [Link]

  • PubMed Central. (n.d.). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. Retrieved from PMC. [Link]

  • MDPI. (n.d.). Recent Advances in Muconic Acid Extraction Process. Retrieved from MDPI. [Link]

  • PubChem. (n.d.). 2,4-Hexadienedioic acid, (2Z,4Z)-. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 2,4-Hexadienedioic acid, 3-methyl-4-propyl-, dimethyl ester, (E,Z)-. Retrieved from PubChem. [Link]

  • US EPA. (2025, December 4). 2,4-Hexadienedioic acid - Substance Details. Retrieved from US EPA Substance Registry Services. [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from Environmental Health & Safety, University of Nevada, Reno. [Link]

  • Stenutz. (n.d.). (2Z,4Z)-hexa-2,4-dienedioic acid. Retrieved from Stenutz. [Link]

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A Comprehensive Guide to the Safe Handling of (2Z,4Z)-2,4-Hexadienedioic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational Guide for Researchers, Scientists, and Drug Development Professionals on the Personal Protective Equipment, Handling, and Disposal of (2Z,4Z)-2,4-Hexadienedioic Acid.

(2Z,4Z)-2,4-Hexadienedioic acid, also known as cis,cis-muconic acid, is a valuable biochemical intermediate in various research and development applications, including the synthesis of polymers and pharmaceuticals.[1] While it is a key component in innovative research, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond basic safety data sheet (SDS) recommendations to offer practical, actionable advice.

Understanding the Hazard Profile: Why Caution is Critical

(2Z,4Z)-2,4-Hexadienedioic acid presents several health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[2][3]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[2][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2][3]

These classifications underscore the importance of preventing direct contact with the skin and eyes, as well as avoiding the inhalation of its dust or aerosols. The crystalline powder form of this acid can easily become airborne, posing a significant respiratory risk if not handled correctly.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with (2Z,4Z)-2,4-Hexadienedioic acid. The following table outlines the minimum required PPE, along with expert recommendations for optimal protection.

PPE CategorySpecificationRationale and Expert Insights
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a risk of splashing.[4][5]Standard safety glasses do not provide a complete seal and are insufficient for protecting against fine powders or splashes. The use of a face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.The selection of glove material is critical. While nitrile offers good general chemical resistance, prolonged exposure can lead to degradation. It is imperative to consult glove manufacturer compatibility charts for specific breakthrough times and degradation data. Double-gloving can provide an extra layer of security.
Body Protection A standard laboratory coat is required to prevent skin contact.[6] For operations with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn.The primary goal is to prevent the compound from coming into contact with personal clothing and skin. Contaminated clothing should be removed immediately and laundered separately before reuse.[2][4]
Respiratory Protection Respiratory protection is not typically required when handling small quantities in a well-ventilated area, such as a certified chemical fume hood.[5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[7]The fine, powdered nature of this chemical makes it prone to aerosolization. Engineering controls like a fume hood are the preferred method for mitigating inhalation risks. Respirators should be used as a secondary measure and require proper fit-testing and training.

Step-by-Step Handling Protocol: A Self-Validating System

Adherence to a systematic handling protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Engineering Controls
  • Designated Work Area: All handling of (2Z,4Z)-2,4-Hexadienedioic acid should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particles.

  • Emergency Equipment Check: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][7]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the fume hood to minimize movement in and out of the controlled workspace.

Weighing and Dispensing
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Minimize Dust Generation: When weighing the powder, use a gentle scooping motion with a spatula. Avoid dropping the powder from a height, which can create dust clouds.

  • Use of Weighing Boats: Utilize anti-static weighing boats or paper to prevent the powder from clinging to surfaces and becoming airborne.

  • Immediate Sealing: Once the desired amount is weighed, securely seal the stock container and the container with the weighed compound.

Dissolution and Reaction
  • Solvent Addition: When dissolving the acid, add the solvent slowly to the solid to prevent splashing.

  • Controlled Environment: If the process involves heating, conduct it within the fume hood and use appropriate apparatus to contain any vapors.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

Emergency SituationImmediate Action Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[2][5] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.
Inhalation Move the affected individual to fresh air immediately.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of (2Z,4Z)-2,4-Hexadienedioic acid and any contaminated materials is a critical final step.

  • Waste Collection: All waste containing this chemical, including contaminated gloves, weighing paper, and excess material, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this chemical down the drain or in the regular trash.[8]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of (2Z,4Z)-2,4-Hexadienedioic acid, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Preparation Verify fume hood function Check emergency equipment Assemble all materials handling Handling Don appropriate PPE Weigh carefully to minimize dust Dissolve/react in fume hood prep:f3->handling:f0 Proceed cleanup Cleanup & Disposal Decontaminate work area Segregate waste Dispose via EHS guidelines handling:f3->cleanup:f0 Experiment Complete emergency In Case of Emergency Eye/Skin Contact: Flush with water Inhalation: Move to fresh air Spill: Follow spill protocol handling->emergency If Incident Occurs

Caption: A logical workflow for the safe handling of (2Z,4Z)-2,4-Hexadienedioic acid.

By integrating these detailed protocols and a deep understanding of the "why" behind each safety measure, researchers can confidently and safely work with (2Z,4Z)-2,4-Hexadienedioic acid, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Safety Data Sheet cis,cis-Muconic acid. (n.d.). metasci. Retrieved from [Link]

  • cis,cis-Muconic acid | C6H6O4 | CID 5280518. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - cis,cis-Muconic acid. (2023, September 29). Fisher Scientific. Retrieved from [Link]

Sources

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